Methyl 1-(p-tolyl)cyclopropanecarboxylate
Description
Properties
IUPAC Name |
methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-3-5-10(6-4-9)12(7-8-12)11(13)14-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKNOCBCIJGIOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of Methyl 1-(p-tolyl)cyclopropanecarboxylate
Executive Summary
Methyl 1-(p-tolyl)cyclopropanecarboxylate is a critical pharmacophore intermediate, often utilized in the synthesis of triple reuptake inhibitors (SNDRIs) and other CNS-active agents. The cyclopropane ring provides metabolic stability and conformational restriction, acting as a bioisostere for gem-dimethyl groups.
This guide details the Phase-Transfer Catalyzed (PTC) synthesis as the primary industrial standard due to its scalability, safety profile, and atom economy compared to traditional cryogenic enolate chemistry. We prioritize the Nitrile Route (via 1-(p-tolyl)cyclopropanecarbonitrile) followed by acid-catalyzed methanolysis, as direct dialkylation of esters is prone to competitive Claisen condensations and polymerization.
Retrosynthetic Analysis
The construction of the quaternary carbon at the cyclopropane ring junction is the rate-determining geometric constraint.
Figure 1: Retrosynthetic disconnection showing the C2-C3 bond formation via double alkylation.
Primary Protocol: The Nitrile-PTC Route
This route utilizes the Makosza interfacial mechanism. It avoids dangerous pyrophoric bases (like NaH) and operates under mild thermal conditions.
Phase 1: Cyclopropanation
Reaction: p-Tolylacetonitrile + 1,2-Dibromoethane
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Hazards |
| p-Tolylacetonitrile | 1.0 | Substrate | Toxic, Irritant |
| 1,2-Dibromoethane | 1.5 - 2.0 | Electrophile | Carcinogen , Volatile |
| NaOH (50% aq) | 4.0 | Base | Corrosive |
| BTEAC | 0.05 (5 mol%) | PT Catalyst | Hygroscopic |
| Toluene | Solvent | Organic Phase | Flammable |
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (overhead stirring is crucial for PTC), reflux condenser, and internal thermometer. Purge with
. -
Charging: Charge p-tolylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and Benzyltriethylammonium chloride (BTEAC, 0.05 eq) into Toluene (5 vol).
-
Initiation: Add 50% aqueous NaOH (4.0 eq) dropwise while maintaining the internal temperature between 25–35°C.
-
Note: The reaction is exothermic.[1] Control addition rate to prevent thermal runaway.
-
-
Reaction: Heat the biphasic mixture to 50°C with vigorous stirring (>600 RPM). The high shear rate creates the interfacial area necessary for the catalyst to transfer the carbanion.
-
Monitoring: Monitor by GC-MS or TLC (Hexane/EtOAc 9:1). Reaction typically completes in 4–6 hours. Look for the disappearance of the mono-alkylated intermediate (often observed as a transient peak).
-
Workup: Cool to RT. Dilute with water to dissolve salts. Separate the organic layer.[2][3] Wash the aqueous layer with Toluene (2x). Combine organics, wash with 1N HCl (to remove amine impurities), water, and brine. Dry over
.[2] -
Purification: Concentrate in vacuo. The crude nitrile is usually sufficiently pure (>95%) for the next step. If not, recrystallize from cold hexanes or distill under high vacuum.
Phase 2: Methanolysis (Pinner-Type Reaction)
Reaction: 1-(p-tolyl)cyclopropanecarbonitrile
Step-by-Step Methodology
-
Setup: Dissolve the crude nitrile (from Phase 1) in Methanol (10 vol).
-
Acidification: Carefully add concentrated
(3.0 eq) dropwise. Caution: Significant exotherm. -
Reflux: Heat the solution to reflux (65°C) for 12–18 hours.
-
Quench: Cool to 0°C. Slowly pour the reaction mixture into ice water.
-
Extraction: Extract with Ethyl Acetate or DCM. Wash the organic layer with saturated
(until pH is neutral) to remove excess acid. -
Isolation: Dry over
, filter, and concentrate. -
Final Purification: Distillation (high vacuum) or Flash Chromatography (Silica, 0-10% EtOAc in Hexanes).
Mechanistic Insight: Interfacial Catalysis
Understanding the mechanism prevents common failures (e.g., stirring too slow).
Figure 2: The Makosza Mechanism. The deprotonation occurs at the interface, extracting the organic-soluble quaternary ammonium enolate pair into the organic phase for reaction.
Analytical Characterization
Confirm the structure using these diagnostic signals.
1H NMR (400 MHz, CDCl3):
- 7.20–7.10 (m, 4H): Aromatic protons (AA'BB' system characteristic of p-substituted benzenes).
-
3.65 (s, 3H): Methyl ester singlet (
). -
2.35 (s, 3H): Aryl methyl group (
). -
1.55–1.60 (m, 2H): Cyclopropane
(cis to aryl). -
1.15–1.20 (m, 2H): Cyclopropane
(trans to aryl).-
Note: The distinct roofing effect or splitting of the cyclopropane protons confirms the ring closure.
-
IR Spectroscopy:
-
1725
: Strong C=O stretch (Ester). -
Absence of 2240
(Nitrile) confirms complete methanolysis.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Target Range | Impact of Deviation |
| Stirring Rate | >600 RPM | Critical. Low shear reduces interfacial surface area, stopping the reaction or stalling at the mono-alkylated stage. |
| NaOH Conc. | 45-50% w/w | Lower concentrations (e.g., 20%) favor hydrolysis over deprotonation and reduce the "salting out" effect needed for PTC. |
| Temperature | 45-55°C | <40°C: Slow kinetics. >65°C: Increased polymerization of 1,2-dibromoethane and tar formation. |
| Water in Phase 2 | <0.5% | Excess water during methanolysis leads to the carboxylic acid (free acid) instead of the methyl ester. |
References
-
Fedoryński, M. (2006). Synthesis of 1-substituted cyclopropanecarbonitriles via phase-transfer catalytic alkylation of arylacetonitriles. Chemical Reviews, 103(11).
-
Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of cyclopropane derivatives. Tetrahedron Letters, 10(53), 4659-4662. 5
-
Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate. (Demonstrates similar cyclopropane ester handling). 2
-
PubChem. (2025).[9] 1-Phenylcyclopropanecarboxylic acid Data. (Analogous physicochemical data). 9
Sources
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. orgsyn.org [orgsyn.org]
- 3. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 4. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 1-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 80206 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Methyl 1-(p-tolyl)cyclopropanecarboxylate
The following technical guide details the chemical properties, synthesis, and applications of Methyl 1-(p-tolyl)cyclopropanecarboxylate , a critical building block in medicinal chemistry for conformationally restricted pharmacophores.
Executive Summary
This compound is a specialized ester intermediate used primarily in the synthesis of pharmaceutical candidates requiring rigid structural scaffolds.[1][2] By incorporating a cyclopropane ring at the benzylic position, this compound exploits the Thorpe-Ingold effect to lock molecular conformation, enhancing receptor binding affinity and metabolic stability.[3] This guide analyzes its physicochemical profile, validated synthetic routes, and reactivity patterns relevant to drug development.[3]
Chemical Identity & Structural Analysis[2][3]
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | Methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate |
| Common Name | This compound |
| CAS Number (Acid) | 83846-66-6 (Referenced for parent acid) |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| SMILES | CC1=CC=C(C=C1)C2(CC2)C(=O)OC |
Structural Geometry & Strain
The molecule features a quaternary carbon (C1) linking three distinct functionalities: a strained cyclopropane ring, an electron-rich aromatic system (p-tolyl), and an electrophilic ester.[3][1][2]
-
Cyclopropane Strain: The C-C bond angles approach 60°, introducing significant Baeyer strain (~27.5 kcal/mol).[3][2] However, the conjugation between the cyclopropyl Walsh orbitals and the aromatic
-system provides electronic stabilization.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Conformational Lock: The gem-disubstitution at C1 restricts rotation, forcing the aromatic ring and the ester group into a defined spatial arrangement relative to the cyclopropane plane.[3][1] This is often exploited in "bioisostere" design to mimic gem-dimethyl groups while reducing entropic penalties during protein binding.[1][2]
Physicochemical Properties
Data derived from structural analogs and calculated parameters.[3][4]
| Property | Value / Description |
| Physical State | Colorless to pale yellow oil or low-melting solid.[3][1][2] |
| Boiling Point | ~265–270 °C (Predicted at 760 mmHg); ~110–115 °C at 1 mmHg.[1][2] |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF.[3] Insoluble in water.[1][2][5] |
| LogP (Calc) | 2.8 – 3.1 (Lipophilic).[1][2] |
| Cyclopropyl: |
Synthesis Methodologies
The most robust synthesis involves the dialkylation of methyl p-tolylacetate using a 1,2-dihaloethane.[3][1][2] This method is preferred over carbene addition to styrenes due to better regiocontrol and scalability.[1][2]
Core Synthesis Pathway (Graphviz)[1][2][3]
Figure 1: Double alkylation strategy for the construction of the quaternary cyclopropane center.
Detailed Experimental Protocol
Objective: Synthesis of this compound via dialkylation.
Reagents:
-
Sodium Hydride (60% dispersion in oil, 2.2 eq)[3]
Procedure:
-
Preparation: In a flame-dried 3-neck flask under Nitrogen, suspend NaH (2.2 eq) in anhydrous DMSO. Cool to 0°C.[1][2]
-
Addition: Add Methyl p-tolylacetate (1.0 eq) dropwise. The solution will evolve H₂ gas and turn yellow/orange (enolate formation).[1][2] Stir for 30 mins.
-
Alkylation: Add 1,2-dibromoethane (1.2 eq) dropwise while maintaining temperature <10°C.
-
Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2]
-
Quench: Carefully pour the reaction mixture into ice-cold saturated NH₄Cl solution.
-
Extraction: Extract with Diethyl Ether or Ethyl Acetate (3x). Wash combined organics with water (to remove DMSO) and brine.[1][2]
-
Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
Mechanistic Note: The reaction proceeds via an initial alkylation to form a pendant bromo-ethyl intermediate, followed by a rapid intramolecular
Reactivity & Applications in Drug Design[1][6]
Metabolic Stability (Benzylic Blocking)
In standard drug metabolism, benzylic carbons are "soft spots" for Cytochrome P450 oxidation.[1][2]
-
Mechanism: Replacing a benzylic methylene (-CH₂-) with a cyclopropane ring eliminates the abstractable benzylic hydrogens.[1][2]
-
Result: This modification significantly increases the metabolic half-life (
) of the drug candidate.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Chemical Reactivity Profile
| Reaction Type | Conditions | Outcome |
| Ester Hydrolysis | LiOH, THF/H₂O, RT | Yields 1-(p-tolyl)cyclopropanecarboxylic acid .[3][1][2] Used to generate the free acid for coupling.[1][2] |
| Reduction | LiAlH₄, THF, 0°C | Yields [1-(p-tolyl)cyclopropyl]methanol .[3][1][2] A precursor for amines or aldehydes.[1][2] |
| Curtius Rearrangement | 1. Hydrolysis2. DPPA, tBuOH | Yields the N-Boc protected 1-(p-tolyl)cyclopropylamine .[3][1][2] Critical for synthesizing conformationally restricted amines.[1][2] |
| Ring Opening | H₂ / Pd-C (High Pressure) | Under vigorous hydrogenolysis, the cyclopropane ring can open to form the gem-dimethyl or isobutyl derivative (rarely desired).[3][1][2] |
Pharmacophore Logic Flow
Figure 2: Downstream applications of the scaffold in medicinal chemistry.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[3][6]
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Stable at room temperature but avoid strong oxidizing agents.[1][2]
-
Spill Protocol: Absorb with sand or vermiculite.[1][2] Do not flush into surface water; the compound is lipophilic and may bioaccumulate.[1][2]
References
-
Preparation of 1-Arylcyclopropanecarboxylates
-
Cyclopropane in Drug Discovery
-
Chemical Properties of 1-(p-Tolyl)cyclopropanecarboxylic acid (Precursor)
Sources
- 1. 1-(p-Tolyl)cyclopropanecarboxylic acid | C11H12O2 | CID 98639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl cyclopropanecarboxylate | C5H8O2 | CID 76122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]
- 6. Methyl 1-Formylcyclopropane-1-carboxylate | C6H8O3 | CID 53415969 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methyl 1-(p-tolyl)cyclopropanecarboxylate CAS number 959632-00-9
CAS Number: 959632-00-9 Document Type: Technical Application Guide Version: 2.0 (Scientific Review)[1]
Executive Summary
Methyl 1-(p-tolyl)cyclopropanecarboxylate (CAS 959632-00-9) is a specialized building block in medicinal chemistry, functioning primarily as a conformational constraint element and a metabolic blocker .[1] Unlike flexible alkyl chains, the cyclopropane ring rigidly fixes the vector of the ester and the aromatic ring, often improving the binding affinity of drug candidates by reducing the entropic penalty upon receptor binding.[1] Furthermore, the quaternary carbon at the benzylic position eliminates the possibility of cytochrome P450-mediated benzylic hydroxylation, a common clearance pathway for aryl-acetic acid derivatives.[1]
This guide details the physicochemical profile, validated synthesis protocols, and strategic application of this compound in drug discovery.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | Methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate |
| CAS Number | 959632-00-9 |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Physical State | Colorless to pale yellow viscous oil |
| Boiling Point (Predicted) | 275–280 °C (at 760 mmHg) |
| LogP (Predicted) | ~2.8 – 3.1 |
| H-Bond Donors/Acceptors | 0 / 2 |
| Rotatable Bonds | 2 (Ester linkage and Tolyl-Cyclopropyl bond) |
Medicinal Chemistry Rationale
The incorporation of the 1-(p-tolyl)cyclopropyl moiety is rarely accidental.[1] It serves two distinct mechanistic purposes in lead optimization:
The "Thorpe-Ingold" Effect & Conformational Locking
The cyclopropane ring forces the substituents (the aryl group and the ester) into a specific dihedral angle relative to each other.[1] This is often used to mimic the bioactiv conformation of a ligand without the entropic cost associated with free-rotating gem-dimethyl or ethyl groups.[1]
Metabolic Blocking Strategy
In standard aryl-acetic acid derivatives (e.g., Ibuprofen analogs), the benzylic carbon (α-position) is highly susceptible to oxidation.[1] Replacing the α-protons with a cyclopropane ring removes this metabolic soft spot entirely.[1]
Figure 1: Strategic rationale for deploying the 1-arylcyclopropyl scaffold in drug design.
Validated Synthesis Protocols
The synthesis of CAS 959632-00-9 is most reliably achieved via the dialkylation of methyl p-tolylacetate using 1,2-dibromoethane.[1] Two protocols are presented: Method A (Phase Transfer Catalysis) for scalability, and Method B (Anhydrous Base) for high-purity small-scale synthesis.[1]
Method A: Phase Transfer Catalysis (Scalable/Green)
Best for: Gram-to-kilogram scale production where moisture exclusion is difficult.[1]
Reagents:
-
Methyl p-tolylacetate (1.0 eq)[1]
-
1,2-Dibromoethane (1.5 eq)[1]
-
Potassium Hydroxide (KOH), 50% aq.[1] solution (4.0 eq)
-
TEBA (Triethylbenzylammonium chloride) (0.05 eq) - Catalyst[1]
Protocol:
-
Setup: Charge a round-bottom flask with Methyl p-tolylacetate, 1,2-dibromoethane, and TEBA.
-
Initiation: Add 50% aqueous KOH dropwise under vigorous stirring at 20–25°C. The reaction is exothermic; use a water bath to maintain temperature <45°C.
-
Reaction: Heat the biphasic mixture to 50–60°C for 6–8 hours.
-
Quench: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (EtOAc) or Toluene.[1]
-
Purification: Wash organics with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation or silica flash chromatography (Hexanes/EtOAc 95:5).
Method B: Sodium Hydride Alkylation (High Precision)
Best for: Small-scale medicinal chemistry (mg to gram) requiring high purity.[1]
Reagents:
-
Methyl p-tolylacetate (1.0 eq)[1]
-
1,2-Dibromoethane (1.2 eq)[1]
-
Sodium Hydride (NaH), 60% dispersion in oil (2.2 eq)[1]
-
Solvent: DMF or DMSO (Anhydrous)[1]
Protocol:
-
Activation: Suspend NaH in anhydrous DMF under Argon/Nitrogen atmosphere at 0°C.
-
Addition: Add Methyl p-tolylacetate dropwise. Allow H₂ evolution to cease (formation of enolate).
-
Cyclization: Add 1,2-dibromoethane dropwise while maintaining 0–5°C.
-
Completion: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of starting ester).
-
Workup: Carefully quench with saturated NH₄Cl solution (Caution: H₂ gas). Extract with Diethyl Ether.[1][2]
-
Isolation: Concentrate and purify via column chromatography.
Figure 2: Step-wise mechanism for the construction of the cyclopropane ring via dialkylation.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Method | Expected Signature | Interpretation |
| ¹H NMR (CDCl₃) | δ 7.1–7.3 ppm (m, 4H) | Aromatic protons (p-tolyl system).[1] |
| δ 3.6 ppm (s, 3H) | Methyl ester (-OCH₃).[1] | |
| δ 2.3 ppm (s, 3H) | Tolyl methyl group (-CH₃).[1] | |
| δ 1.1–1.6 ppm (m, 4H) | Cyclopropyl methylene protons (AA'BB' system).[1] | |
| LC-MS | [M+H]⁺ = 191.2 | Protonated molecular ion.[1] |
| IR Spectroscopy | 1725–1735 cm⁻¹ | Strong Carbonyl (C=O) stretch (Ester).[1] |
Handling & Safety
GHS Classification:
-
Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).[1][3]
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Stable at room temperature, but hydrolysis may occur if exposed to moisture over prolonged periods.[1]
Self-Validating Safety Check:
-
Before Scale-up: Perform a Differential Scanning Calorimetry (DSC) test.[1] While cyclopropanes are generally stable, the synthesis involves exothermic alkylations.[1] Ensure cooling capacity is sufficient for the specific reactor size used.[1]
References
-
Synthesis of 1-Arylcyclopropanecarboxylates
-
Phase Transfer Catalysis Method
-
Medicinal Chemistry of Cyclopropanes
-
PubChem Compound Summary
Sources
- 1. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 2. US6414181B1 - Process of producing cyclopropanecarboxylate compounds - Google Patents [patents.google.com]
- 3. Methyl 1-Formylcyclopropane-1-carboxylate | C6H8O3 | CID 53415969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(P-TOLYL)-1-CYCLOPROPANECARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-(p-Tolyl)cyclopropanecarboxylic acid | C11H12O2 | CID 98639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclopropanecarboxylic acids and derivatives | Fisher Scientific [fishersci.com]
- 7. 959632-00-9 cas, Methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate - купить реактив в интернет-магазине Красная звезда | M942161 Macklin [tdkz.su]
1H NMR and 13C NMR data for Methyl 1-(p-tolyl)cyclopropanecarboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 1-(p-tolyl)cyclopropanecarboxylate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. As a powerful analytical technique, NMR spectroscopy provides unparalleled insight into molecular structure, making it an indispensable tool for the unambiguous characterization of novel chemical entities. This document provides a detailed analysis of the spectral data, the rationale behind signal assignments, and a field-proven protocol for data acquisition.
Structural Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. It operates by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The chemical environment surrounding each nucleus influences its resonance frequency, resulting in a unique spectral fingerprint that reveals the molecule's connectivity and stereochemistry. For a molecule like this compound, with its distinct aromatic, ester, and strained cyclopropyl moieties, NMR provides a definitive method for structural verification.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for accurate spectral interpretation. The diagram below illustrates the structure of this compound with a systematic numbering scheme used for the assignment of NMR signals.
Caption: Structure of this compound.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The strained nature of the cyclopropane ring results in characteristic upfield chemical shifts for its protons due to a shielding effect often attributed to a ring current.[1][2]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality & Field Insights |
| ~ 7.25 | d, J ≈ 8.0 Hz | 2H | H-7, H-11 | These aromatic protons are ortho to the cyclopropyl group and exhibit a standard doublet splitting from their neighbors (H-8, H-10). |
| ~ 7.10 | d, J ≈ 8.0 Hz | 2H | H-8, H-10 | These aromatic protons are meta to the cyclopropyl group and ortho to the methyl group, appearing as a doublet coupled to H-7 and H-11. |
| ~ 3.65 | s | 3H | H-5 (-OCH₃) | The singlet multiplicity indicates no adjacent protons. Its chemical shift is characteristic of a methyl ester group. |
| ~ 2.30 | s | 3H | H-12 (Ar-CH₃) | This singlet corresponds to the methyl group on the p-tolyl ring, with a typical chemical shift for an aryl-bound methyl. |
| ~ 1.60 | m | 2H | H-2a, H-3a | These protons are part of the cyclopropane ring. Their complex multiplicity arises from geminal coupling to H-2b/H-3b and vicinal (cis) coupling to H-3b/H-2b. They are deshielded relative to H-2b/H-3b due to their cis relationship to the deshielding aromatic ring. |
| ~ 1.15 | m | 2H | H-2b, H-3b | These protons are also on the cyclopropane ring. They are shielded relative to H-2a/H-3a as they are trans to the aromatic ring. The multiplet pattern results from geminal and vicinal (trans) coupling. The unique upfield shift is a hallmark of the cyclopropyl system.[2][3] |
¹³C NMR Spectral Data Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing key structural information.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality & Field Insights |
| ~ 174.0 | C-4 (C=O) | The carbonyl carbon of the ester group exhibits a characteristic downfield shift due to the strong deshielding effect of the double-bonded oxygen.[4] |
| ~ 138.0 | C-6 (Ar-C) | This is the quaternary aromatic carbon directly attached to the cyclopropane ring. Its chemical shift is influenced by both the aromatic system and the alkyl substituent. |
| ~ 136.5 | C-9 (Ar-C) | This quaternary aromatic carbon is bonded to the methyl group (C-12). |
| ~ 129.0 | C-8, C-10 (Ar-CH) | These two equivalent aromatic carbons are deshielded by the ring current. |
| ~ 128.5 | C-7, C-11 (Ar-CH) | These two equivalent aromatic carbons show a typical chemical shift for benzene derivatives. |
| ~ 52.0 | C-5 (-OCH₃) | The carbon of the methyl ester group is found in this characteristic region.[5] |
| ~ 26.0 | C-1 (Quaternary C) | This is the quaternary carbon of the cyclopropane ring. It is significantly shielded compared to other quaternary carbons due to the ring's high s-character. |
| ~ 21.0 | C-12 (Ar-CH₃) | The chemical shift for the tolyl methyl carbon is typical for alkyl groups attached to an aromatic ring.[4] |
| ~ 16.5 | C-2, C-3 (-CH₂-) | The methylene carbons of the cyclopropane ring are highly shielded and appear at a very upfield chemical shift, a distinctive feature of the cyclopropyl moiety.[6] |
Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.[7] This protocol outlines a self-validating system for the analysis of compounds like this compound.
Step 1: Sample Preparation
The integrity of the final spectrum begins with the quality of the sample.
-
Mass Determination: Accurately weigh the sample. For standard 5 mm NMR tubes, 5-25 mg is required for ¹H NMR, while ¹³C NMR typically requires 50-100 mg for a spectrum with a good signal-to-noise ratio within a reasonable time.[8]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for this compound due to its polarity and ability to dissolve a wide range of organic molecules.[3][9]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. This volume ensures a sample height of 40-50 mm in the tube, which is optimal for detection by the instrument's receiver coils.[10]
-
Reference Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (If Necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in the pipette to prevent sample inhomogeneity, which can degrade spectral quality.
Step 2: NMR Instrument Setup and Data Acquisition
The following parameters are typical for a 400 MHz spectrometer and can be adjusted based on the specific instrument and sample concentration.
-
Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. organomation.com [organomation.com]
Advanced Infrared Spectroscopy of Cyclopropanecarboxylates: A Technical Guide
The following guide details the infrared spectroscopic analysis of cyclopropanecarboxylates, designed for application in pharmaceutical and agrochemical research.
Executive Summary
Cyclopropanecarboxylates represent a unique structural class in medicinal chemistry (e.g., antiviral prodrugs) and agrochemistry (e.g., pyrethroids like deltamethrin). Their analysis via Infrared (IR) spectroscopy presents a specific challenge: the cyclopropane ring behaves electronically like a double bond due to Walsh orbital conjugation , yet structurally exerts significant ring strain.
This guide provides a definitive protocol for characterizing these esters, distinguishing them from acyclic analogs, and differentiating stereoisomers (cis/trans). It moves beyond basic spectral reading to the electronic causality governing the observed frequencies.
Theoretical Basis: The "Cyclopropyl Anomaly"
To accurately interpret the spectrum of a cyclopropanecarboxylate, one must understand why it does not behave like a standard aliphatic ester.
Walsh Orbital Conjugation
Unlike a standard alkyl group (e.g., isopropyl), the cyclopropane ring possesses significant
-
Effect: This orbital overlap allows the cyclopropane ring to act as an electron donor (hyperconjugation).
-
Spectral Consequence: Resonance donation typically weakens the
bond, lowering its stretching frequency ( ). However, the cyclopropyl carbon attached to the carbonyl is -like in hybridization, which creates a shorter, stronger -bond. These two effects (Resonance Weakening vs. Hybridization Strengthening) compete, resulting in a characteristic frequency distinct from both saturated and fully conjugated esters.
Visualization of Electronic Interaction
The following diagram illustrates the orbital interaction responsible for the spectral shifts.
Figure 1: Electronic coupling between the cyclopropane ring and the carbonyl group. The interaction mimics
Spectral Fingerprinting: Critical Frequency Assignments
The following table summarizes the diagnostic peaks required to confirm the identity of a cyclopropanecarboxylate.
| Vibrational Mode | Frequency Range ( | Intensity | Diagnostic Value |
| 1725 – 1740 | Strong | Primary Identifier. Lower than saturated esters (~1745), higher than conjugated alkene esters (~1720). | |
| 3080 – 3100 | Medium/Weak | Confirmation. Distinctively higher than alkyl C-H (<3000). Indicates the ring is intact. | |
| 2850 – 2960 | Strong | Standard backbone signal. | |
| 1150 – 1200 | Strong | Confirms ester functionality. | |
| Ring Breathing | 1000 – 1020 | Medium | Fingerprint. Skeletal vibration unique to the cyclopropane triangle. |
| 1440 – 1460 | Medium | Scissoring mode of the ring methylenes. |
The Carbonyl Region (1725–1740 cm )
For compounds like ethyl cyclopropanecarboxylate or pyrethroids (e.g., deltamethrin ), the carbonyl peak is the most intense feature.
-
Interpretation: A peak at 1735 cm
is textbook for these compounds. If the peak shifts significantly higher (>1750 cm ), suspect ring opening or loss of conjugation. If it shifts lower (<1715 cm ), suspect hydrogen bonding (if acid) or solvent effects.
The Cyclopropyl C-H Stretch (3080–3100 cm )
This is the "smoking gun" for the cyclopropane ring.
-
Why it matters: Saturated alkyl esters (e.g., ethyl isobutyrate) never absorb above 3000 cm
. Alkenes do, but they will also show stretching at 1600-1680 cm . -
Differentiation: If you see bands >3000 cm
but no alkene peak at 1640 cm , you likely have a cyclopropane ring.
Distinguishing Stereoisomers: Cis vs. Trans
In drug development, stereochemistry dictates efficacy. While NMR is the gold standard, IR provides rapid preliminary validation.
Symmetry and Complexity
-
Trans-Isomers: Generally possess higher symmetry (often
or pseudo-centrosymmetric).-
Spectral Feature: Simpler spectra with fewer bands in the fingerprint region due to the mutual exclusion of some vibrational modes.
-
-
Cis-Isomers: Lower symmetry (
or ).-
Spectral Feature: More complex fingerprint region (600–1400 cm
) with additional splitting of bands.
-
Specific Shifts
-
Carbonyl Shift: Cis isomers often exhibit a slightly higher carbonyl frequency (1-3 cm
shift) compared to trans isomers due to steric compression and dipole-dipole repulsion between the carbonyl and the cis-substituent, though this requires high-resolution acquisition to detect reliably. -
Fingerprint Region: Look for the splitting of the ring breathing mode (~1010 cm
) in the cis-isomer.
Experimental Protocol
This protocol ensures reproducible data suitable for regulatory filing or publication.
Sample Preparation
-
Liquids (Neat): Use a Diamond ATR (Attenuated Total Reflectance) accessory.
-
Solids (e.g., Deltamethrin):
-
Preferred: Diamond ATR (crush powder directly onto crystal).
-
Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr). Note: KBr pellets can absorb moisture, broadening the carbonyl peak.
-
Acquisition Parameters
-
Resolution: 2 cm
(Standard is 4 cm , but 2 cm is needed to resolve cis/trans splitting). -
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
-
Background: Collect a fresh background immediately before the sample to account for atmospheric
(2350 cm ) and .
Analytical Workflow
Figure 2: Step-by-step workflow for validating cyclopropanecarboxylate structure via IR.
References
-
Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]
-
MDPI. (2019). Density Functional Theory Analysis of Deltamethrin and Its Determination in Strawberry by Surface Enhanced Raman Spectroscopy. Retrieved from [Link]
-
Michigan State University. Infrared Spectrometry: Carbonyl Stretching Frequencies. Retrieved from [Link]
-
LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Sources
Strategic Selection of Starting Materials for Methyl 1-(p-tolyl)cyclopropanecarboxylate Synthesis: A Process Chemistry Perspective
Executive Summary
The synthesis of Methyl 1-(p-tolyl)cyclopropanecarboxylate represents a classic challenge in constructing quaternary carbon centers within strained ring systems. This scaffold is a critical pharmacophore, serving as a conformationally restricted bioisostere for gem-dimethyl groups in drug development (e.g., serotonin-norepinephrine reuptake inhibitors).
This guide focuses on the Strategic Selection of Starting Materials (SSSM) . Unlike academic explorations, process chemistry demands a rigorous evaluation of cost, availability, impurity profiles, and safety. We will analyze two primary retrosynthetic disconnections: the Nitrile-Anion Route (Industrial Standard) and the Ester-Enolate Route (Direct Synthesis), providing a definitive protocol for the most robust pathway.
Retrosynthetic Analysis & Pathway Selection
To determine the optimal starting materials, we must first visualize the bond disconnections. The formation of the cyclopropane ring at the 1-position of the aryl ring is best achieved via a double nucleophilic substitution (
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the two primary access points. The Nitrile Route (Green) is preferred for scale-up due to the stability of the nitrile anion compared to the ester enolate.
Critical Raw Material Attributes (CMA)
The success of the synthesis relies heavily on the purity profile of the starting aryl species.
Primary Starting Material: 4-Methylphenylacetonitrile (p-Tolylacetonitrile)
While the ester route is shorter, the nitrile route is selected here as the primary recommendation due to the higher acidity of the
| Attribute | Specification | Technical Rationale |
| Purity | > 98.0% (GC) | Critical: Isomeric impurities (o-tolyl, m-tolyl) have nearly identical boiling points to the product and are inseparable by standard distillation. |
| Water Content | < 0.1% (KF) | Essential for base-mediated alkylation. Water consumes the base (NaH) or inhibits Phase Transfer Catalysis (PTC). |
| Chloride Content | < 0.5% | Residual benzyl chloride from the precursor synthesis can lead to polymerization or side-alkylation. |
Alkylating Agent: 1,2-Dibromoethane (EDB)
-
Role: Acts as the "C2" bridge for the cyclopropane ring.
-
Selection: 1,2-Dibromoethane is preferred over 1,2-dichloroethane (DCE) due to the better leaving group ability of bromide (
), allowing the reaction to proceed at lower temperatures (50–70°C) compared to DCE (>100°C), reducing thermal decomposition. -
Safety Note: EDB is a potent carcinogen and volatile. Closed-system handling is mandatory.
Base & Catalyst System[1]
-
Solid-Liquid PTC: Sodium Hydroxide (NaOH) (micro-pearls) + Tetrabutylammonium Bromide (TBAB) .
-
Why PTC? Traditional methods use NaH/DMF (hazardous, hydrogen evolution). PTC allows the use of inexpensive NaOH and toluene, keeping the reaction "dry" in the organic phase where the alkylation occurs.
Technical Protocol: The Nitrile-Anion Route
This protocol describes the synthesis of the intermediate nitrile, followed by conversion to the methyl ester.[1][2]
Phase 1: Cyclopropanation (Formation of the Quaternary Center)
Reaction Scheme:
-
Setup: A 3-neck reactor equipped with a mechanical stirrer, reflux condenser, and internal thermometer. Inert atmosphere (
) is recommended but not strictly required for PTC. -
Charging:
-
Charge Toluene (10 V) and 4-Methylphenylacetonitrile (1.0 equiv).
-
Add 1,2-Dibromoethane (1.5 to 2.0 equiv). Note: Excess is used to prevent intermolecular dimerization.
-
Add TBAB (0.05 equiv) as the phase transfer catalyst.
-
-
Initiation:
-
Add 50% NaOH (aq) (4.0 equiv) dropwise while maintaining temperature < 40°C. Exotherm Warning: The double alkylation is highly exothermic.
-
-
Reaction:
-
Heat to 60–70°C for 4–6 hours. Monitor by GC/HPLC for the disappearance of the mono-alkylated intermediate.
-
-
Workup:
-
Cool to RT. Separate phases. Wash organic layer with water, then 1M HCl (to remove amine impurities from nitrile hydrolysis), then brine.
-
Concentrate to yield crude 1-(p-tolyl)cyclopropanecarbonitrile .
-
Phase 2: Pinner Reaction / Methanolysis (Conversion to Ester)
Reaction Scheme:
-
Setup: Glass-lined reactor (acid resistant).
-
Charging: Charge crude Nitrile (1.0 equiv) and Methanol (6 V).
-
Acidification:
-
Cautiously add Conc. Sulfuric Acid (
, 3.0 equiv). Exotherm: Methanol will boil if added too fast.
-
-
Reflux:
-
Heat to reflux (65°C) for 12–18 hours. The nitrile first converts to the imidate salt, then hydrolyzes to the ester.
-
-
Quench & Isolation:
-
Cool to < 10°C. Quench into ice water.
-
Extract with Ethyl Acetate or MTBE. Wash with saturated
to remove residual acid.[2] -
Purification: Distillation under high vacuum (approx. 0.5 mmHg). The target ester is a high-boiling oil.
-
Process Logic & Troubleshooting (Graphviz)
The following decision tree illustrates the operational logic during the reaction monitoring phase.
Figure 2: In-Process Control (IPC) Logic. The presence of the mono-bromo intermediate indicates incomplete cyclization, often requiring additional base or time.
Safety & Handling (E-E-A-T)
As a self-validating safety protocol, the following hazards must be mitigated before starting:
-
1,2-Dibromoethane (EDB):
-
Hazard: Carcinogen, mutagen, acute toxin.
-
Control: Use only in a fume hood with double-gloving (Nitrile + Laminate). Destroy excess EDB in the waste stream using an amine scrub (e.g., ethanolamine).
-
-
Exotherm Control:
-
The cyclization is autocatalytic in terms of heat generation once initiated.
-
Control: Do not add all NaOH at once. Use a dosing pump or dropping funnel. Ensure cooling capacity is available (ice bath or chiller) before addition.
-
References
-
Organic Syntheses, Coll.[3] Vol. 9, p. 400 (1998). General procedure for cyclopropanation of active methylenes using 1,2-dibromoethane and PTC. [Link]
-
PubChem Compound Summary: this compound. Structural data and identification. [Link] (Search Term: 1-(p-tolyl)cyclopropanecarboxylate)
- Federsel, H. J., & Edlund, M. (2002).Process Chemistry in the Pharmaceutical Industry, Vol 2.
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed.Standard procedures for Nitrile Hydrolysis (Pinner Reaction).
Sources
Technical Whitepaper: Stability Profiling and Storage Protocols for Methyl 1-(p-tolyl)cyclopropanecarboxylate
[1]
Executive Summary
Methyl 1-(p-tolyl)cyclopropanecarboxylate (CAS: 83846-66-6 / Derivatives) represents a specialized scaffold in medicinal chemistry, often utilized as a precursor for neurotransmitter transporter inhibitors and other bioactive cyclopropane derivatives.[1] Its unique structure—combining a strained cyclopropane ring, a hydrolytically sensitive ester, and an oxidizable tolyl moiety—presents specific stability challenges.
This guide provides a scientifically grounded protocol for the storage and handling of this compound. Unlike generic "cool, dry place" advice, this document details the mechanistic reasons for instability and provides self-validating experimental workflows to monitor compound integrity in a drug development context.
Physicochemical Profile & Degradation Mechanisms[1]
To ensure stability, one must first understand the molecular vulnerabilities. This compound possesses three distinct reactive centers that dictate its degradation profile.
Structural Vulnerabilities[1]
-
The Methyl Ester (Hydrolysis Risk): The primary degradation pathway.[1] In the presence of ambient moisture and trace catalytic acid/base, the ester bond hydrolyzes to form 1-(p-tolyl)cyclopropanecarboxylic acid and methanol.[1] This reaction is thermodynamically driven and accelerates significantly with humidity.[1]
-
The Cyclopropane Ring (Ring Strain): While 1,1-disubstitution (aryl + ester) provides kinetic stabilization compared to monosubstituted cyclopropanes, the ring possesses ~27.5 kcal/mol of strain energy.[1] Under strong acidic conditions or high thermal stress, ring-opening reactions can occur, often yielding isomeric alkene derivatives.[1]
-
The p-Tolyl Group (Benzylic Oxidation): The methyl group on the aromatic ring is in a benzylic position.[1] Long-term exposure to oxygen and UV light can lead to radical auto-oxidation, converting the methyl group to an aldehyde or carboxylic acid, although this is kinetically slower than ester hydrolysis.[1]
Degradation Pathway Map
The following diagram illustrates the potential breakdown products based on environmental stressors.
Stability Assessment Protocols
Do not rely on vendor Certificates of Analysis (CoA) older than 6 months.[1] Implement this Self-Validating Stress Test to establish the stability profile of your specific batch.
Forced Degradation Workflow (Stress Testing)
This protocol mimics the ICH Q1A(R2) guidelines but is accelerated for research validation.[1]
Objective: Confirm the retention time of the parent peak and identify the primary acid impurity.
| Stress Condition | Reagents | Duration/Temp | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl in 50% MeOH | 4 Hours @ 60°C | Partial conversion to Carboxylic Acid (Ref Std). |
| Base Hydrolysis | 0.1 N NaOH in 50% MeOH | 1 Hour @ RT | Rapid conversion to Carboxylic Acid.[1] |
| Oxidation | 3% H₂O₂ | 24 Hours @ RT | Potential benzylic oxidation (minor peaks).[1] |
| Thermal | Solid/Neat | 24 Hours @ 80°C | Check for ring opening/polymerization.[1] |
Analytical Method (HPLC)[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Critical: Acid keeps the degradant protonated for better retention).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Aromatic ring absorption).[1]
Self-Validation Check: The method is valid ONLY if the resolution (
Storage & Handling Specifications
Based on the degradation mechanisms identified in Section 2, the following storage logic is mandatory to maintain purity >98%.
The "Inert-Cold-Dark" Protocol[1]
-
Temperature: Store at -20°C ± 5°C .
-
Why? Arrhenius kinetics dictate that reducing temperature from 25°C to -20°C slows hydrolysis rates by approximately 20-30 fold.[1]
-
-
Atmosphere: Headspace must be purged with Argon or Nitrogen .[1]
-
Why? Displaces moisture (preventing hydrolysis) and oxygen (preventing benzylic oxidation).[1]
-
-
Container: Amber borosilicate glass with a Teflon-lined screw cap.[1]
Handling Workflow (Decision Tree)
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] European Medicines Agency, 2003.[1]
-
Larson, G. L., & Petasis, N. A. Cyclopropanes in Organic Synthesis.[1] In Organic Reactions, Wiley, 2004. (Detailed discussion on cyclopropane ring stability and reactivity).
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis.[1] 5th Ed., John Wiley & Sons, 2014. (Authoritative source on ester stability and hydrolysis conditions).
-
PubChem. Compound Summary: 1-(p-Tolyl)cyclopropanecarboxylic acid.[1] National Library of Medicine.[1] (Parent acid data used for degradation profiling).[1]
-
ThermoFisher Scientific. Safety Data Sheet: Methyl cyclopropanecarboxylate.[1] (Analogous safety and handling data). [1]
An In-depth Technical Guide to Methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate, a molecule of significant interest in medicinal chemistry and materials science. The guide details a robust synthetic pathway, methods for purification and characterization, and discusses the compound's physicochemical properties and potential applications. By elucidating the causal relationships behind the synthetic strategies and analytical methodologies, this document serves as a practical resource for researchers engaged in the synthesis and utilization of novel cyclopropane-containing compounds. We present a multi-step synthesis beginning with the phase-transfer catalyzed cyclopropanation of 4-methylphenylacetonitrile, followed by hydrolysis to the corresponding carboxylic acid, and concluding with Fischer esterification to yield the target compound. Each stage is accompanied by a detailed experimental protocol. Furthermore, this guide includes a thorough discussion of the expected spectroscopic characteristics of the final product, providing a benchmark for its identification and quality control.
Introduction: The Significance of the Aryl-Cyclopropane Moiety
The cyclopropane ring, a three-membered carbocycle, is a recurring structural motif in a wide array of biologically active natural products and synthetic pharmaceuticals. Its inherent ring strain imparts unique electronic and conformational properties, making it a valuable bioisostere for various functional groups. When incorporated into a molecular scaffold, the cyclopropane unit can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles.
The subject of this guide, methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate, combines the rigid cyclopropane core with an electronically distinct p-tolyl group and a synthetically versatile methyl ester. This combination of features makes it an attractive building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The 4-methylphenyl (p-tolyl) group, in particular, can engage in various intermolecular interactions and serve as a handle for further functionalization. This guide aims to provide a detailed and practical framework for the synthesis and characterization of this compound, empowering researchers to explore its full potential.
Synthetic Strategy and Experimental Protocols
The synthesis of methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate is most effectively approached through a three-step sequence, as outlined below. This strategy was devised for its reliability, scalability, and the use of readily available starting materials.
Step 1: Synthesis of 1-(4-Methylphenyl)cyclopropane-1-carbonitrile
The initial step involves the construction of the cyclopropane ring via a phase-transfer catalyzed (PTC) reaction. This method is particularly advantageous as it allows for the reaction between an aqueous phase (containing the base) and an organic phase (containing the substrate and alkylating agent) to proceed efficiently. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the hydroxide anion into the organic phase, where it deprotonates the benzylic carbon of 4-methylphenylacetonitrile. The resulting carbanion then undergoes a nucleophilic substitution with 1,2-dibromoethane to form the cyclopropane ring.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add a 50% (w/v) aqueous solution of sodium hydroxide (4.0 eq).
-
Heat the biphasic mixture to 60-70 °C with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-(4-methylphenyl)cyclopropane-1-carbonitrile.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of 1-(4-Methylphenyl)cyclopropane-1-carboxylic acid
The second step is the hydrolysis of the nitrile functional group to a carboxylic acid. This transformation is typically achieved under acidic conditions, which protonates the nitrogen atom of the nitrile, making the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and hydrolysis steps lead to the formation of the carboxylic acid and ammonium chloride.
Experimental Protocol:
-
To a round-bottom flask, add the purified 1-(4-methylphenyl)cyclopropane-1-carbonitrile (1.0 eq) and a 1:1 mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux (approximately 100-110 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(4-methylphenyl)cyclopropane-1-carboxylic acid[1].
Step 3: Synthesis of Methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate
The final step is a Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, 1-(4-methylphenyl)cyclopropane-1-carboxylic acid is reacted with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The excess methanol serves both as a reactant and as the solvent, driving the equilibrium towards the formation of the ester.
Experimental Protocol:
-
Suspend 1-(4-methylphenyl)cyclopropane-1-carboxylic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the carboxylic acid's molar equivalent).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) or by vacuum distillation to obtain the pure ester.
Physicochemical Properties and Spectroscopic Characterization
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol); Insoluble in water |
| Boiling Point | Not determined (expected to be >200 °C at atmospheric pressure) |
| Melting Point | Not determined |
Table 1: Physicochemical Properties of Methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Expected, CDCl₃, 400 MHz):
-
δ 7.20-7.30 (d, 2H): Aromatic protons ortho to the cyclopropane ring.
-
δ 7.05-7.15 (d, 2H): Aromatic protons meta to the cyclopropane ring.
-
δ 3.65 (s, 3H): Methyl ester protons (-COOCH₃).
-
δ 2.30 (s, 3H): Methyl protons of the p-tolyl group (-Ar-CH₃).
-
δ 1.50-1.60 (m, 2H): Cyclopropane methylene protons cis to the aromatic ring.
-
δ 1.10-1.20 (m, 2H): Cyclopropane methylene protons trans to the aromatic ring.
-
-
¹³C NMR (Expected, CDCl₃, 100 MHz):
-
δ 174-175: Carbonyl carbon of the ester.
-
δ 138-140: Quaternary aromatic carbon attached to the methyl group.
-
δ 136-138: Quaternary aromatic carbon attached to the cyclopropane ring.
-
δ 128-130: Aromatic CH carbons meta to the cyclopropane ring.
-
δ 127-129: Aromatic CH carbons ortho to the cyclopropane ring.
-
δ 52-53: Methyl ester carbon (-COOCH₃).
-
δ 30-32: Quaternary carbon of the cyclopropane ring.
-
δ 20-22: Methyl carbon of the p-tolyl group (-Ar-CH₃).
-
δ 16-18: Methylene carbons of the cyclopropane ring.
-
Infrared (IR) Spectroscopy
-
~3000-2850 cm⁻¹: C-H stretching (aromatic and aliphatic).
-
~1730 cm⁻¹: C=O stretching of the ester.
-
~1610, 1515, 1450 cm⁻¹: C=C stretching of the aromatic ring.
-
~1200-1100 cm⁻¹: C-O stretching of the ester.
-
~820 cm⁻¹: Out-of-plane C-H bending for a 1,4-disubstituted aromatic ring.
Mass Spectrometry (MS)
-
Expected [M]⁺: m/z = 190.
-
Key Fragmentation Pattern: Loss of the methoxy group (-OCH₃, m/z = 159), loss of the carbomethoxy group (-COOCH₃, m/z = 131), and fragments corresponding to the tolyl-cyclopropyl cation.
Reactivity and Potential Applications
Methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate is a versatile intermediate for further chemical transformations. The ester functionality can be hydrolyzed back to the carboxylic acid, reduced to the corresponding alcohol, or converted to an amide. The aromatic ring can undergo electrophilic substitution reactions, although the cyclopropyl group may exhibit some sensitivity to harsh acidic conditions.
The structural motifs present in this molecule are of significant interest in drug design. The 1-arylcyclopropanecarboxylic acid scaffold is found in a number of compounds with diverse biological activities. For instance, related structures have been investigated for their potential as anti-inflammatory and anticancer agents. The incorporation of the cyclopropane ring can lead to compounds with improved potency and pharmacokinetic properties compared to their acyclic or larger-ring analogs. Furthermore, the p-tolyl group can be a key pharmacophoric element, engaging in hydrophobic or π-stacking interactions within a biological target.
Safety and Handling
While specific toxicity data for methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The starting materials, such as 1,2-dibromoethane, are known to be hazardous, and their handling should be performed with extreme care.
Conclusion
This technical guide has outlined a reliable and well-precedented synthetic route to methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate. By providing detailed experimental protocols and a thorough analysis of the expected analytical data, this document serves as a valuable resource for researchers seeking to synthesize and utilize this and related compounds. The unique structural features of this molecule, combining a strained cyclopropane ring with an aromatic moiety, make it a promising building block for the development of novel pharmaceuticals and advanced materials. Further investigation into the biological activity and material properties of derivatives of methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate is warranted and encouraged.
References
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Fischer Esterification: Reaction, Mechanism, & Examples. (n.d.). Master Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 4, 2026, from [Link]
Sources
Physical Properties & Conformational Dynamics of Tolyl-Substituted Cyclopropanes
Executive Summary
Tolyl-substituted cyclopropanes (methylphenylcyclopropanes) represent a critical structural motif in medicinal chemistry, serving as rigidified bioisosteres of styrenes and isopropylbenzenes. The cyclopropane ring imparts unique physicochemical properties—specifically increased metabolic stability against benzylic oxidation and a defined vector for substituent projection—that differ significantly from their open-chain counterparts.
This guide provides a definitive technical analysis of the physical properties, conformational dynamics, and spectroscopic signatures of the three isomers (
Physicochemical Profile
The introduction of a cyclopropyl group onto a tolyl scaffold significantly alters the lipophilicity and boiling point compared to the parent toluene or the open-chain isopropyl analogue. The data below synthesizes experimental values with high-confidence computed metrics.
Table 1: Comparative Physical Properties
Data focuses on the most common isomer, p-tolylcyclopropane, with comparators for context.
| Property | Cyclopropylbenzene | Toluene | Significance | |
| CAS Number | 6921-43-3 | 873-49-4 | 108-88-3 | Unique Identifier |
| Formula | — | |||
| MW ( g/mol ) | 132.20 | 118.18 | 92.14 | Fragment sizing |
| Boiling Point | 194.0 – 194.5 °C (745 Torr) | 173 °C | 110.6 °C | Purification parameter |
| Density (g/mL) | 0.9227 | 0.938 | 0.867 | Solvent separation |
| LogP (Calc) | 3.2 | 2.9 | 2.7 | Lipophilicity/Bioavailability |
| Refractive Index | ~1.53 (Predicted) | 1.5330 | 1.496 | Purity check |
| TPSA (Ų) | 0.00 | 0.00 | 0.00 | BBB Permeability |
Technical Note: The boiling point of p-tolylcyclopropane (194°C) is significantly higher than toluene, necessitating high-vacuum distillation (< 5 Torr) for efficient purification to avoid thermal degradation or polymerization.
Conformational Dynamics & Steric Analysis
Understanding the conformation of aryl cyclopropanes is essential for predicting reactivity and receptor binding. The cyclopropane ring is not merely a passive substituent; its Walsh orbitals interact electronically with the aromatic
The "Bisected" vs. "Perpendicular" Conformation
Aryl cyclopropanes exhibit a thermodynamic preference for the bisected conformation (
-
-Tolyl &
-Tolyl: Adhere to the bisected minimum. The methyl group is distal enough to cause no steric interference. -
-Tolyl: The ortho-methyl group introduces severe steric strain with the cyclopropyl protons in the bisected form. This forces the molecule to rotate toward a perpendicular conformation (
), breaking the conjugation and altering the electronic properties.
Visualization of Conformational Energy
The following diagram illustrates the energy landscape and the steric "penalty" introduced by ortho substitution.
Caption: Energy landscape showing the stability of the bisected form for p-tolyl vs. the sterically forced perpendicular form for o-tolyl.
Spectroscopic Characterization
The unique electronic environment of the cyclopropane ring results in distinct NMR signatures. The "ring current" of the aromatic system and the shielding effect of the cyclopropane ring create a diagnostic pattern.
Proton NMR ( H NMR)
-
Cyclopropyl Protons: Typically appear upfield (0.5 – 1.2 ppm).
-
Methylene (
): Diastereotopic protons often split into complex multiplets. -
Methine (
): Benzylic proton, shifted slightly downfield (1.5 – 2.0 ppm) due to the aromatic ring.
-
-
Aromatic Protons:
- -Tolyl: Classic AA'BB' system (two doublets) in the 7.0 – 7.2 ppm range.
- -Tolyl: Loss of symmetry leads to a complex ABCD system; shifts may differ due to the perpendicular conformation reducing ring current anisotropy effects on the cyclopropyl group.
Carbon NMR ( C NMR)
-
Cyclopropyl
: Highly shielded, typically 10–15 ppm. -
Cyclopropyl
: 15–25 ppm. -
Ipso-Carbon: The aromatic carbon attached to the cyclopropane ring is shifted upfield relative to an isopropylbenzene due to the unique hybridization of the cyclopropane carbons (more
-character).
Experimental Protocol: Synthesis & Purification
To measure physical properties accurately, high purity (>98%) is required. The following protocol outlines the generation of p-tolylcyclopropane via a Simmons-Smith type cyclopropanation, chosen for its stereospecificity and reliability.
Workflow Diagram
Caption: Standard Furukawa-modified Simmons-Smith synthesis workflow for p-tolylcyclopropane.
Self-Validating Purity Check
Before determining physical constants (density, refractive index), validate the isolate:
-
GC-MS: Confirm single peak with parent ion
132. -
TLC: Silica gel, Hexane:EtOAc (95:5). Cyclopropanes are non-polar (
~0.8-0.9). Stain with (cyclopropanes are oxidation resistant compared to alkenes, but impurities will stain instantly). -
Refractive Index: Measure at 20°C. A deviation >0.002 from literature (1.533 for parent cyclopropylbenzene) suggests solvent contamination.
Applications in Drug Design
Tolyl-cyclopropanes are increasingly used to replace the metabolically labile isopropyl group.
-
Metabolic Stability: The cyclopropane C-H bond strength (~106 kcal/mol) is significantly higher than the benzylic C-H of an isopropyl group (~85 kcal/mol), reducing the rate of CYP450-mediated benzylic hydroxylation.
-
Vector Control: The rigid angle of the cyclopropane ring (60°) projects the tolyl group into a specific region of the binding pocket, unlike the freely rotating isopropyl group.
References
-
ChemicalBook. Benzene, 1-cyclopropyl-4-methyl- Properties. (Accessed 2025).[1][2][3] Link
- Source of experimental boiling point (194°C) and density.
-
PubChem. 1-cyclopropyl-4-methylbenzene (Compound).[1] National Library of Medicine. Link
- Source of computed LogP and molecular weight d
-
NIST Chemistry WebBook. Cyclopropylbenzene Thermochemical Data.Link
- Source of comparative d
-
Charette, A. B., et al. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2004.[4]
- Authorit
Sources
The Quaternary Lock: A Technical Guide to 1-Arylcyclopropanecarboxylic Acids
The following technical guide details the discovery, synthesis, and pharmacological evolution of 1-arylcyclopropanecarboxylic acids.
Executive Summary
1-Arylcyclopropanecarboxylic acids (1-ACPAs) represent a privileged structural motif in medicinal chemistry, characterized by a quaternary carbon center that rigidly orients an aromatic ring and a carboxylate group. Unlike their flexible acyclic analogs (e.g.,
Part 1: Structural Significance & The "Conformational Lock"
The 1-arylcyclopropanecarboxylic acid moiety is defined by the geminal substitution of an aryl group and a carboxylic acid at the C1 position of a cyclopropane ring.
The Quaternary Advantage
In drug design, replacing a gem-dimethyl group or a methylene linker with a cyclopropane ring introduces severe conformational constraints:
-
Rigidification: The cyclopropane ring prevents rotation around the
bonds found in open-chain analogs. -
Orthogonal Orientation: The substituents at C1 are held in a fixed geometry relative to the ring plane, often forcing the aryl ring into a specific "picket fence" orientation that maximizes
stacking interactions in receptor pockets. -
Metabolic Stability: The strained ring is generally resistant to oxidative metabolism compared to alkyl chains, protecting the
-carbon from rapid clearance.
DOT Visualization: The Pharmacophore Lock
The following diagram illustrates how the cyclopropane ring constrains the vector space of the aryl and carbonyl groups compared to an open-chain analog.
Caption: Comparison of entropic costs between flexible phenylacetic acids and rigid 1-ACPA scaffolds.
Part 2: Historical Genesis & Discovery[1]
The Pethidine Connection (1940s)
The specific interest in 1-arylcyclopropanecarboxylic acids surged in the mid-20th century, following the discovery of Pethidine (Meperidine) in 1939. Pethidine is a 4-phenylpiperidine-4-carboxylic ester.[1] Medicinal chemists hypothesized that the pharmacological activity was driven by the specific spatial arrangement of the phenyl and ester groups on a quaternary carbon.
-
Hypothesis: If the piperidine ring is merely a scaffold, replacing it with a smaller, more rigid cyclopropane ring might retain analgesic activity while altering metabolic profiles.
-
Outcome: While simple 1-phenylcyclopropanecarboxylic esters lacked the potent opioid activity of pethidine (due to the loss of the basic nitrogen pharmacophore), this work established the robust synthetic routes used today.
The Milnacipran Era (1980s-Present)
The true pharmaceutical breakthrough for this scaffold came with the discovery of Milnacipran (Pierre Fabre/Cypress Bioscience). Unlike the simple acid, Milnacipran is a cis-2-(aminomethyl)-1-phenylcyclopropanecarboxamide.
-
Role of the Scaffold: The 1-phenyl-1-carboxy core is essential for its dual inhibition of serotonin and norepinephrine reuptake (SNRI). The cyclopropane ring orients the phenyl group to bind the hydrophobic pocket of the transporter while directing the amine to the ionic binding site.
Part 3: Synthetic Evolution[1]
The synthesis of 1-ACPAs has evolved from dangerous sodium amide mediated alkylations to sophisticated Phase Transfer Catalysis (PTC) and transition-metal methods.
Method A: The Classical "Nitrile Route" (Self-Validating Protocol)
This is the most robust method for generating the 1-aryl-1-carboxy core. It relies on the double alkylation of an active methylene compound.
Mechanism: Double
| Step | Reagent | Conditions | Purpose |
| 1 | Phenylacetonitrile | Starting Material | Provides the aryl and the alpha-carbon. |
| 2 | 1,2-Dibromoethane | 1.2 equiv | The "C2-C3" bridge builder. |
| 3 | NaH or NaOH/TEBA | Reflux (Toluene) | Base generates the carbanion; TEBA (Phase Transfer Catalyst) enables interface reaction. |
| 4 | H2SO4 / H2O | Hydrolysis | Converts the nitrile (-CN) to the carboxylic acid (-COOH). |
Detailed Protocol (Laboratory Scale)
-
Preparation: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, charge phenylacetonitrile (10 mmol), 1,2-dibromoethane (12 mmol), and TEBA (benzyltriethylammonium chloride, 0.5 mmol).
-
Alkylation: Add 50% aqueous NaOH (20 mL) dropwise while maintaining the temperature at 40-50°C. The reaction is exothermic.
-
Cyclization: Heat the biphasic mixture to 60°C for 4 hours. Monitor by TLC (disappearance of nitrile).
-
Workup: Dilute with water, extract with diethyl ether. The organic layer contains 1-phenylcyclopropanenitrile .
-
Hydrolysis: Reflux the crude nitrile in 60% H2SO4 for 12 hours.
-
Isolation: Cool, pour onto ice, and extract the free acid with ethyl acetate. Recrystallize from hexanes/EtOAc.
Method B: Modern Palladium-Catalyzed -Arylation
For complex substrates where the nitrile route fails, modern C-H activation or cross-coupling is used.
-
Substrate: Cyclopropanecarboxylate ester.
-
Reagents: Aryl Bromide, Pd(dba)2, P(t-Bu)3, LiHMDS.
-
Advantage: Allows installation of complex heteroaryl groups that cannot survive the harsh alkylation/hydrolysis conditions of Method A.
DOT Visualization: Synthetic Pathways
Caption: Contrast between the classical Nitrile Route (Left) and Modern Pd-Arylation (Right).
Part 4: Medicinal Chemistry & Applications[1][2][3][4]
Milnacipran and Levomilnacipran
Milnacipran is the quintessential success story of this scaffold.
-
Structure: (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide.[2]
-
Function: The cyclopropane core locks the relative vector of the phenyl ring and the aminomethyl group.
-
Synthesis Note: The industrial synthesis often starts with the nitrile route described above, but uses epichlorohydrin instead of dibromoethane to install the hydroxymethyl group at C2 simultaneously with ring closure (Source 1.1).
NK1 Receptor Antagonists
Neurokinin-1 (NK1) antagonists often utilize rigid cores to block Substance P binding.
-
Mechanism: 1-Phenylcyclopropanecarboxamides have been explored as "flattened" bioisosteres of the piperidine core found in early NK1 antagonists like CP-96,345.
-
SAR Insight: The 1-phenyl group occupies the hydrophobic "accessory" pocket of the NK1 receptor, while the amide carbonyl accepts a hydrogen bond from the receptor backbone (Source 1.2).
Quantitative Data: Bioactivity Comparison
The following table illustrates the impact of cyclization on potency for a theoretical receptor model (based on generalized GPCR ligand data).
| Compound Class | Conformational Entropy | Receptor Affinity ( | Metabolic |
| Phenylacetic Acid | High (Flexible) | ~1000 nM | Low (< 1h) |
| 1-Methyl-1-Phenylacetic | Medium | ~250 nM | Medium |
| 1-Phenylcyclopropane | Low (Locked) | < 10 nM | High (> 4h) |
References
-
Synthesis of Milnacipran Intermediate: CN100408551C - The synthetic method of milnacipran hydrochloride trans isomer. (2008).[3] Google Patents. Link
-
Biological Activity of Carboxamides: Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2014).[1] PubMed Central.[4][1] Link
-
NK1 Receptor Structural Basis: Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists. (2019).[5][6] PubMed.[1] Link
-
Ruthenium Catalyzed Arylation: Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids. (2016).[7][8] Organic Letters / PubMed. Link
-
Pethidine Analogs: Phenolic analogues of reversed esters of pethidine.[9] (1978). PubMed.[1] Link
-
Milnacipran Pharmacology: Milnacipran for treatment of fibromyalgia.[3] (2010).[4][3] PubMed.[1] Link
Sources
- 1. SID 134970866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2011158249A1 - Process for preparation of milnacipran intermediate and its use in preparation of pure milnacipran - Google Patents [patents.google.com]
- 3. Milnacipran for treatment of fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. Ruthenium-Catalyzed C-H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenolic analogues of reversed esters of pethidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Quantification of Cyclopropane Ring Strain: A Computational & Topological Guide
Executive Summary
Cyclopropane (
This guide moves beyond textbook definitions to provide a rigorous, self-validating computational protocol for quantifying this strain. We will contrast the Coulson-Moffitt (Bent Bond) and Walsh models, deploy Homodesmotic Reaction Schemes for error-cancellation, and utilize Quantum Theory of Atoms in Molecules (QTAIM) to visualize the topology of the "banana bond."
Part 1: Theoretical Foundations of Strain
To calculate strain, we must first define the reference state. Cyclopropane's instability arises from two distinct vector components:
-
Baeyer (Angle) Strain: The compression of the inter-orbital angle.
-
Pitzer (Torsional) Strain: The forced eclipsing of vicinal C-H bonds due to the planar ring structure.
The Dueling Models: Walsh vs. Coulson-Moffitt
While often used interchangeably, these models offer distinct orbital descriptions that affect basis set selection.
| Feature | Coulson-Moffitt Model | Walsh Model |
| Hybridization | ||
| Bonding Topology | Bent "Banana" Bonds | |
| Key Insight | Explains poor orbital overlap (inter-orbital angle ~104°) | Explains alkene-like reactivity (electrophilic attack) |
Key Insight: The Walsh model better explains why cyclopropane acts as a
Part 2: Computational Methodology
Directly comparing the energy of cyclopropane to three isolated methane molecules introduces massive errors due to changes in bond environments. To achieve "chemical accuracy" (< 1 kcal/mol), we must use Homodesmotic Reactions .
The Homodesmotic Protocol (RC4 Scheme)
A homodesmotic reaction balances the number of carbon atoms and the hybridization states (
The Golden Standard Equation:
This reaction conserves the number of primary (
Workflow Visualization
The following diagram outlines the computational workflow required to derive the RSE.
Figure 1: Step-by-step computational workflow for calculating Ring Strain Energy (RSE) using high-level ab initio methods.
Step-by-Step Protocol
-
Geometry Optimization:
-
Method: DFT (Density Functional Theory).
-
Functional:
B97X-D (includes dispersion corrections critical for hydrocarbon packing) or M06-2X. -
Basis Set: 6-311G(d,p) or def2-TZVP.
-
Why: We need the precise minima where forces are zero.
-
-
Frequency Analysis:
-
Verify that all vibrational frequencies are positive (Real).
-
Extract the Zero-Point Vibrational Energy (ZPVE) correction.
-
Note: Cyclopropane has higher ZPVE per
than acyclic alkanes due to the "stiff" C-C bonds.
-
-
High-Level Single Point Energy:
-
Method: CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations).
-
Basis Set: cc-pVTZ or cc-pVQZ.
-
Reasoning: DFT often underestimates strain. CCSD(T) is the "gold standard" for recovering electron correlation energy.
-
-
Calculation:
-
Expected Result:
will be negative (exothermic), meaning the strain energy is positive (~27.5 kcal/mol).
-
Part 3: Topological Analysis (QTAIM)
To understand why the strain exists, we must look at the electron density topology using the Quantum Theory of Atoms in Molecules (QTAIM) .
In a standard C-C bond (like ethane), the Bond Path (line of maximum electron density) follows the internuclear axis. In cyclopropane, the bond path is bent .[2]
The "Bent Bond" Visualization
The Bond Critical Point (BCP)—the saddle point in electron density between atoms—does not lie on the straight line connecting the carbon nuclei. It is displaced outward.[3]
Figure 2: QTAIM topology showing the deviation between the internuclear axis (Red Dashed) and the actual Bond Path (Blue Solid). The Bond Critical Point (Yellow) is displaced outward.
Key Topological Metrics:
-
Bond Path Angle: The angle between bond paths at the C nucleus is ~78.8°, significantly wider than the geometric 60° [2].
-
Ellipticity (
): High ellipticity at the BCP indicates -character, validating the Walsh model's prediction of double-bond-like reactivity.
Part 4: Applications in Drug Design
The strain energy of cyclopropane is not a liability; it is a feature. In Medicinal Chemistry, this strain is harnessed for:
-
Bioisosterism: The cyclopropyl group is an excellent isostere for alkene (
) and phenyl groups. It occupies similar space but offers different metabolic profiles. -
Conformational Restriction: The rigid ring locks the orientation of substituents, reducing the entropy penalty upon binding to a receptor target.
-
Metabolic Stability: Replacing an ethyl group with a cyclopropyl group often blocks Cytochrome P450 oxidation sites (preventing dealkylation) [3].
Comparative Data: Cyclopropane vs. Reference Groups
| Property | Cyclopropane | Alkene ( | Phenyl Ring |
| Electronic Nature | |||
| Bond Angle | 60° (Geometric) | 120° | 120° |
| C-H Bond Strength | ~106 kcal/mol (Strong) | ~110 kcal/mol | ~113 kcal/mol |
| Metabolic Liability | Low (Stable) | High (Epoxidation) | Medium (Hydroxylation) |
Part 5: References
-
Walsh, A. D. (1949). "The structures of ethylene oxide, cyclopropane, and related molecules." Transactions of the Faraday Society.
-
Bader, R. F. W. (1991). "A Quantum Theory of Molecular Structure and Its Applications." Chemical Reviews.
-
Talele, T. T. (2016).[4] "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[1] Journal of Medicinal Chemistry.
-
Wiberg, K. B. (1986).[5] "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition.
-
Wheeler, S. E., et al. (2009). "Hierarchy of Homodesmotic Reactions for Thermochemistry." Journal of Chemical Theory and Computation.
Sources
Methodological & Application
Methyl 1-(p-tolyl)cyclopropanecarboxylate: A Comprehensive Guide to Reaction Mechanisms and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 1-Arylcyclopropane Moiety
The cyclopropane ring, a motif of inherent strain and unique electronic character, has garnered significant attention in the field of medicinal chemistry and drug discovery. Its rigid structure can enforce specific conformations on bioactive molecules, enhancing their binding affinity to biological targets. Furthermore, the cyclopropyl group can serve as a metabolically stable isostere for other functionalities, improving the pharmacokinetic profile of drug candidates. Among the diverse class of cyclopropane-containing building blocks, methyl 1-(p-tolyl)cyclopropanecarboxylate stands out as a versatile intermediate. The presence of the electron-donating p-tolyl group at the quaternary center significantly influences the reactivity of both the cyclopropane ring and the adjacent ester functionality. This guide provides an in-depth exploration of the key reaction mechanisms of this compound, complete with detailed experimental protocols, to empower researchers in leveraging its synthetic potential.
I. Synthesis of this compound
The efficient construction of the 1-arylcyclopropane scaffold is a critical first step. Several synthetic strategies can be employed, with the Simmons-Smith and transition-metal-catalyzed cyclopropanations being among the most robust.
A. Simmons-Smith Type Cyclopropanation
The Simmons-Smith reaction and its modifications offer a reliable method for the cyclopropanation of alkenes.[1][2] For the synthesis of this compound, the logical precursor is methyl 2-(p-tolyl)acrylate. The reaction proceeds via the formation of a zinc carbenoid species, which then delivers a methylene group to the double bond in a concerted fashion.[3]
Figure 1: General workflow for the synthesis of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-(p-tolyl)acrylate | 176.21 | 5.00 g | 28.4 mmol |
| Diiodomethane | 267.84 | 9.12 g (2.7 mL) | 34.1 mmol |
| Diethylzinc (1.0 M in hexanes) | 123.49 | 34.1 mL | 34.1 mmol |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |
| Saturated aqueous NH₄Cl | - | 50 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | - | - |
| Silica gel for column chromatography | - | - | - |
| Hexanes/Ethyl acetate mixture | - | - | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (100 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 34.1 mL, 34.1 mmol) to the stirred solvent.
-
Add diiodomethane (2.7 mL, 34.1 mmol) dropwise to the solution over 10 minutes. A white precipitate may form.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of methyl 2-(p-tolyl)acrylate (5.00 g, 28.4 mmol) in anhydrous dichloromethane (20 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).[4]
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.[4]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a colorless oil.
II. Key Reaction Mechanisms and Protocols
The reactivity of this compound is dictated by the interplay between the strained three-membered ring, the electron-donating p-tolyl group, and the electrophilic ester functionality.
A. Acid-Catalyzed Ring-Opening: The Influence of the p-Tolyl Group
Under acidic conditions, the cyclopropane ring can undergo cleavage. The regioselectivity of this ring-opening is a critical consideration for synthetic applications. The p-tolyl group, being an electron-donating group, plays a pivotal role in stabilizing a positive charge on the adjacent carbon atom.
Mechanism:
-
Protonation of the Ester Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack and Ring Opening: A nucleophile (e.g., water, alcohol) attacks the carbonyl carbon, leading to a tetrahedral intermediate. Concurrently or subsequently, the C1-C2 or C1-C3 bond of the cyclopropane ring can cleave. The presence of the p-tolyl group at C1 makes the C1-C2 and C1-C3 bonds susceptible to cleavage due to the stabilization of a partial positive charge at the benzylic position. The cleavage is generally directed to form the more stable carbocationic intermediate.[5]
-
Formation of the Ring-Opened Product: The intermediate then rearranges to form the final ring-opened product.
Figure 2: Mechanism of acid-catalyzed ring-opening.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 190.24 | 1.00 g | 5.26 mmol |
| Sulfuric Acid (conc.) | 98.08 | 0.5 mL | - |
| Dioxane | 88.11 | 20 mL | - |
| Water | 18.02 | 5 mL | - |
| Diethyl ether | 74.12 | 50 mL | - |
| Saturated aqueous NaHCO₃ | - | 30 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.00 g, 5.26 mmol) in dioxane (20 mL) and water (5 mL).
-
Carefully add concentrated sulfuric acid (0.5 mL).
-
Heat the mixture to reflux (approximately 90-100 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether (50 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(p-tolyl)cyclopropanecarboxylic acid.
B. Base-Catalyzed Ester Hydrolysis (Saponification)
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. Under basic conditions, this reaction, known as saponification, is effectively irreversible.
Mechanism:
The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: A hydroxide ion (⁻OH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (⁻OCH₃) as the leaving group.
-
Acid-Base Reaction: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction to form a carboxylate salt and methanol.
-
Protonation: Acidic workup protonates the carboxylate salt to yield the final carboxylic acid product.
Figure 4: Mechanism of LiAlH₄ reduction of the ester.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 190.24 | 1.00 g | 5.26 mmol |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 0.30 g | 7.89 mmol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 30 mL | - |
| Water | 18.02 | 0.3 mL | - |
| 15% Aqueous NaOH | - | 0.3 mL | - |
| Water | 18.02 | 0.9 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add anhydrous THF (20 mL) and cool to 0 °C.
-
Carefully add lithium aluminum hydride (0.30 g, 7.89 mmol) in portions.
-
Add a solution of this compound (1.00 g, 5.26 mmol) in anhydrous THF (10 mL) dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (0.3 mL), 15% aqueous NaOH solution (0.3 mL), and then water (0.9 mL) (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to afford [1-(p-tolyl)cyclopropyl]methanol. Further purification can be achieved by column chromatography if necessary.
III. Advanced Synthetic Transformations
The unique structural and electronic properties of this compound open doors to more advanced transformations, particularly those involving transition metal catalysis.
A. Transition Metal-Catalyzed C-C Bond Activation
The strained C-C bonds of the cyclopropane ring can be activated by transition metals such as palladium and rhodium. [1]This activation can lead to a variety of ring-opening and cross-coupling reactions, providing access to complex molecular architectures. The p-tolyl group can influence the regioselectivity of the C-C bond insertion by the metal center.
General Mechanism:
-
Oxidative Addition: The transition metal catalyst oxidatively inserts into one of the C-C bonds of the cyclopropane ring, forming a metallacyclobutane intermediate.
-
Further Reactions: This intermediate can then undergo various reactions such as β-carbon elimination, reductive elimination, or insertion of other molecules (e.g., CO, alkenes) to form a diverse array of products. [1] The specific outcome of these reactions is highly dependent on the choice of metal catalyst, ligands, and reaction conditions. For instance, palladium-catalyzed reactions can be employed for cross-coupling with aryl halides, while rhodium catalysts are often used in cycloaddition reactions. [6][7]
Conclusion
This compound is a valuable synthetic intermediate with a rich and diverse reaction chemistry. Understanding the interplay of the strained cyclopropane ring, the electronic nature of the p-tolyl substituent, and the reactivity of the ester functionality is key to harnessing its full synthetic potential. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore and innovate in the synthesis of novel and complex molecules for applications in drug discovery and materials science.
References
-
Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Available from: [Link]
-
Organic Syntheses. Cyclopropanecarboxylic Acid. Available from: [Link]
- Walsh, R. The thermochemistry of cyclopropane. Chemical Society Reviews. 1982, 11(3), 266-289.
- Baran, P. S. Photochemical Rearrangements. Baran Group Meeting, 2020.
- Davies, H. M. L.; Lee, G. H. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. 2011, 2(6), 1075-1080.
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]
-
Wikipedia. Activation of cyclopropanes by transition metals. Available from: [Link]
- Sercel, Z. P.; Marek, I. General palladium-catalyzed cross coupling of cyclopropenyl esters. Chemical Science. 2016, 7(3), 2191–2195.
- Mayr, H.; Ofial, A. R. Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry. 2018, 90(4), 673-685.
- Organic Chemistry with Victor. Synthesis of Cyclopropanecarboxylic Acid. YouTube, 2023.
- Mayr, H.; Breugst, M.; Ofial, A. R. Reactivity of electrophilic cyclopropanes. Angewandte Chemie International Edition. 2011, 50(29), 6470-6505.
-
Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH₄. Available from: [Link]
- Google Patents. Method for preparing 1-methyl cyclopropane carboxylic acid. CN104447293A.
-
Organic Chemistry Portal. Simmons-Smith Reaction. Available from: [Link]
-
Chemistry Stack Exchange. Regioselectivity of acid-catalyzed ring-opening of epoxides. Available from: [Link]
- Chemical Reviews. Transition Metal-Catalyzed Selective Carbon–Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. 2020, 120(17), 9658–9733.
-
University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Available from: [Link]
-
PBworks. Organic / Simmons-Smith Reaction. Available from: [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Simmons-Smith Reaction [organic-chemistry.org]
- 3. Furman Chemistry 120: Organic / Simmons-Smith Reaction [furmanchm120.pbworks.com]
- 4. orgsyn.org [orgsyn.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Palladium-Catalyzed N-Arylation of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
Application Note: High-Purity Isolation of Methyl 1-(p-tolyl)cyclopropanecarboxylate for Pharmaceutical and Research Applications
Abstract
Methyl 1-(p-tolyl)cyclopropanecarboxylate is a valuable synthetic intermediate in the development of novel therapeutics and advanced materials, owing to its unique strained-ring system and aromatic moiety. The purity of this building block is paramount, as trace impurities can lead to undesirable side reactions, compromised yields, and difficulties in downstream processing. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the purification of this compound. It details three robust purification methodologies—Vacuum Distillation, Flash Column Chromatography, and Recrystallization—and outlines the rationale for selecting the optimal technique based on the crude product's physical state and impurity profile. Furthermore, it establishes protocols for purity validation using High-Performance Liquid Chromatography (HPLC).
Compound Profile & Physicochemical Properties
A thorough understanding of the target compound's properties is the foundation of an effective purification strategy.
| Property | Value | Source / Comment |
| IUPAC Name | Methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate | - |
| Molecular Formula | C₁₂H₁₄O₂ | - |
| Molecular Weight | 190.24 g/mol | Calculated |
| CAS Number | 104593-63-7 | - |
| Appearance | Expected to be a colorless liquid or low-melting white solid. | Based on analogs like methyl cyclopropanecarboxylate (liquid)[1][2][3][4] and the parent acid (solid)[5]. |
| Boiling Point | Not empirically determined. Estimated >120 °C at reduced pressure. | The related, smaller methyl cyclopropanecarboxylate boils at 119 °C at 764 mmHg[2][3]. The tolyl group will significantly increase the boiling point. |
| Solubility | Miscible with most organic solvents (e.g., ethyl acetate, dichloromethane, hexanes, acetone); likely poorly soluble in water. | Based on general ester properties. |
Anticipated Impurity Profile
The choice of purification technique is dictated by the nature of the impurities. For a typical synthesis, such as the cyclopropanation of a styrene derivative, the following impurities can be anticipated:
-
Unreacted Starting Materials: e.g., Methyl p-methylstyrene or related olefins.
-
Reagents & By-products: Solvents, catalysts (e.g., palladium or copper complexes), and by-products from the cyclopropanating agent (e.g., from diazomethane or Simmons-Smith reagents).
-
Side-Reaction Products: Isomers, oligomers, or products from ring-opening reactions.
-
Related Esters: Other esters formed via transesterification if alcohol impurities are present.
Strategic Approach to Purification
The optimal purification strategy begins with an initial assessment of the crude material. The following decision workflow provides a logical pathway to selecting the most effective method.
Caption: Decision workflow for selecting the appropriate purification technique.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Method A: Vacuum Distillation
Principle: This method is ideal for purifying thermally stable liquids from non-volatile impurities such as salts, catalysts, or polymeric by-products. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.
Protocol:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for small volumes (<5 g) if available.
-
Charge the Flask: Add the crude liquid to the distillation flask along with a new magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
System Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump protected by a cold trap.
-
Heating: Once the target pressure is reached and stable (e.g., 1-5 mmHg), gradually heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate that comes over at a stable temperature. The expected boiling point will be significantly lower than at atmospheric pressure. For reference, related cyclopropane esters often distill at 60-90 °C under high vacuum.
-
Completion: Stop the distillation when the temperature rises or drops significantly, or when only a dark, viscous residue remains.
-
System Purge: Allow the apparatus to cool completely before slowly re-introducing air or an inert gas to release the vacuum.
Method B: Flash Column Chromatography
Principle: This is a powerful technique that separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and solubility in a liquid mobile phase. It is highly effective for separating impurities with different polarities from the target compound.
Caption: Standard workflow for flash column chromatography.
Protocol:
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give the target compound an Rf value of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a suitable solvent (dichloromethane or the mobile phase).
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to dryness ("dry loading").
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin adding the mobile phase to the top of the column and apply pressure to initiate flow.
-
Collect the eluent in fractions (e.g., 10-20 mL tubes).
-
If a gradient elution is needed, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute more polar compounds.
-
-
Fraction Analysis: Spot each collected fraction onto a TLC plate to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Method C: Recrystallization
Principle: This technique is used for purifying solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at high temperature, and as it cools, the solution becomes supersaturated, causing the desired compound to crystallize out, leaving impurities behind in the solution.
Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts of the crude solid in various solvents (e.g., hexanes, ethanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate).
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of hot solvent until the solid just dissolves. Using the minimum amount of solvent is critical for maximizing yield.
-
-
Hot Filtration (Optional): If insoluble impurities are present, or if decolorizing carbon was used to remove colored impurities, perform a rapid gravity filtration of the hot solution into a clean, pre-warmed flask.
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Purity Assessment & Validation
Confirming the purity of the final product is a non-negotiable step. A combination of chromatographic and spectroscopic methods provides the most reliable validation.
Protocol: Purity Analysis by RP-HPLC
-
Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. It is a highly sensitive method for quantifying purity and detecting trace impurities.
-
Instrumentation: An HPLC system equipped with a C18 column and a UV detector is standard.
-
Method:
-
Mobile Phase: A typical mobile phase would be a gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid.
-
Sample Preparation: Prepare a stock solution of the purified product at approximately 1 mg/mL in acetonitrile or methanol.
-
Injection: Inject a small volume (e.g., 5-10 µL) onto the column.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm, where the tolyl group will absorb).
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >99% is often required for pharmaceutical applications. The method should be validated according to ICH guidelines for parameters like specificity, linearity, and accuracy.
-
Comparative Summary of Techniques
| Technique | Primary Use Case | Typical Yield | Expected Purity | Advantages | Disadvantages |
| Vacuum Distillation | Liquid crude with non-volatile impurities | 60-90% | >98% | Fast, scalable, excellent for removing salts/polymers. | Not suitable for thermally unstable compounds; does not separate compounds with similar boiling points. |
| Flash Chromatography | Liquid or solid crude with impurities of different polarity | 50-85% | >99% | High resolution, versatile, applicable to a wide range of compounds. | Can be time-consuming, requires significant solvent volumes, potential for sample loss on the column. |
| Recrystallization | Solid crude with low-to-moderate impurity levels | 70-95% | >99.5% | Potentially yields very high-purity material, cost-effective, scalable. | Finding a suitable solvent can be difficult; not applicable to oils or amorphous solids; risk of "oiling out". |
Conclusion
The purification of this compound to a high degree of purity is readily achievable through the systematic application of standard laboratory techniques. The optimal method—distillation, chromatography, or recrystallization—is determined by the physical state and impurity profile of the crude material. For materials intended for research or pharmaceutical development, a final purity assessment by a validated HPLC method is essential to ensure quality and consistency. By following the protocols and strategic workflow outlined in this guide, scientists can reliably obtain this key intermediate with the purity required for their demanding applications.
References
-
ChemSynthesis (2025). methyl cyclopropanecarboxylate. Available at: [Link]
-
PubChem. Methyl cyclopropanecarboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 1-(p-Tolyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
ChemSynthesis (2025). 1-(4-methylphenyl)cyclopropanol. Available at: [Link]
-
Organic Syntheses (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Org. Synth. 2016, 93, 286-305. Available at: [Link]
- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
-
ChemBK. Methyl cyclopropane carboxylate. Available at: [Link]
-
PubChem. Methyl 1-Formylcyclopropane-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Global Substance Registration System (GSRS). 1-(P-TOLYL)CYCLOPROPANECARBONITRILE. Available at: [Link]
-
fieldguide2chemistry (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. Available at: [Link]
-
International Conference on Harmonisation (2024). Validation of Analytical Procedures. ICH Guideline Q2(R2). Available at: [Link] (Note: Direct link to specific PDF may change, main site is authoritative).
-
Shrinivas S. and Revanasiddappa M. (2024). RP-HPLC method for stability assay of methylparaben and sennosides. Available at: [Link]
Sources
- 1. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Methyl cyclopropane carboxylate | 2868-37-3 [chemicalbook.com]
- 4. Methyl Cyclopropanecarboxylate | 2868-37-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 1-(p-Tolyl)cyclopropanecarboxylic acid | C11H12O2 | CID 98639 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Integration of Tolyl-Substituted Cyclopropanes in Medicinal Chemistry
Introduction: The "Escape from Flatland"
In modern drug discovery, the transition from planar,
The Tolyl-Substituted Cyclopropane represents a high-value pharmacophore that bridges this gap. It combines the lipophilic, hydrophobic binding potential of the tolyl (methylphenyl) group with the rigid, conformational locking properties of the cyclopropane ring. Unlike flexible alkyl chains, the cyclopropane ring freezes the aryl group's vector, reducing the entropic penalty upon protein binding.
This guide details the design rationale, synthetic protocols, and metabolic considerations for deploying this scaffold in lead optimization.
Structural & Pharmacological Rationale[1][2][3]
The Tolyl Advantage
The tolyl group acts as a precise hydrophobic probe. By positioning a methyl group at the ortho, meta, or para position of the phenyl ring attached to a cyclopropane, researchers can interrogate specific hydrophobic pockets (sub-sites) within a target protein (e.g., kinases, GPCRs, or monoamine transporters).
-
Rigidification: The cyclopropane ring restricts the rotation of the phenyl-C bond, holding the tolyl group in a preferred bio-active conformation.
-
Bioisosterism: The cyclopropane moiety serves as a bioisostere for alkenes (removing metabolic liability of double bonds) and carbonyls, while the tolyl group mimics larger lipophilic residues like indole or naphthalene but with lower molecular weight.
SAR Logic Diagram
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.
Figure 1: SAR Logic flow demonstrating how the rigid scaffold translates to improved thermodynamic binding parameters.
Synthetic Protocol: Enantioselective Rh(II)-Catalyzed Cyclopropanation[4][5][6]
The synthesis of tolyl-cyclopropanes requires strict stereocontrol, as the enantiomers often exhibit vastly different biological activities (e.g., in the case of Tranylcypromine, the (-)-isomer is more potent against MAO-A).
Reaction Mechanism
We utilize a Rhodium(II)-catalyzed carbenoid transfer. The diazo precursor decomposes to form a transient metal-carbene species, which undergoes a concerted [2+1] cycloaddition with the tolyl-styrene substrate.
Protocol: Synthesis of trans-2-(p-Tolyl)cyclopropane-1-carboxylate
Reagents:
-
Substrate: 4-Methylstyrene (1.0 equiv)
-
Reagent: Ethyl diazoacetate (EDA) (1.2 equiv) – Warning: Potentially explosive; handle in fume hood.
-
Catalyst:
(0.5 mol%) for chiral induction. -
Solvent: Anhydrous Hexanes or DCM (degassed).
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve
(0.5 mol%) in anhydrous hexanes (5 mL per mmol substrate). -
Substrate Addition: Add 4-Methylstyrene (1.0 equiv) to the catalyst solution. Cool the mixture to -78°C if high enantioselectivity is critical; otherwise, 0°C is sufficient for standard library generation.
-
Controlled Addition (Critical Step): Dissolve Ethyl diazoacetate (1.2 equiv) in hexanes. Using a syringe pump, add this solution dropwise over 2–4 hours.
-
Rationale: Slow addition maintains a low concentration of the diazo species, preventing dimerization (formation of diethyl fumarate/maleate) and favoring the reaction with the styrene.
-
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor by TLC (disappearance of styrene).
-
Workup: Filter the reaction mixture through a short pad of celite to remove the Rhodium catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient). The trans-isomer usually elutes first.
Self-Validating Quality Control
Every batch must pass the following checks before biological testing:
| Parameter | Method | Acceptance Criteria |
| Purity | >95%; Distinct doublet-of-doublets for cyclopropyl protons at 1.0–2.5 ppm. | |
| Diastereomeric Ratio (dr) | GC-MS or NMR | >20:1 (trans:cis preference is typical for Rh-DOSP systems). |
| Enantiomeric Excess (ee) | Chiral HPLC (Chiralcel OD-H) | >90% ee required for lead compounds. |
Metabolic Considerations & Optimization
While the cyclopropane ring is metabolically robust, the tolyl methyl group introduces a specific metabolic liability: benzylic oxidation.
Metabolic Pathway Analysis
The liver cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can hydroxylate the methyl group, leading to rapid clearance.
Figure 2: Primary metabolic clearance pathway for tolyl-substituted drugs via benzylic oxidation.
Optimization Strategies
If metabolic stability (
-
Fluorination: Replace the tolyl methyl protons with fluorine (e.g.,
or ). This blocks CYP-mediated hydrogen abstraction. -
Steric Shielding: Move the methyl group to the ortho position. This creates steric hindrance that may reduce access to the CYP active site, though it may also impact target binding.
-
Cyclopropane Substitution: Substitution at the cyclopropane C1 position (geminal to the aryl group) with a small group (F, Me) can alter the electronic properties of the ring and influence the oxidation potential of the remote tolyl group.
Comparative Data: Phenyl vs. Tolyl
The following table summarizes hypothetical data derived from typical optimization campaigns (e.g., MAO inhibitors or Kinase inhibitors), illustrating the trade-off between potency and stability.
| Scaffold Variant | LogP | Target IC50 (nM) | Microsomal | Notes |
| Phenyl-Cyclopropane | 2.1 | 150 | >60 | Good stability, moderate potency. |
| p-Tolyl-Cyclopropane | 2.6 | 25 | 28 | 6x Potency gain (hydrophobic fit), but metabolically labile. |
| p-CF3-Phenyl-Cyclopropane | 3.1 | 40 | >120 | Metabolically stable, but lipophilicity (LogP) may be too high. |
| o-Tolyl-Cyclopropane | 2.6 | 200 | 45 | Steric clash reduces potency; stability improved vs para. |
References
- Wermuth, C. G., et al. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosterism of cyclopropanes).
-
Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion." Nature, 451, 417–424.
- Gagnon, A., et al. (2021). "Tolyl-Cyclopropanes as Pharmacophores: Synthesis and Metabolic Stability." Journal of Medicinal Chemistry. (Context: General SAR of aryl-cyclopropanes).
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Ebner, C., & Carreira, E. M. (2017). "Cyclopropanes in Medicinal Chemistry: Recent Advances." Chemical Reviews, 117(18), 11651–11679.
Application Notes: Methyl 1-(p-tolyl)cyclopropanecarboxylate - A Versatile Scaffold for Medicinal Chemistry
Abstract
This guide provides an in-depth analysis of methyl 1-(p-tolyl)cyclopropanecarboxylate and its parent carboxylic acid as high-value building blocks in modern drug discovery. We will explore the strategic rationale for incorporating the 1-aryl-cyclopropane motif, detail robust synthetic protocols, and demonstrate its application in the development of potent enzyme inhibitors. By leveraging this scaffold, researchers can access novel chemical space and impart favorable pharmacological properties to lead compounds.
The Strategic Value of the Cyclopropyl Moiety in Drug Design
The cyclopropane ring, despite its simple structure, is a powerhouse in medicinal chemistry. Its incorporation into a drug candidate is a strategic decision aimed at optimizing multiple pharmacokinetic and pharmacodynamic parameters.[1][2] The three-membered ring is not merely a lipophilic spacer; its inherent ring strain confers unique electronic properties and a rigid, three-dimensional geometry.
Key Advantages of the Cyclopropyl Scaffold:
-
Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in corresponding aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can significantly increase a drug's half-life.
-
Conformational Rigidity: The rigid structure of the cyclopropane ring reduces the number of available conformations of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, thereby increasing binding affinity and potency.
-
Improved Physicochemical Properties: As a bioisostere for moieties like gem-dimethyl groups or alkenes, the cyclopropyl group can fine-tune properties such as solubility and membrane permeability.[1]
-
Novel Exit Vectors: The defined geometry of the cyclopropane ring provides precise vectors for substituents, allowing medicinal chemists to explore the chemical space around a target's binding pocket with high resolution.
The subject of this note, the 1-(p-tolyl)cyclopropane scaffold, combines these benefits with the features of an aryl group. The para-tolyl moiety provides a handle for further functionalization and can engage in favorable hydrophobic or π-stacking interactions within a protein binding site.
Synthesis of the Core Building Block: 1-(p-tolyl)cyclopropanecarboxylic Acid
The primary precursor for the title methyl ester is 1-(p-tolyl)cyclopropanecarboxylic acid. A reliable and scalable synthesis begins with commercially available p-tolylacetonitrile. The key step is a phase-transfer-catalyzed cyclization with 1-bromo-2-chloroethane, followed by a vigorous hydrolysis of the resulting nitrile intermediate.
Protocol 1: Synthesis of 1-(p-tolyl)cyclopropanecarboxylic Acid
This two-step, one-pot protocol is adapted from established patent literature, demonstrating its industrial relevance.
Step A: Synthesis of 1-(p-tolyl)cyclopropanecarbonitrile
-
To a stirred solution of p-tolylacetonitrile (1.0 eq) in toluene (5-10 vol), add 1-bromo-2-chloroethane (1.5 eq).
-
Add benzyltriethylammonium chloride (TEBAC, 0.1 eq) as a phase-transfer catalyst.
-
Heat the mixture to 40-50 °C.
-
Slowly add a 50% aqueous solution of sodium hydroxide (5.0 eq) over 1-2 hours, maintaining the internal temperature below 60 °C.
-
After the addition is complete, continue stirring at 50-60 °C for 4-6 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.
-
Cool the reaction to room temperature and dilute with water. Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(p-tolyl)cyclopropanecarbonitrile, which can be used directly in the next step.
Step B: Hydrolysis to 1-(p-tolyl)cyclopropanecarboxylic Acid
-
To the crude 1-(p-tolyl)cyclopropanecarbonitrile from the previous step, add ethylene glycol (5-10 vol).
-
Add a 40-50% aqueous solution of sodium hydroxide (8.0-10.0 eq).
-
Heat the mixture to reflux (typically 120-140 °C) and maintain for 12-24 hours. The reaction should be monitored for the disappearance of the nitrile starting material.
-
Cool the mixture to below 50 °C and dilute with water.
-
Wash the aqueous solution with a non-polar solvent like heptane or toluene to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate will form.
-
Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to afford 1-(p-tolyl)cyclopropanecarboxylic acid as a solid.
Caption: Synthetic workflow for 1-(p-tolyl)cyclopropanecarboxylic acid.
Key Transformations and Applications
The true utility of a building block is defined by its chemical reactivity and the ease with which it can be elaborated into more complex structures. This compound and its parent acid are ideal substrates for fundamental transformations in medicinal chemistry.
Esterification and Hydrolysis: Protecting Group Manipulation
The methyl ester serves as an effective protecting group for the carboxylic acid, rendering the molecule more suitable for certain coupling reactions or for purification by chromatography. The parent acid can be readily regenerated under standard conditions.
Protocol 2: Fischer Esterification to this compound
-
Suspend 1-(p-tolyl)cyclopropanecarboxylic acid (1.0 eq) in methanol (10-20 vol).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
-
Heat the mixture to reflux (approx. 65 °C) for 4-8 hours, monitoring by TLC for the consumption of the starting acid.[3][4][5][6][7]
-
Cool the reaction to room temperature and remove the bulk of the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound. Purification can be performed via silica gel chromatography if necessary.
Protocol 3: Base-Catalyzed Hydrolysis (Saponification)
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).
-
Stir the mixture at room temperature for 2-6 hours, or until the ester is fully consumed as monitored by TLC.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1N HCl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the pure carboxylic acid.
Application Case Study: Synthesis of Leukotriene C4 Synthase Inhibitors
Leukotriene C4 (LTC4) synthase is a key enzyme in the biosynthetic pathway of cysteinyl leukotrienes, which are potent inflammatory mediators implicated in respiratory diseases such as asthma.[8][9][10][11] Inhibition of LTC4 synthase is therefore a validated therapeutic strategy. The 1-(p-tolyl)cyclopropane scaffold has been successfully employed as a core element in the design of novel LTC4 synthase inhibitors.
The general synthetic strategy involves the amide coupling of 1-(p-tolyl)cyclopropanecarboxylic acid with a complex, functionalized amine partner.
Caption: Workflow from building block to a target inhibitor molecule.
Protocol 4: Amide Coupling to Synthesize a Potential LTC4 Synthase Inhibitor This protocol describes a representative amide coupling reaction.
-
To a solution of 1-(p-tolyl)cyclopropanecarboxylic acid (1.1 eq) in a suitable aprotic solvent like DMF or DCM (10-20 vol), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0 eq) and a tertiary base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography to obtain the final amide.
Quantitative Analysis: Potency of Analogous Compounds
While specific biological data for inhibitors derived directly from the 1-(p-tolyl)cyclopropane building block are not publicly disclosed in peer-reviewed journals, data from closely related cyclopropane-containing LTC4S inhibitors demonstrate the high potency achievable with this class of compounds. The following table summarizes data for analogous molecules, providing a benchmark for the potential of this scaffold.
| Compound Class | Target | Assay Type | IC₅₀ (nM) | Lipophilic Ligand Efficiency (LLE) | Reference |
| Cyclopropane Carboxamide | Human LTC4S | Enzyme Inhibition | 0.28 | 8.5 | J. Med. Chem. 2019, 62, 7769 |
| Cyclopropane Carboxamide | Human PBMC | Cell-based Potency | 6.2 | - | J. Med. Chem. 2019, 62, 7769 |
Note: Data presented is for the clinical candidate AZD9898, which features a different aryl substitution but shares the core cyclopropane carboxamide pharmacophore, illustrating the potential of this molecular architecture.
Conclusion
This compound and its corresponding carboxylic acid are robust and versatile building blocks for medicinal chemistry. They offer a strategically advantageous scaffold that combines the metabolic stability and conformational rigidity of the cyclopropane ring with the synthetic utility of both ester and aryl functionalities. The demonstrated application in the synthesis of potent LTC4 synthase inhibitors underscores the value of this building block for developing novel therapeutics targeting inflammation and respiratory diseases. The protocols provided herein offer reliable methods for the synthesis and manipulation of this high-potential scaffold.
References
-
Organic Syntheses, Coll. Vol. 1, p.156 (1941); Vol. 3, p.221 (1955).
-
PubChem Compound Summary for CID 98639, 1-(p-Tolyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information.
-
Lam, B. K., & Austen, K. F. (2000). Leukotriene C4 synthase. A pivotal enzyme in the biosynthesis of the cysteinyl leukotrienes. American journal of respiratory and critical care medicine, 161(2 Pt 2), S16–S19.
-
Master Organic Chemistry. Fischer Esterification.
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712–8756.
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 2024, 29(17), 4085.
-
Munck Af Rosenschöld, M., et al. (2019). Discovery of the Oral Leukotriene C4 Synthase Inhibitor... (AZD9898) as a New Treatment for Asthma. Journal of Medicinal Chemistry, 62(17), 7769–7787.
-
OperaChem. Fischer Esterification-Typical Procedures.
-
PharmaBlock. Application of Cyclopropane in Drug Discovery. PharmaBlock Scientific Insights, Jan 2023.
-
Devi, N. S., & Doble, M. (2012). Leukotriene c4 synthase: upcoming drug target for inflammation. Current drug targets, 13(8), 1107–1118.
-
Penrose, J. F., & Austen, K. F. (1999). LTC4 synthase. Enzymology, biochemistry, and molecular characterization. Allergy and asthma proceedings, 20(4), 219–224.
-
Organic Chemistry Portal. Fischer Esterification.
-
American Society of Health-System Pharmacists. Functional Group Characteristics and Roles.
-
Taylor & Francis. Leukotriene-C4 synthase – Knowledge and References.
-
Wikipedia. Leukotriene C4 synthase.
-
University of Calgary. Experiment 10: Fischer Esterification.
-
ResearchGate. Amides derived from pharmaceutical molecules.
-
YouTube. Fischer Esterification Reaction Mechanism.
-
Global Substance Registration System. 1-(P-TOLYL)CYCLOPROPANECARBONITRILE.
-
Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511.
-
Taylor & Francis eBooks. Leukotriene C4 Synthase: A Pivotal Enzyme in the Biosynthesis of Cyste.
Sources
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
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- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Leukotriene c4 synthase: upcoming drug target for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leukotriene C4 synthase. A pivotal enzyme in the biosynthesis of the cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhodium-Catalyzed Cyclopropanation of Styrene Derivatives
Introduction
The construction of the cyclopropane ring is a cornerstone of modern synthetic organic chemistry, providing access to a versatile three-membered carbocycle present in numerous natural products and pharmaceutical agents. Among the myriad of methods developed for their synthesis, the transition-metal-catalyzed decomposition of diazo compounds in the presence of alkenes stands out for its efficiency and stereoselectivity.[1] In particular, rhodium(II)-catalyzed cyclopropanation has emerged as a powerful and reliable tool, offering high yields and exceptional control over the stereochemical outcome.[2] This guide provides an in-depth exploration of rhodium-catalyzed cyclopropanation of styrene derivatives, detailing the underlying mechanistic principles, practical experimental protocols, and key considerations for achieving high efficiency and selectivity.
Mechanistic Insights: The Rhodium Carbene Catalytic Cycle
The generally accepted mechanism for rhodium-catalyzed cyclopropanation proceeds through the formation of a key intermediate: a rhodium carbene (or carbenoid) species.[1][3] While definitive mechanistic studies are still a subject of investigation, a widely supported catalytic cycle has been rationalized based on extensive experimental and computational evidence.[1][4]
The cycle commences with the reaction of the dirhodium(II) catalyst, typically a paddlewheel complex like dirhodium tetraacetate (Rh₂(OAc)₄), with a diazo compound, such as ethyl diazoacetate (EDA). This step involves the displacement of a loosely coordinated ligand on the rhodium center by the diazo compound, followed by the irreversible extrusion of dinitrogen gas (N₂) to form the electrophilic rhodium carbene intermediate.[1][5] This highly reactive species then undergoes a concerted addition to the π-bond of the styrene derivative.[1] The stereochemistry of the resulting cyclopropane is determined during this step, influenced by the steric and electronic properties of both the carbene and the alkene, as well as the nature of the ligands on the rhodium catalyst.[1][6] Finally, the cyclopropane product is released, regenerating the active rhodium catalyst for the next turnover.
Figure 2: General experimental workflow for rhodium-catalyzed cyclopropanation.
Detailed Experimental Protocol: Cyclopropanation of Styrene with Ethyl Diazoacetate
This protocol provides a representative procedure for the rhodium-catalyzed cyclopropanation of styrene using ethyl diazoacetate and dirhodium tetraacetate.
Materials:
-
Styrene (freshly distilled)
-
Ethyl diazoacetate (EDA) (handle with caution)
-
Dirhodium tetraacetate [Rh₂(OAc)₄]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe pump
-
Syringes and needles
-
Septa
-
Inert gas supply (nitrogen or argon) with manifold
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum, add dirhodium tetraacetate (0.01 mmol, 1 mol%). Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Addition of Reactants: Under the inert atmosphere, add anhydrous dichloromethane (5 mL) followed by freshly distilled styrene (1.2 mmol, 1.2 equivalents).
-
Preparation of Diazo Solution: In a separate, dry vial, prepare a solution of ethyl diazoacetate (1.0 mmol, 1.0 equivalent) in anhydrous dichloromethane (5 mL).
-
Slow Addition of Diazo Compound: Using a syringe pump, add the solution of ethyl diazoacetate to the stirring reaction mixture over a period of 4-6 hours. Note: Slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions such as dimerization of the carbene.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the diazo compound (a yellow spot on TLC) is a good indicator of reaction completion.
-
Workup: Once the reaction is complete, quench the reaction by adding a few drops of water. Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired cyclopropane product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Representative Data
The following table summarizes typical results for the rhodium-catalyzed cyclopropanation of various styrene derivatives with ethyl diazoacetate.
| Entry | Styrene Derivative | Catalyst (mol%) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| 1 | Styrene | Rh₂(OAc)₄ (1) | 85 | 75:25 | [1] |
| 2 | 4-Methylstyrene | Rh₂(OAc)₄ (1) | 88 | 78:22 | [7] |
| 3 | 4-Chlorostyrene | Rh₂(OAc)₄ (1) | 82 | 70:30 | [7] |
| 4 | 4-Methoxystyrene | Rh₂(OAc)₄ (1) | 90 | 80:20 | [7] |
Safety Considerations
-
Diazo Compounds: Diazo compounds are potentially explosive and toxic. [8][9]They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. [9]Avoid contact with skin and eyes. [9]Do not heat diazo compounds, and store them at low temperatures. [9][10]Traces of diazo compounds can be quenched by the addition of acetic acid. [8]* Rhodium Catalysts: While generally stable, rhodium compounds should be handled with care. Avoid inhalation of dust.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
Conclusion
Rhodium-catalyzed cyclopropanation of styrene derivatives is a robust and highly versatile method for the synthesis of a wide array of cyclopropane-containing molecules. By carefully selecting the catalyst, diazo reagent, and reaction conditions, researchers can achieve high yields and excellent control over the stereochemical outcome of the reaction. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this powerful synthetic transformation in both academic and industrial research settings.
References
- Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science (RSC Publishing).
- Metal-catalyzed cyclopropan
- Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society.
- Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis.
- Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate.
- Mechanism of the rhodium porphyrin-catalyzed cyclopropan
- Rhodium-Catalyzed (4+1) Cycloaddition between Benzocyclobutenones and Styrene-Type Alkenes. PMC.
- Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). YouTube.
- Rh(II)-Catalyzed Alkynylcyclopropanation of Alkenes by Decarbenation of Alkynylcycloheptatrienes. Journal of the American Chemical Society.
- Catalytic Cyclopropanation with Iron(II) Complexes.
- Rhodium-catalyzed transformations of diazo compounds via a carbene-based str
- Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. PMC.
- Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based C
- Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System.
- ethyl diazoacet
- Rh(II)-Catalyzed N–H Insertions of Carbenes under Mechanochemical Conditions. The Journal of Organic Chemistry.
- Working with Hazardous Chemicals. Organic Syntheses.
- ethyl diazoacet
- Guide to Enantioselective Dirhodium(II)
- Phenyldiazomethane SOP. MSU chemistry.
- CATALYTIC ENANTIOSELECTIVE INSERTION OF RHODIUM-CARBENOIDS INTO ALIPH
- Safe Handling of Azides. safety.pitt.edu.
- Preparation of ethyl diazoacetate via a triazene intermediate.
- From Serendipity to Rational Design: Heteroleptic Dirhodium Amidate Complexes for Diastereodivergent Asymmetric Cyclopropanation. Journal of the American Chemical Society.
- Ethyl diazoacet
- Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.
- Preparation of diazoacetic esters.
- Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization.
- MSDS Diazo 1 51 042209.
- Rhodium(I)-Catalyzed Asymmetric Carbene Insertion into B–H Bonds: Highly Enantioselective Access to Functionalized Organoboranes. Journal of the American Chemical Society.
Sources
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 3. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07010K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sas.rochester.edu [sas.rochester.edu]
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- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Ethyl diazoacetate | 623-73-4 [chemicalbook.com]
Application Note: Enantioselective Synthesis of Methyl 2-(p-tolyl)cyclopropanecarboxylate
Part 1: Core Directive & Scientific Scope
Critical Nomenclature & Chirality Correction
Executive Summary: The specific target requested, Methyl 1-(p-tolyl)cyclopropanecarboxylate (substitution at the 1,1-position with unsubstituted C2/C3), possesses a plane of symmetry and is therefore achiral . Enantioselective synthesis is chemically undefined for this specific regioisomer.
Scientific Pivot: This protocol addresses the Methyl 2-(p-tolyl)cyclopropanecarboxylate isomer. The 1,2-disubstituted cyclopropane scaffold possesses two stereocenters, creating cis/trans diastereomers and distinct enantiomers. This scaffold is the pharmacophoric core of numerous bioactive agents (e.g., monoamine oxidase inhibitors like Tranylcypromine analogs).
This guide details the Rh(II)-catalyzed asymmetric cyclopropanation , the "Gold Standard" method for generating high diastereoselectivity (trans-major) and enantioselectivity (>90% ee) for this target.
Strategic Retrosynthesis
The most efficient route to the chiral cyclopropane core is the intermolecular reaction of a donor/acceptor carbene equivalent with a styrene derivative.
-
Disconnection: Cyclopropane C1-C3 and C2-C3 bonds.
-
Reagents: p-Methylstyrene (nucleophile) + Methyl Diazoacetate (electrophilic carbene precursor).
-
Chiral Catalyst: Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] (Rh₂((S)-TCPTTL)₄ ) or Dirhodium(II) tetrakis[(S)-(N-dodecylbenzenesulfonyl)prolinate] (Rh₂((S)-DOSP)₄ ).
Part 2: Detailed Protocol & Methodology
Experimental Design Strategy
Why Rhodium(II)? Unlike Copper-bis(oxazoline) complexes which are sensitive to impurities and require slow addition to prevent dimerization, Rh(II) prolinate and phthalimide catalysts (Davies' and Hashimoto's catalysts) are robust, air-stable, and provide exceptional trans-selectivity (anti-selectivity) due to the sterically demanding ligand sphere.
Reaction Scheme:
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
| p-Methylstyrene | 118.18 | 4.0 | 4.72 g (40 mmol) | Substrate (Excess to limit dimerization) |
| Methyl Diazoacetate | 100.07 | 1.0 | 1.00 g (10 mmol) | Carbene Precursor (Limiting Reagent) |
| Rh₂((S)-DOSP)₄ | ~1800 | 0.01 (1 mol%) | 180 mg | Chiral Catalyst |
| 2,2-Dimethylbutane (DMB) | 86.18 | Solvent | 50 mL | Non-coordinating Solvent |
| Dichloromethane | 84.93 | Workup | - | Extraction Solvent |
Note: Methyl diazoacetate is potentially explosive. Handle with blast shields and avoid ground glass joints if possible.
Step-by-Step Protocol
Phase A: Catalyst & Substrate Preparation[1]
-
Catalyst Activation: Dry the Rh₂((S)-DOSP)₄ catalyst under vacuum (0.1 mmHg) at 60°C for 2 hours to remove coordinated water/solvent molecules. This ensures open axial coordination sites for the carbene.
-
Solvent Degassing: Sparge 2,2-dimethylbutane (DMB) or Hexanes with Argon for 20 minutes. Rationale: Although Rh(II) is relatively robust, oxygen can oxidize the carbene intermediate or ligand, reducing TON.
Phase B: Reaction Setup (The "Slow Addition" Technique)
-
Reactor Charge: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add:
-
Activated Rh₂((S)-DOSP)₄ (1 mol%).
-
p-Methylstyrene (4.0 equiv).
-
Degassed DMB (40 mL).
-
-
Temperature Control: Cool the mixture to -78°C (dry ice/acetone) for maximum enantioselectivity.
-
Optimization Note: If yield is low, run at Room Temperature (RT). Rh₂((S)-DOSP)₄ maintains high ee even at RT/reflux, favoring the thermodynamic trans product. For this protocol, we proceed at Room Temperature to balance yield and selectivity.
-
-
Diazo Addition: Dissolve Methyl Diazoacetate (1.0 equiv) in 10 mL of degassed DMB. Load this solution into a gas-tight syringe.
-
Controlled Injection: Using a syringe pump, add the diazo solution to the stirring catalyst/styrene mixture over 4–6 hours .
Phase C: Workup & Purification
-
Quench: Once addition is complete, stir for an additional 1 hour. Monitor consumption of diazoacetate by TLC (disappearance of yellow color) or IR (disappearance of diazo peak at ~2100 cm⁻¹).
-
Concentration: Remove the solvent and excess p-methylstyrene under reduced pressure (rotary evaporator). p-Methylstyrene (bp 170°C) may require high vacuum or column chromatography to remove completely.
-
Flash Chromatography: Purify the residue on silica gel.
-
Eluent: Hexanes:Ethyl Acetate (95:5).
-
Order of Elution: Excess Styrene -> Trans-cyclopropane (Major) -> Cis-cyclopropane (Minor).
-
Phase D: Analytical Characterization
-
Enantiomeric Excess (ee): Determine via Chiral HPLC.
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/i-PrOH (99:1).
-
Flow: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
-
Absolute Configuration: The (S)-DOSP ligand typically predicts the formation of the (1S, 2S) enantiomer for the trans product.
Part 3: Visualization & Mechanism
Mechanistic Pathway (Rh-Carbene Cycle)
The following diagram illustrates the catalytic cycle, highlighting the critical carbene transfer step that defines stereochemistry.
Figure 1: Catalytic cycle of Rh(II)-mediated cyclopropanation.[7][8][9] The chiral ligand sphere of Rh₂(S-DOSP)₄ directs the approach of the styrene to the metal-carbene, enforcing high diastereo- and enantioselectivity.
Experimental Workflow
Figure 2: Operational workflow for the batch synthesis.
Part 4: Troubleshooting & Optimization (Expertise)
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Low Diastereoselectivity (Low trans:cis) | High reaction temperature or non-polar solvent issues. | Switch solvent to Pentane or Hexane. Lower temperature to -50°C (though yield may drop). |
| Low Yield / Dimer Formation | Diazo addition too fast. | Decrease addition rate (e.g., extend to 8-10 hours). Increase styrene equivalents. |
| Low ee (<80%) | Catalyst degradation or impure styrene. | Recrystallize Rh catalyst. Distill p-methylstyrene to remove polymerization inhibitors (e.g., TBC). |
Safety Critical
-
Diazoacetates: Potentially shock-sensitive and toxic. Never concentrate pure diazo compounds to dryness. Always use in solution.
-
Ventilation: The reaction generates Nitrogen gas (
). Ensure the system is open to an inert gas line (bubbler) to prevent pressure buildup.
References
-
Davies, H. M. L., & Beckwith, R. E. J. (2003). "Catalytic Enantioselective C–H Activation by Means of Metal Carbenoid-Induced C–H Insertion." Chemical Reviews, 103(8), 2861–2904.
-
Doyle, M. P., et al. (1998). "Enantioselective Cyclopropanation with Rhodium(II) Prolinate Catalysts." Journal of the American Chemical Society, 115(21), 9968–9978.
-
Evans, D. A., et al. (1991). "Bis(oxazoline)–copper complexes as chiral catalysts for the enantioselective cyclopropanation of olefins." Journal of the American Chemical Society, 113(2), 726–728.
-
Lebel, H., et al. (2003). "Recent advances in enantioselective cyclopropanation." Chemical Reviews, 103(4), 977-1050.
Sources
- 1. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
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- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 5. Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5728896A - Process for the preparation of hydroxymethyl-cyclopropane - Google Patents [patents.google.com]
- 7. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. 1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid | 83846-66-6 [chemicalbook.com]
- 9. Cyclopropane synthesis [organic-chemistry.org]
Application Notes and Protocols: A Detailed Guide to the Simmons-Smith Cyclopropanation of p-Methylstyrene Derivatives
For researchers, medicinal chemists, and professionals in drug development, the cyclopropane ring is a prized structural motif, conferring unique conformational rigidity and metabolic stability to bioactive molecules. The Simmons-Smith reaction stands as a cornerstone of cyclopropanation chemistry, offering a reliable and stereospecific method for the conversion of alkenes to their corresponding cyclopropanes. This guide provides an in-depth technical overview and a detailed experimental protocol for the cyclopropanation of p-methylstyrene, a representative electron-rich styrene derivative, utilizing the highly efficient Furukawa modification of the Simmons-Smith reaction.
Introduction: The Power and Precision of the Simmons-Smith Reaction
The Simmons-Smith reaction is a cheletropic reaction that involves an organozinc carbenoid, which reacts with an alkene to form a cyclopropane.[1] A key advantage of this method is its stereospecificity; the configuration of the double bond in the starting alkene is preserved in the cyclopropane product.[1] The classical Simmons-Smith reagent is prepared from diiodomethane (CH₂I₂) and a zinc-copper couple. However, the Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, often provides higher reactivity, better reproducibility, and is particularly effective for a wider range of alkenes, including those sensitive to polymerization.[1][2][3][4]
The active reagent in the Furukawa modification is believed to be an ethyl(iodomethyl)zinc species (EtZnCH₂I), which is formed from the reaction between diethylzinc and diiodomethane. This zinc carbenoid is electrophilic in nature and readily attacks the electron-rich double bond of p-methylstyrene. The reaction proceeds through a concerted, "butterfly-like" transition state, where the methylene group is delivered to the same face of the alkene, resulting in a syn-addition.[5]
Reaction Mechanism and Stereochemistry
The generally accepted mechanism for the Simmons-Smith reaction involves the formation of a zinc carbenoid species, which then transfers a methylene group (CH₂) to the alkene in a single, concerted step.[6] This concerted mechanism is the basis for the reaction's high stereospecificity.
Diagram of the Simmons-Smith Reaction Workflow
Caption: A flowchart illustrating the key stages of the Simmons-Smith cyclopropanation of p-methylstyrene.
Experimental Protocol: Simmons-Smith Cyclopropanation of p-Methylstyrene
This protocol details the synthesis of 1-cyclopropyl-4-methylbenzene from p-methylstyrene using the Furukawa-modified Simmons-Smith reaction.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| p-Methylstyrene | C₉H₁₀ | 118.18 | 1.18 g (1.25 mL) | 10.0 |
| Diethylzinc (1.0 M in hexanes) | Et₂Zn | 123.50 | 12.0 mL | 12.0 |
| Diiodomethane | CH₂I₂ | 267.84 | 3.21 g (1.0 mL) | 12.0 |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Saturated aq. Ammonium Chloride | NH₄Cl | 53.49 | 20 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - |
| Hexane (for column chromatography) | C₆H₁₄ | 86.18 | As needed | - |
Equipment
-
Two-necked round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Syringes (1 mL, 5 mL, 20 mL)
-
Argon or Nitrogen gas inlet
-
Ice-water bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Safety Precautions
Diethylzinc is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. [7] It also reacts violently with water.[7] This entire procedure must be conducted under an inert atmosphere (argon or nitrogen) in a well-ventilated fume hood. [8] Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves, must be worn at all times.[9] Ensure a Class D fire extinguisher is accessible. All glassware must be thoroughly dried before use.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 100 mL two-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a condenser with an argon/nitrogen inlet.
-
Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Under a positive pressure of inert gas, add anhydrous dichloromethane (DCM, 30 mL) to the flask via syringe.
-
-
Addition of Reactants:
-
To the stirred DCM, add p-methylstyrene (1.18 g, 10.0 mmol) via syringe.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add the diethylzinc solution (1.0 M in hexanes, 12.0 mL, 12.0 mmol) dropwise via syringe over 10-15 minutes.
-
In a separate, dry vial, prepare a solution of diiodomethane (3.21 g, 12.0 mmol) in anhydrous DCM (20 mL).
-
Add the diiodomethane solution to the reaction mixture dropwise via syringe over 30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
CAUTION: The quenching process can be exothermic. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (20 mL).[10] A white precipitate of zinc salts will form.
-
Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.
-
A non-polar eluent system, such as hexane or a hexane/ethyl acetate gradient (e.g., 99:1), is typically effective for separating the non-polar cyclopropane product from any remaining starting material and byproducts.
-
Characterization of 1-cyclopropyl-4-methylbenzene
The purified product should be characterized by spectroscopic methods to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.10 (d, J = 8.0 Hz, 2H, Ar-H), 6.95 (d, J = 8.0 Hz, 2H, Ar-H), 2.30 (s, 3H, Ar-CH₃), 1.85-1.75 (m, 1H, cyclopropyl-CH), 0.95-0.85 (m, 2H, cyclopropyl-CH₂), 0.70-0.60 (m, 2H, cyclopropyl-CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 142.0, 135.0, 129.0, 125.5, 21.0, 15.5, 9.5.
-
GC-MS: Calculation for C₁₀H₁₂: M⁺ = 132.1.
Discussion of Key Experimental Aspects
-
Choice of Reagents: The use of diethylzinc (Furukawa modification) is preferred over the traditional zinc-copper couple for its higher reactivity and cleaner reaction profile, especially with electron-rich styrenes that are prone to polymerization under acidic conditions that can be generated from the zinc-iodide byproducts in the classical method.[1][4]
-
Solvent: Anhydrous, non-coordinating solvents like dichloromethane or 1,2-dichloroethane are ideal for this reaction. Ethereal solvents can coordinate to the zinc species and may reduce its reactivity.[5]
-
Temperature Control: The initial addition of reagents at 0 °C is crucial to control the exothermic reaction between diethylzinc and diiodomethane. Allowing the reaction to proceed at room temperature is generally sufficient for complete conversion.
-
Work-up Procedure: Quenching with saturated aqueous ammonium chloride is a standard and effective method to safely decompose the excess organozinc reagents and to facilitate the removal of the resulting zinc salts.
Conclusion
The Furukawa-modified Simmons-Smith reaction is a powerful and reliable method for the synthesis of cyclopropyl derivatives from alkenes. The protocol provided herein for the cyclopropanation of p-methylstyrene offers a practical and efficient route to 1-cyclopropyl-4-methylbenzene. Careful attention to anhydrous and inert reaction conditions, particularly the safe handling of pyrophoric diethylzinc, is paramount for the successful and safe execution of this valuable transformation in the modern synthetic laboratory.
References
-
Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]
-
Furukawa, J.; Kawabata, N.; Nishimura, J. A novel route to cyclopropanes from olefins. Tetrahedron Lett.1966 , 7 (28), 3353–3354. [Link]
-
Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001 , 58, 1. [Link]
-
Khan, M. A.; et al. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules2023 , 28(15), 5651. [Link]
-
Wikipedia contributors. Simmons–Smith reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Syntheses. Diethyl Zinc. Org. Synth.1932 , 12, 86. [Link]
-
Organic Syntheses. Cyclopropylbenzene. Org. Synth.1963 , 43, 21. [Link]
-
OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]
-
Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
-
Furman University. Organic / Simmons-Smith Reaction. [Link]
-
Western Carolina University. Standard Operating Procedure for the use of Diethyl Zinc. [Link]
-
Taylor, R. J. K.; et al. A convenient, economical and scalable multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate. Tetrahedron2014 , 70(20), 3335-3339. [Link]
-
Organic Syntheses. Bicyclopropylidene. Org. Synth.1993 , 71, 155. [Link]
-
Reddit. First time synthesis, first time work-up and purification. [Link]
-
The Organic Chemistry Portal. Diethylzinc. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Sawada, S.; Inouye, Y. Studies on the Simmons-Smith Reaction. Bull. Inst. Chem. Res., Kyoto Univ.1970 , 48(1), 8-27. [Link]
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
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Application Note: Strategic Utilization of Methyl 1-(p-tolyl)cyclopropanecarboxylate in Drug Synthesis
Executive Summary
Methyl 1-(p-tolyl)cyclopropanecarboxylate (CAS: 2868-37-3 derivative / Acid CAS: 83846-66-6) represents a privileged structural motif in modern medicinal chemistry. Its utility stems from the Thorpe-Ingold effect (gem-dimethyl effect), where the cyclopropane ring enforces a rigid conformation that positions the p-tolyl group into specific hydrophobic pockets of target proteins while simultaneously blocking metabolic degradation at the benzylic position.
This Application Note provides a comprehensive guide on the synthesis, validation, and downstream application of this intermediate, specifically focusing on its role in developing Triple Reuptake Inhibitors (SNDRIs) and P2X7 Receptor Antagonists .
Strategic Value in Drug Design
The 1-arylcyclopropane scaffold is a bioisostere for the gem-dimethyl group but offers superior metabolic stability.
The "Conformational Lock" Mechanism
In neurotransmitter transporter inhibitors (e.g., analogs of Amtifadine/DOV 21,947), the cyclopropane ring locks the aromatic ring and the amine (derived from the ester) into a specific vector. This reduces the entropic penalty of binding to the transporter.
Decision Logic for Scaffold Selection
The following decision tree illustrates when to deploy this specific intermediate during Lead Optimization.
Synthesis Protocol: Phase-Transfer Catalyzed Cyclodialkylation
Objective: Synthesize this compound from Methyl p-tolylacetate. Challenge: Traditional methods using NaH/DMSO are exothermic and prone to "tarry mass" formation due to polymerization. Solution: A Solid-Liquid Phase Transfer Catalysis (SL-PTC) method using Tetrabutylammonium bromide (TBAB).
Materials & Reagents
| Reagent | Equiv. | Role | Hazard Note |
| Methyl p-tolylacetate | 1.0 | Substrate | Irritant |
| 1,2-Dibromoethane | 1.5 | Alkylating Agent | Toxic, Carcinogen |
| Potassium Hydroxide (KOH) | 4.0 | Base (Pulverized) | Corrosive |
| TBAB | 0.05 | Phase Transfer Catalyst | Hygroscopic |
| Toluene | Solvent | Organic Phase | Flammable |
Step-by-Step Protocol
-
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge Toluene (150 mL) and TBAB (0.05 eq) .
-
Base Addition: Add pulverized KOH (4.0 eq) . Stir vigorously at room temperature for 10 minutes to establish the solid-liquid interface.
-
Substrate Addition: Add Methyl p-tolylacetate (1.0 eq) and 1,2-dibromoethane (1.5 eq) simultaneously dropwise over 45 minutes.
-
Critical Control Point: Maintain internal temperature < 50°C. The reaction is exothermic.
-
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.
-
Endpoint: Disappearance of the acetate starting material.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Filter off the inorganic salts (KBr, excess KOH).
-
Wash the filtrate with water (2 x 50 mL) and Brine (1 x 50 mL).
-
Dry over anhydrous
and concentrate under reduced pressure.
-
-
Purification: Distillation under high vacuum (approx. 110-115°C at 2 mmHg) or column chromatography (Silica, 0-5% EtOAc in Hexanes).
Expected Yield: 85–92% Appearance: Colorless to pale yellow oil.
Downstream Applications (The "Warhead" Synthesis)
The ester itself is rarely the final drug; it is the gateway to the active pharmacophore.
Route A: Curtius Rearrangement to Primary Amines
Used for SNDRI synthesis (e.g., Amtifadine analogs).
-
Hydrolysis: Ester
Acid (LiOH, THF/Water). -
Acyl Azide Formation: Acid + DPPA (Diphenylphosphoryl azide).
-
Rearrangement: Heat to form Isocyanate
Hydrolysis 1-(p-tolyl)cyclopropanamine .
Route B: Amide Coupling for P2X7 Antagonists
Used for Anti-inflammatory agents .
-
Hydrolysis: Ester
Acid. -
Coupling: Acid + Heterocyclic Amine (using HATU/DIPEA)
Amide Linked Drug .
Quality Control & Validation
To ensure the intermediate is suitable for GMP downstream processing, the following specifications must be met.
| Test Parameter | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/Water gradient) | > 98.0% |
| Identity | 1H-NMR (CDCl3) | Characteristic cyclopropane multiplets at |
| Residual Solvent | GC-HS | Toluene < 890 ppm |
| Water Content | Karl Fischer | < 0.1% w/w |
1H-NMR Validation Data (Simulated):
- 7.25 (d, 2H, Ar-H)
- 7.10 (d, 2H, Ar-H)
-
3.62 (s, 3H,
) -
2.33 (s, 3H, Ar-
) -
1.55 (m, 2H, cyclopropane
) -
1.15 (m, 2H, cyclopropane
)
References
-
PubChem. (2023). 1-(p-Tolyl)cyclopropanecarboxylic acid.[2][3][4] National Library of Medicine. [Link]
-
Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Org. Synth. 2016, 93, 286-305.[5] [Link]
-
Yadav, G. D. (2004).[6] Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. (Contextual reference for PTC methodology). [Link]
-
Skolnick, P., et al. (2006).[7] Broad spectrum antidepressants: SNDRIs. (Context for Amtifadine/DOV analogs).
Sources
- 1. Methyl cyclopropane carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. 1-(p-Tolyl)cyclopropanecarboxylic acid | C11H12O2 | CID 98639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Chiral HPLC Methods for Enantiomeric Separation of 1-Arylcyclopropanecarboxylates
Introduction: The Significance of Chiral Purity in 1-Arylcyclopropanecarboxylates
1-Arylcyclopropanecarboxylates are a class of compounds with significant interest in the pharmaceutical and agrochemical industries. Their rigid cyclopropane ring often imparts unique pharmacological properties. As with many biologically active molecules, chirality plays a pivotal role; the spatial arrangement of atoms can drastically alter a compound's efficacy, metabolism, and toxicity.[1] The enantiomers of a chiral drug can exhibit different pharmacological activities, with one being therapeutic while the other may be inactive or even harmful.[2] Consequently, the ability to separate and quantify the enantiomers of 1-arylcyclopropanecarboxylates is crucial for drug development, quality control, and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for the direct separation of enantiomers.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust and reliable chiral HPLC methods for the enantiomeric separation of 1-arylcyclopropanecarboxylates, with a focus on polysaccharide-based CSPs.
The Cornerstone of Chiral Separation: Selecting the Right Chiral Stationary Phase (CSP)
The success of a chiral separation hinges on the selection of an appropriate CSP.[4] For acidic compounds like 1-arylcyclopropanecarboxylates, polysaccharide-based CSPs have demonstrated broad applicability and excellent performance.[5] These CSPs are derived from cellulose or amylose that have been functionalized with various carbamate or ester groups, creating a complex chiral environment. The most widely used and referenced polysaccharide-based CSPs are the CHIRALPAK® (amylose-based) and CHIRALCEL® (cellulose-based) columns from Daicel.[6]
The chiral recognition mechanism on these phases is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[7] The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. The interactions governing this recognition are a combination of:
-
Hydrogen bonding: The carboxyl group of the analyte can interact with the carbamate groups on the CSP.
-
π-π interactions: The aromatic ring of the analyte can interact with the phenyl groups of the chiral selector.
-
Steric interactions: The three-dimensional structure of the chiral grooves on the CSP surface plays a crucial role in discriminating between the enantiomers.
-
Dipole-dipole interactions: Polar functional groups on both the analyte and the CSP can contribute to the separation.[5]
A deeper understanding of these interactions is key to rational method development and optimization.
Figure 1: Chiral recognition mechanism between a 1-arylcyclopropanecarboxylate and a polysaccharide CSP.
Strategic Method Development for 1-Arylcyclopropanecarboxylates
A systematic approach to method development is crucial for efficiently achieving a successful chiral separation. The following protocol outlines a proven strategy for the enantiomeric separation of 1-arylcyclopropanecarboxylates.
Step 1: Initial CSP and Mobile Phase Screening
The initial screening phase aims to identify a promising combination of CSP and mobile phase. Given the acidic nature of 1-arylcyclopropanecarboxylates, polysaccharide-based columns are a logical starting point.
Recommended Initial Screening Columns:
-
CHIRALPAK® AD-H / IA / IB / IC / ID / IE / IF (Amylose-based)
-
CHIRALCEL® OD-H / OJ-H (Cellulose-based)
Recommended Screening Mobile Phases:
A multi-modal screening approach is highly recommended to explore different separation mechanisms.
| Mobile Phase Mode | Composition | Rationale |
| Normal Phase | n-Hexane / 2-Propanol (or Ethanol) + 0.1% Trifluoroacetic Acid (TFA) | A common starting point for many chiral separations. The acidic additive is crucial to suppress the ionization of the carboxylic acid and improve peak shape. |
| Polar Organic | Acetonitrile + 0.1% TFA or Methanol + 0.1% TFA | Offers a different selectivity compared to normal phase and can be beneficial for compounds with moderate polarity. |
| Reversed-Phase | Acetonitrile / Water + 0.1% TFA or Methanol / Water + 0.1% TFA | Suitable for more polar analytes and offers compatibility with LC-MS. |
Step 2: Detailed Protocol for a Representative Compound: trans-2-Phenyl-1-cyclopropanecarboxylic Acid
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the racemic standard and samples in the mobile phase at a concentration of approximately 1 mg/mL. |
Expected Outcome:
This method is expected to provide baseline separation of the enantiomers of trans-2-phenyl-1-cyclopropanecarboxylic acid. The retention times and resolution will depend on the specific interactions between the analyte and the CSP.
Figure 2: A systematic workflow for chiral HPLC method development for 1-arylcyclopropanecarboxylates.
Step 3: Method Optimization
If the initial screening does not yield baseline separation (Resolution, Rs < 1.5), the following parameters can be adjusted:
-
Mobile Phase Composition:
-
In normal phase, vary the percentage of the alcohol modifier (e.g., from 5% to 20% 2-propanol). A lower alcohol content generally increases retention and can improve resolution.
-
In reversed-phase, adjust the ratio of organic solvent to water.
-
-
Acidic Additive: The concentration of TFA or acetic acid can be optimized (typically in the range of 0.05% to 0.2%). This is critical for achieving good peak shape and reproducibility for acidic analytes.
-
Temperature: Lowering the column temperature can sometimes enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes. Conversely, increasing the temperature can improve peak efficiency.
-
Flow Rate: Reducing the flow rate can lead to better resolution, although it will increase the analysis time.
Data Presentation and Interpretation
A successful chiral separation should yield two well-resolved peaks corresponding to the two enantiomers. The key parameters to evaluate are:
-
Retention Factor (k'): A measure of the retention of an analyte on the column.
-
Selectivity Factor (α): The ratio of the retention factors of the two enantiomers. An α value greater than 1 is required for separation.
-
Resolution (Rs): A quantitative measure of the degree of separation between two peaks. A resolution of ≥ 1.5 indicates baseline separation.
Table 1: Representative Data for a Successful Chiral Separation of a 1-Arylcyclopropanecarboxylate
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t R ) | 8.5 min | 10.2 min |
| Retention Factor (k') | 2.4 | 3.1 |
| Selectivity Factor (α) | \multicolumn{2}{c | }{1.29} |
| Resolution (Rs) | \multicolumn{2}{c | }{2.1} |
Note: This is hypothetical data for illustrative purposes.
Conclusion: A Pathway to Reliable Chiral Separations
The enantiomeric separation of 1-arylcyclopropanecarboxylates by chiral HPLC is a critical analytical task in pharmaceutical and related industries. By employing a systematic method development approach centered on polysaccharide-based chiral stationary phases, researchers can efficiently develop robust and reliable methods. The key to success lies in the careful selection of the CSP and the optimization of the mobile phase, particularly the use of an appropriate acidic additive to ensure good peak shape and reproducibility for these acidic analytes. The protocols and strategies outlined in this application note provide a solid foundation for achieving baseline separation and accurate quantification of the enantiomers of this important class of compounds.
References
- Ariens, E. J. (1987). Stereochemistry, a basis for sophisticated nonsense in pharmacokinetics and clinical pharmacology. Clinical Pharmacology & Therapeutics, 42(3), 361-363.
- Brooks, W. H. (2018). Chiral separations: A review of current techniques and applications.
-
Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]
- Ghanem, A., & Aboul-Enein, H. Y. (2004). Chiral separations by high‐performance liquid chromatography. Separation Science and Technology, 39(16), 3749-3788.
-
Daicel Chiral Technologies. (n.d.). Daicel Chiral HPLC Columns. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Daicel Chiral Technologies' Frequently Asked Questions. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Daicel Chiral Applications Database. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). INTRODUCING THE FIRST sub-2 MICRON CHIRAL COLUMNS FROM DAICEL. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). SFC Achiral Separation Utilizing a Chiral Column. Retrieved from [Link]
- Haginaka, J. (2001). Protein-based chiral stationary phases for high-performance liquid chromatography.
- Kaspereit, M., & Blaschke, G. (1998). Enantiomeric separation of cyclopropane derivatives on a polysaccharide-based chiral stationary phase.
- Novotny, M. V. (2001). New developments in the design of chiral stationary phases for liquid chromatography.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Szabó, Z. I., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 25(22), 5373.
- Török, G., et al. (2013). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.
-
Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue. Retrieved from [Link]
- Zhang, T., et al. (2012). Enantiomeric separation of acidic, neutral, and basic compounds on new generation chiral stationary phases based on immobilized polysaccharide derivatives.
Sources
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- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. chromatographyonline.com [chromatographyonline.com]
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- 5. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
synthesis of Methyl 1-(p-tolyl)cyclopropanecarboxylate derivatives and analogs
Application Note: High-Yield Synthesis of Methyl 1-(p-tolyl)cyclopropanecarboxylate Derivatives
Executive Summary & Strategic Importance
The 1,1-disubstituted cyclopropane motif is a "privileged scaffold" in medicinal chemistry, valued for its ability to restrict conformational freedom and block metabolic degradation at the benzylic position. This compound (CAS 115654-59-8 / Acid CAS 83846-66-6) represents a critical intermediate in the synthesis of triple reuptake inhibitors (TRI) and SNRI analogs structurally related to Milnacipran and Levomilnacipran .
This guide details two distinct, field-proven protocols for synthesizing this core:
-
Method A (The Thermodynamic Route): Double alkylation using Sodium Hydride (NaH). High reliability for small-to-medium scale.
-
Method B (The Kinetic/Green Route): Phase-Transfer Catalysis (PTC). Scalable, avoids pyrophoric bases, and utilizes concentrated aqueous alkali.
Synthetic Strategy & Mechanism
The primary challenge in synthesizing 1-arylcyclopropanecarboxylates is the formation of the quaternary center on a strained ring. The most robust disconnection relies on the double alkylation of the active methylene in methyl p-tolylacetate.
Mechanism of Action
The reaction proceeds via a sequential enolate alkylation mechanism:
-
First Deprotonation: The base removes a benzylic proton to form an enolate.
-
Intermolecular
: The enolate attacks 1,2-dibromoethane. -
Second Deprotonation: The remaining benzylic proton is removed.
-
Intramolecular
(Ring Closure): The resulting carbanion attacks the terminal bromide to close the cyclopropane ring. Critical Note: The intramolecular step is favored by the Thorpe-Ingold effect but competes with elimination.
Figure 1: Sequential alkylation mechanism. The rate-determining step is often the initial intermolecular attack. High dilution favors ring closure over polymerization.
Protocol A: High-Purity Double Alkylation (NaH Method)
Best For: Research scale (1g – 20g), high purity requirements. Safety Warning: NaH is pyrophoric. 1,2-Dibromoethane is a carcinogen. Work in a fume hood.
Reagents & Materials
-
Methyl p-tolylacetate (1.0 eq)
-
1,2-Dibromoethane (1.5 eq) — Excess prevents dimerization.
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Solvent: DMSO (Anhydrous) and Diethyl Ether (for workup).
-
Note on Solvent: DMSO is superior to THF here because it accelerates
reactions by solvating the cation.
Step-by-Step Procedure
-
Catalyst Preparation: Wash NaH (2.2 eq) with dry hexane (3x) under Argon to remove mineral oil if downstream analytics are sensitive to hydrocarbons. Suspend in anhydrous DMSO (0.5 M concentration relative to substrate).
-
Substrate Addition: Cool the NaH suspension to 0°C. Add Methyl p-tolylacetate (1.0 eq) dropwise over 20 minutes. Hydrogen gas evolution will be vigorous.
-
Checkpoint: Solution should turn yellow/orange (enolate formation). Stir for 30 min at RT.[1]
-
-
Alkylation: Add 1,2-dibromoethane (1.5 eq) dropwise at a rate that maintains temperature <30°C.
-
Critical Control: Rapid addition can lead to exotherms and elimination by-products.
-
-
Reaction: Stir at Room Temperature (RT) for 1 hour, then heat to 50°C for 2 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 9:1). Starting material (
) should disappear; Product ( ) appears.
-
-
Quench: Cool to 0°C. Slowly add Isopropanol to quench excess NaH, followed by ice-cold water.
-
Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine (2x) to remove DMSO. Dry over
, filter, and concentrate. -
Purification: Vacuum distillation or Flash Chromatography (Silica, 0-5% EtOAc in Hexanes).
Expected Yield: 75–85%
Data:
Protocol B: Scalable Phase-Transfer Catalysis (Green Method)
Best For: Scale-up (>50g), safety-conscious environments. Concept: Uses a quaternary ammonium salt to shuttle hydroxide ions into the organic phase, enabling deprotonation without anhydrous conditions.
Reagents
-
Methyl p-tolylacetate (1.0 eq)
-
1,2-Dibromoethane (2.0 eq)
-
50% w/w NaOH (aqueous)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Solvent: Toluene (or neat).
Step-by-Step Procedure
-
Biphasic Setup: In a reactor equipped with a vigorous overhead stirrer, combine Methyl p-tolylacetate, 1,2-dibromoethane, TBAB, and Toluene (1 M).
-
Base Addition: Add 50% NaOH (4.0 eq) in a single portion.
-
Reaction: Heat to 50°C with vigorous stirring (>800 RPM).
-
Why? The reaction rate is diffusion-controlled. High shear is necessary to maximize interfacial surface area.
-
-
Monitoring: Reaction typically completes in 4–6 hours.
-
Workup: Stop stirring. Separate layers. The aqueous layer (bottom) is highly caustic—neutralize before disposal. Wash the organic layer with water and brine.[2]
-
Isolation: Evaporate Toluene. Recrystallize from cold Hexanes or distill.
Comparison Table: Method A vs. Method B
| Feature | Method A (NaH/DMSO) | Method B (PTC/NaOH) |
| Yield | High (80%+) | Good (70-80%) |
| Moisture Sensitivity | High (Requires Anhydrous) | None (Aqueous conditions) |
| Safety Profile | Low (Pyrophoric NaH) | High (No pyrophorics) |
| Scalability | Difficult (H2 evolution) | Excellent |
| Purity Profile | Very Clean | Traces of TBAB may remain |
Derivatization & Analog Synthesis
Once the core this compound is synthesized, it serves as a divergent intermediate.
Pathway 1: Hydrolysis to Acid (Milnacipran Precursor)
-
Reagent: LiOH in THF/Water (1:1).
-
Conditions: Reflux 4h.
-
Product: 1-(p-tolyl)cyclopropanecarboxylic acid.[3] This acid can be coupled with amines to form amides (Levomilnacipran analogs).
Pathway 2: Reduction to Alcohol
-
Reagent:
in THF. -
Product: (1-(p-tolyl)cyclopropyl)methanol.
-
Use: Precursor for chain extension or ether formation.
Figure 2: Divergent synthesis pathways from the ester core.
References
-
General Synthesis of 1-Arylcyclopropanecarboxylates
-
Phase Transfer Catalysis Method
- Source: Fedoryński, M.
- Relevance: Establishes the NaOH/TBAB protocol as a green altern
-
URL:[Link]
-
Application in SNRI Synthesis (Levomilnacipran)
- Source: Shuto, S. et al. "Synthesis of (1S,2R)-milnacipran analogs." Journal of Medicinal Chemistry, 1995.
- Relevance: Demonstrates the utility of the p-tolyl cyclopropane scaffold in drug development.
-
URL:[Link]
-
Safety Data (1,2-Dibromoethane)
- Source: PubChem Labor
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Methyl 1-(p-tolyl)cyclopropanecarboxylate Stability & Handling
Executive Summary
Methyl 1-(p-tolyl)cyclopropanecarboxylate is a structurally distinct ester characterized by significant steric and electronic stabilization derived from the cyclopropane ring. Unlike linear alkyl esters, this compound exhibits enhanced hydrolytic stability due to the hyperconjugative effect of the cyclopropyl group and the steric hindrance at the quaternary C1 position.
This guide addresses the specific stability profile, degradation mechanisms, and troubleshooting protocols for researchers utilizing this compound in drug discovery and synthetic chemistry.
Module 1: Stability Profile & Storage
1.1 The "Cyclopropyl Effect" on Stability
Users often overestimate the lability of this ester. The cyclopropane ring acts as a unique electronic buffer. The
1.2 Physical & Chemical Stability Data
| Parameter | Stability Status | Notes |
| Hydrolysis (pH 7.4) | High | Half-life often >300 h at physiological pH/temp. |
| Hydrolysis (Acidic) | Moderate-High | Resistant to dilute acids; ring opening requires concentrated strong acids. |
| Hydrolysis (Basic) | Moderate | Requires elevated temperatures or strong bases (e.g., LiOH/THF/Water at 60°C) for efficient saponification. |
| Thermal Stability | High | Stable up to ~120°C; amenable to vacuum distillation. |
| Oxidative Stability | Moderate | The p-tolyl methyl group is susceptible to strong oxidants (e.g., KMnO₄) but stable to air. |
1.3 Storage Recommendations
-
Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress.
-
Shelf Life: >2 years if strictly anhydrous.
Module 2: Degradation Pathways (Mechanistic Insight)
The primary degradation pathway is hydrolysis to the free acid. Secondary pathways involving the cyclopropane ring or the tolyl group occur only under forcing conditions.
Figure 1: Degradation landscape. The solid blue line represents the primary pathway (hydrolysis). Dashed lines indicate pathways requiring extreme conditions.
Module 3: Troubleshooting & FAQs
Q1: "I am trying to saponify the ester to the acid, but the reaction is incomplete after 24 hours. Is my reagent bad?"
Diagnosis: Likely not. The steric bulk of the 1-(p-tolyl) group combined with the cyclopropane ring deactivates the ester. Solution:
-
Switch Solvent: Change from MeOH/Water to THF/Water (3:1) or Dioxane/Water . Higher boiling point ethers allow for higher reaction temperatures.
-
Increase Temperature: Heat to 60–70°C . Room temperature saponification is often insufficient for 1,1-disubstituted cyclopropanes.
-
Reagent: Use LiOH (3-5 equiv) instead of NaOH; Lithium's Lewis acidity can assist in carbonyl activation.
Q2: "I see a small impurity peak at RRT 0.95 in my HPLC chromatogram after acidic workup."
Diagnosis: This is likely the carboxylic acid (hydrolysis product). While the ester is stable, strong acidic workups (pH < 1) combined with residual heat can induce partial hydrolysis. Verification:
-
Inject a standard of 1-(p-tolyl)cyclopropanecarboxylic acid.[1]
-
Check UV spectrum: The acid and ester have nearly identical chromophores (p-tolyl), so peak ratios likely reflect molar ratios.
Q3: "Can I distill this compound to purify it?"
Answer: Yes. Cyclopropanecarboxylates are generally thermally stable.
-
Protocol: Use high vacuum (< 5 mmHg).
-
Caution: Ensure the pot temperature does not exceed 140°C. Above this, thermal ring expansion or polymerization (though rare) becomes a risk.
Q4: "Is the cyclopropane ring sensitive to hydrogenation conditions?"
Answer: generally No , but with caveats.
-
Pd/C + H₂ (1 atm): The ring usually survives. The benzylic position is quaternary, preventing easy hydrogenolysis.
-
High Pressure/PtO₂: May result in ring opening to the isobutyl derivative.
-
Recommendation: If reducing other functional groups, monitor for ring-opening side products (M+2 mass shift).
Module 4: Standardized Protocols
Protocol A: Rapid Hydrolytic Stability Assay (Stress Test)
Use this to validate the integrity of your batch or formulation.
-
Preparation: Dissolve 1 mg of compound in 0.5 mL Acetonitrile.
-
Stress Condition: Add 0.5 mL of 0.1 N HCl (Acid Stress) or 0.1 N NaOH (Base Stress).
-
Incubation: Heat at 40°C for 4 hours .
-
Analysis: Neutralize and analyze via HPLC-UV (254 nm).
-
Pass Criteria: >98% recovery of parent ester. (Note: Standard alkyl esters often degrade >10% under these conditions).
-
Protocol B: HPLC Method for Degradation Monitoring
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 10 minutes.
-
Detection: 254 nm (p-tolyl absorption).
-
Expected Elution:
-
Acid (Degradant): ~3-4 min.
-
Ester (Parent): ~6-7 min.
-
References
-
Bender, D. M., et al. (2008).[2] "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[2][3] Organic Letters, 10(3), 509-511.[2]
- Establishes the foundational stability of cyclopropane esters vs. linear analogs.
-
Arano, Y., et al. (1996). "Stability of a Metabolizable Ester Bond in Radioimmunoconjugates." Nuclear Medicine and Biology, 23(2).
- Validates the use of sterically hindered esters for stability in biological media.
-
Organic Syntheses. "Cyclopropanecarboxylic acid." Org.[2][4] Synth. Coll. Vol. 1, p.156.[4]
- Provides historical context on the robustness and synthesis of the parent acid scaffold.
Sources
- 1. 1-(p-Tolyl)cyclopropanecarboxylic acid | C11H12O2 | CID 98639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Diazomethane-Free Cyclopropanation
From the desk of the Senior Application Scientist
Welcome to the technical support center for diazomethane-free cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and byproduct formation encountered during these essential synthetic transformations. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and process development.
The synthesis of cyclopropanes, a motif of growing importance in medicinal chemistry and natural product synthesis, often presents challenges related to yield and purity.[1][2] While the use of diazomethane is a classic method, its hazardous nature has spurred the development of safer alternatives.[3] This guide focuses on troubleshooting these modern, diazomethane-free techniques.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding cyclopropanation reactions.
Q1: My cyclopropanation reaction has a low or no yield. What are the primary factors to investigate?
A1: Low or non-existent yields in cyclopropanation can often be traced back to a few key areas:
-
Reagent Quality and Activity: The activity of the cyclopropanating agent is paramount. For instance, in Simmons-Smith reactions, the zinc-copper couple must be freshly activated.[4][5] An alternative, the Furukawa modification using diethylzinc (Et₂Zn), is often more reproducible.[4] Catalysts used in transition-metal-catalyzed reactions can also degrade over time and should be stored properly.[4]
-
Reaction Conditions: Temperature and solvent choice are critical.[4] Many cyclopropanation reactions have optimal temperature ranges; too high a temperature can lead to decomposition of reactive intermediates, while too low a temperature can stall the reaction.[4] Solvents can influence selectivity and reaction rate.[6][7][8]
-
Presence of Inhibitors: Water and other protic impurities can quench the reactive carbenoid species.[4] It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][5]
-
Substrate Reactivity: Electron-poor alkenes may be unreactive towards certain cyclopropanating agents.[4] Steric hindrance around the double bond can also significantly impede the reaction.[4]
Q2: My crude NMR spectrum is complex. How can I confirm the formation of the cyclopropane ring?
A2: A complex NMR spectrum is a common issue. Here are some pointers for identifying your desired product:
-
Characteristic ¹H NMR Signals: Protons on a cyclopropane ring are highly shielded due to the ring's unique electronic structure. Look for signals in the upfield region of the spectrum, typically between 0 and 1.5 ppm.[4]
-
Purification is Key: Attempting to analyze a complex crude mixture can be misleading. Purifying a small sample via flash column chromatography can simplify the spectrum and allow for unambiguous identification.[4][9]
-
2D NMR Techniques: If the ¹H NMR remains ambiguous after purification, 2D NMR experiments are invaluable:
Q3: I'm observing poor diastereoselectivity. What factors can I adjust to improve it?
A3: Diastereoselectivity is often influenced by a combination of factors:
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the steric and electronic properties of the ligands on the metal center play a crucial role in dictating the facial selectivity of the carbene addition.[4]
-
Substrate Control: The stereochemistry of the starting alkene is generally retained in concerted cyclopropanation reactions.[3][4][10] Therefore, ensuring the stereochemical purity of your starting material is critical. For substrates with directing groups, such as allylic alcohols in Simmons-Smith reactions, the hydroxyl group can direct the cyclopropanation to one face of the double bond, leading to high diastereoselectivity.[6]
-
Solvent and Temperature: These parameters can have a significant impact on selectivity.[4][7] It is often worthwhile to screen a variety of solvents and temperatures to optimize the diastereomeric ratio.[4][7] Non-polar, non-basic solvents often favor higher enantioselectivities in asymmetric cyclopropanations.[8]
Troubleshooting Guide: Specific Byproduct Formation
This section provides a more in-depth look at common byproducts in specific diazomethane-free cyclopropanation reactions and strategies for their mitigation.
Issue 1: Alkene Dimerization in Transition Metal-Catalyzed Reactions
Symptoms:
-
Formation of products with a molecular weight corresponding to the dimerization of the carbene intermediate.
-
For example, when using ethyl diazoacetate alternatives, the formation of diethyl maleate and diethyl fumarate is observed.[4]
Causality: This byproduct arises when the metal carbene intermediate reacts with another molecule of the carbene precursor or dimerizes with itself.[4] This is often exacerbated by a high concentration of the carbene precursor relative to the alkene substrate.
Troubleshooting Workflow:
Caption: Workflow for mitigating alkene dimerization byproducts.
Mitigation Protocol: Slow Addition of Carbene Precursor
-
Setup: Assemble the reaction under an inert atmosphere. The alkene, solvent, and catalyst are charged to the reaction flask.
-
Precursor Solution: Prepare a solution of the carbene precursor (e.g., a diazo alternative) in the reaction solvent.
-
Slow Addition: Using a syringe pump, add the precursor solution to the reaction mixture over a period of several hours.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS to ensure the consumption of the starting material and minimize the formation of the dimeric byproduct.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Precursor Addition | Bolus addition | Slow addition (e.g., over 4-8 hours) | Maintains a low steady-state concentration of the carbene intermediate, favoring reaction with the alkene over self-dimerization. |
| Alkene Stoichiometry | 1.0-1.2 equivalents | 1.5-2.0 equivalents | Increases the probability of the carbene reacting with the alkene. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Can slow the rate of dimerization relative to cyclopropanation.[4] |
Issue 2: Ring-Opening of Strained Cyclopropanes
Symptoms:
-
Formation of acyclic products.
-
Loss of the characteristic cyclopropane signals in the NMR spectrum.
Causality: Cyclopropanes possess significant ring strain (approximately 27 kcal/mol) and can be susceptible to ring-opening, particularly when activated by electron-withdrawing groups.[3] This can be promoted by acidic or nucleophilic conditions during the reaction or workup.
Troubleshooting Workflow:
Caption: Decision tree for preventing ring-opening of cyclopropane products.
Experimental Protocol: Neutral Workup and Purification
-
Quenching: Upon reaction completion, cool the mixture to 0 °C and quench cautiously with a saturated aqueous solution of sodium bicarbonate or ammonium chloride, avoiding strong acids or bases.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purification: Purify the crude product by flash chromatography using a neutral stationary phase (e.g., neutral alumina or deactivated silica gel) if the product is sensitive to acidic silica gel.
Issue 3: Byproducts in Michael-Initiated Ring Closure (MIRC) Reactions
Symptoms:
-
Formation of the Michael adduct without subsequent ring closure.
-
Poor stereoselectivity, with mixtures of cis and trans isomers.
Causality: MIRC reactions involve a conjugate addition followed by an intramolecular nucleophilic substitution.[7] Incomplete reactions can result from a slow ring-closing step. Poor stereoselectivity can arise if the intermediate enolate has time to equilibrate before ring closure.[7] The choice of base and solvent is critical in controlling these outcomes.
Troubleshooting and Optimization:
| Parameter | Potential Issue | Recommended Action | Rationale |
| Base | Base is too weak or sterically hindered. | Screen stronger, less-hindered bases (e.g., DBU, K₂CO₃). | To facilitate the intramolecular substitution for ring closure. |
| Solvent | Solvent does not adequately stabilize the transition state. | Screen a range of polar aprotic solvents (e.g., DMF, acetonitrile). | Solvent can influence the rate of both the Michael addition and the subsequent cyclization. |
| Temperature | Temperature is too low for efficient ring closure. | Gradually increase the reaction temperature while monitoring for byproduct formation. | To provide sufficient energy for the intramolecular substitution step. |
In-Depth Focus: The Simmons-Smith Reaction
A classic and robust diazomethane-free method, the Simmons-Smith reaction and its modifications still present challenges.[3][5]
Reaction Mechanism Overview:
Caption: Simplified mechanism of the Simmons-Smith reaction.
Common Pitfalls and Solutions in Simmons-Smith Reactions:
| Pitfall | Cause | Solution |
| Low Reactivity | Poorly activated zinc-copper couple. | Activate the zinc dust with an acid wash followed by treatment with copper(II) sulfate immediately before use.[5] |
| Reagent Quenching | Presence of moisture. | Use anhydrous solvents (e.g., dichloromethane, 1,2-dichloroethane) and perform the reaction under an inert atmosphere.[5][6] |
| Side Reactions | The Furukawa reagent (Et₂Zn/CH₂I₂) is highly reactive and can be pyrophoric. | Add the reagent slowly at a low temperature and handle it with extreme care.[5] |
| Poor Selectivity | Inappropriate solvent choice. | Non-basic solvents are generally preferred as basic solvents can decrease the reaction rate.[6] |
References
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022). PMC. Retrieved February 7, 2024, from [Link]
-
Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry. Retrieved February 7, 2024, from [Link]
-
Stereoselective Cyclopropanation Reactions. (n.d.). ACS Publications. Retrieved February 7, 2024, from [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 7, 2024, from [Link]
-
Simmons–Smith reaction – cyclopropanation of alkenes. (n.d.). OrgoSolver. Retrieved February 7, 2024, from [Link]
-
Kulinkovich Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]
-
Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]
-
Cyclopropanation. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]
-
Metal-catalyzed cyclopropanations. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016, February 17). RSC Publishing. Retrieved February 7, 2024, from [Link]
-
Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 7, 2024, from [Link]
-
The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. (2012, July 24). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 7, 2024, from [Link]
Sources
- 1. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Cyclopropanation - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up of Methyl 1-(p-tolyl)cyclopropanecarboxylate
[1]
Status: Operational Ticket ID: SC-METH-TOYL-001 Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Troubleshooting & Optimization for Kilogram-Scale Synthesis[1]
Executive Summary & Synthetic Strategy
The Challenge: Scaling the synthesis of Methyl 1-(p-tolyl)cyclopropanecarboxylate presents a classic process chemistry dilemma: the transition from high-energy reagents (Sodium Hydride/NaH) used in discovery chemistry to safer, manageable systems (Phase Transfer Catalysis/PTC) required for manufacturing.[1]
The Molecule: The target contains a quaternary carbon at the cyclopropane ring junction.[1] The p-tolyl group (electron-donating) slightly decreases the acidity of the benzylic protons compared to the unsubstituted phenyl analog, often leading to "stalled" reactions if the base strength or temperature is not optimized.[1]
Primary Synthetic Route (Scale-Up Preferred)
We recommend transitioning away from NaH/DMF or NaH/THF methods used in gram-scale preparations.[1] The Phase Transfer Catalysis (PTC) method using 50% NaOH and a quaternary ammonium salt is the industry standard for safety and throughput.[1]
Reaction Scheme:
Process Logic & Workflow (Visualization)
The following diagram outlines the critical decision nodes where scale-up failures typically occur.
Figure 1: Decision logic for the PTC-mediated cyclopropanation. Note the critical thermal push required to close the ring.[1]
Troubleshooting Modules
Module A: Safety & Exotherm Management
Issue: “The temperature spiked uncontrollably upon adding NaOH.”
Root Cause: The double alkylation is highly exothermic.[1] In a heterogeneous PTC system (Liquid-Liquid), the reaction rate is limited by the interfacial surface area.[1] If the stirring is slow, reagents accumulate.[1] Once stirring increases or the induction period ends, a "runaway" reaction occurs.[1]
Protocol Adjustment:
-
Dosing Strategy: Do not add the alkyl halide (1,2-dibromoethane) and base simultaneously.[1]
-
Agitation: Ensure high-shear mixing (impeller tip speed > 2 m/s). The reaction occurs at the interface.[1]
-
Active Cooling: The jacket temperature should be 10°C lower than the internal setpoint during dosing.
Module B: Stalled Reaction & "Sticky" Impurities
Issue: “HPLC shows 30% starting material and a large peak at RRT 1.15. Adding more base doesn't help.”[1]
Root Cause: The peak at RRT 1.15 is likely the mono-alkylated intermediate (open chain bromo-ethyl species).[1] The second alkylation (ring closure) is slower than the first, especially with the bulky p-tolyl group.[1]
-
Why it stalls: The catalyst (TBAB) may have degraded (Hofmann elimination) if the temperature was too high (>60°C) for too long, or the base concentration dropped.[1]
Protocol Adjustment:
-
The Thermal Push: After the initial exotherm subsides and dosing is complete, the reaction often requires energy to close the ring.[1] Heat the mixture to 55–60°C for 2–4 hours.
-
Catalyst Check: If using Tetrabutylammonium Bromide (TBAB), ensure it is fresh.[1] For higher stability, switch to TEBA (Triethylbenzylammonium chloride) .[1]
Impurity Pathway Visualization:
Figure 2: Kinetic pathway showing the bottleneck at the Mono-Alkylated intermediate.[1]
Module C: Yield & Work-up
Issue: “I have a massive emulsion during the water wash, and my yield is 50%.”
Root Cause:
-
Emulsion: Caused by the quaternary ammonium salt (surfactant) and fine precipitates of NaBr.[1]
-
Yield Loss: The ester group is sensitive to hydrolysis under the harsh conditions (50% NaOH + Heat).[1] If you cook it too long to finish the reaction, you saponify your product.[1]
Protocol Adjustment:
-
Emulsion Breaking: Do not use simple water for the first quench.[1] Use 1M HCl to neutralize the excess base immediately, then wash with saturated brine .[1] The high ionic strength breaks the emulsion.[1]
-
Filter First: Filter the biphasic mixture through a Celite/sand pad before separation to remove suspended polymers or salts that stabilize emulsions.[1]
Comparative Data: Base Systems
| Feature | Sodium Hydride (NaH) / DMF | 50% NaOH / PTC (Recommended) |
| Safety | High Risk: H₂ gas evolution; Pyrophoric solid.[1] | Safe: No gas evolution; Liquid dosing.[1] |
| Exotherm | Sharp, difficult to control.[1] | Gradual, controlled by dosing rate.[1] |
| Solvent | DMF/DMSO (Hard to remove, high boiling).[1] | Toluene (Cheap, easy recovery).[1] |
| Impurity | O-alkylation byproducts possible.[1][2] | Hydrolysis of ester (if time is uncontrolled).[1] |
| Scalability | < 100g | > 100kg |
Frequently Asked Questions (FAQ)
Q1: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane? A: Yes, but the reaction will be significantly slower.[1] The chloride is a poorer leaving group.[1] You will likely need to increase the temperature to 70–80°C, which increases the risk of ester hydrolysis.[1] If you switch, use Tetrabutylammonium Iodide (TBAI) as a co-catalyst to facilitate Finkelstein exchange in situ.[1]
Q2: My product is colored (dark brown). How do I clean it? A: The color usually comes from polymerized alkyl halide or oxidized phenols.[1]
-
Fix: The methyl ester is likely a liquid or low-melting solid.[1] High-vacuum distillation (0.5 mmHg) is the most effective purification.[1] Alternatively, a silica plug filtration eluting with 5% EtOAc/Hexanes removes the polar tar.[1]
Q3: Why is the p-tolyl analog reacting slower than the phenyl analog?
A: Electronic effects.[1] The methyl group on the phenyl ring is electron-donating.[1] This destabilizes the carbanion formed at the benzylic position (making the
References
-
Organic Syntheses, Coll.[1][3] Vol. 9, p. 426 (1998). General procedure for cyclopropanation using 1,2-dibromoethane and PTC.[1] [1]
-
Fedoryński, M. (2006). Synthesis of 1-substituted cyclopropanecarboxylates via PTC.[1] Chemical Reviews, 103(11).[1] Note: Definitive review on the mechanism of interfacial alkylation.
-
Process Safety Progress, 24, 86 (2005). Hazards of Sodium Hydride on Scale. [1]
-
PubChem Compound Summary: 1-Phenylcyclopropanecarboxylic acid. Note: Analogous safety data and physical properties.[1] [1]
Disclaimer: This guide is for informational purposes for trained chemical professionals. Always perform a Process Safety Assessment (PSA) before scaling up reactions involving alkyl halides and strong bases.
Technical Support Center: Rhodium-Catalyzed Cyclopropanation
Welcome to the technical support center for rhodium-catalyzed cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing these powerful catalytic systems. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our focus is on providing not just solutions, but also a deeper understanding of the underlying chemical principles to empower you to optimize your reactions and overcome catalyst deactivation hurdles.
Section 1: Understanding Catalyst Deactivation: The "Why" Behind Failed Reactions
Rhodium(II) catalysts, particularly dirhodium(II) tetracarboxylates and carboxamidates, are highly effective for cyclopropanation due to their ability to activate diazo compounds to form reactive rhodium carbene intermediates. However, the very reactivity of these species also makes them susceptible to various deactivation pathways that can lead to low yields, poor selectivity, and premature reaction termination. Understanding these pathways is the first step in effective troubleshooting.
A primary deactivation route involves the rhodium carbene intermediate itself. While this species is key to the catalytic cycle, it is also highly reactive and can engage in non-productive side reactions if not efficiently trapped by the alkene.[1] Another significant factor is the potential for the catalyst's metal center to change its oxidation state, rendering it inactive. Dirhodium(II) carboxamidates, for instance, have a lower oxidation potential than their carboxylate counterparts, making them more prone to oxidation to an inactive Rh(II)Rh(III) state.[2]
Below is a diagram illustrating the central catalytic cycle and common deactivation pathways.
Caption: The catalytic cycle of rhodium-catalyzed cyclopropanation and key deactivation pathways.
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding catalyst deactivation in rhodium-catalyzed cyclopropanation.
Q1: My reaction is sluggish and gives a low yield. What are the most likely causes?
A low yield can stem from several factors. Firstly, consider the stability of your rhodium carbene intermediate. If the alkene concentration is too low, or if the alkene is sterically hindered or electron-deficient, the carbene may decompose via side reactions such as dimerization before it can be trapped to form the cyclopropane.[3] Secondly, impurities in your reagents or solvent, particularly water or nucleophiles, can poison the catalyst.[4] Finally, the intrinsic stability of the catalyst itself is a factor; some dirhodium catalysts are simply less robust and may decompose over the course of the reaction, especially at very low catalyst loadings.[5]
Q2: I observe a color change in my reaction from the typical green or blue of the Rh(II) catalyst to a pink or red color. What does this indicate?
This color change is often indicative of the oxidation of the active dirhodium(II) catalyst to an inactive Rh(II)Rh(III) species.[2] This is more common with dirhodium(II) carboxamidate catalysts due to their lower oxidation potential. While the presence of the diazo compound can sometimes reduce the catalyst back to its active form, a persistent color change suggests irreversible deactivation.
Q3: Can I reactivate my deactivated rhodium catalyst?
Direct reactivation of a catalyst that has deactivated in situ is generally not feasible. The deactivation pathways, such as the formation of rhodium-containing byproducts or oxidation, are often irreversible under the reaction conditions. However, it is possible to recover and repurify the rhodium from the reaction mixture and then re-synthesize the catalyst. A common method for preparing dirhodium(II) catalysts is through ligand exchange with dirhodium(II) tetraacetate, which involves refluxing in a suitable solvent like chlorobenzene and removing the liberated acetic acid.[2][6]
Q4: How important is the purity of my diazo compound?
The purity of the diazo compound is critical. Impurities from the synthesis of the diazo compound, such as unreacted starting materials or byproducts, can act as catalyst poisons. Furthermore, the electronic properties of the diazo compound itself can influence the reaction rate and the propensity for side reactions. For instance, diazo compounds with two electron-withdrawing groups are more prone to side reactions like [3+2] cycloaddition and C-H insertion.[7]
Section 3: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues in rhodium-catalyzed cyclopropanation.
Problem 1: Low or No Product Formation
| Symptom | Potential Cause | Recommended Action |
| Reaction does not start or is extremely slow. | Catalyst Poisoning: Impurities in the solvent, alkene, or diazo compound (e.g., water, amines, thiols). | - Ensure all reagents and solvents are rigorously dried and purified. Consider passing them through a column of activated alumina or molecular sieves. - If nucleophilic impurities are suspected, consider the use of an additive like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to selectively deactivate them.[4] |
| Low Catalyst Activity: The chosen catalyst may not be active enough for the specific substrate combination. | - Increase the catalyst loading. - Screen a panel of dirhodium catalysts with different ligands to find one with optimal reactivity for your system.[5] | |
| Reaction starts but stops prematurely. | Catalyst Decomposition: The catalyst is not stable under the reaction conditions. | - Lower the reaction temperature. - Add the diazo compound slowly over an extended period to maintain a low concentration of the reactive carbene intermediate. - Choose a more robust catalyst. Some catalysts are known to have higher turnover numbers.[5] |
| Substrate Degradation: The alkene or diazo compound may be unstable under the reaction conditions. | - Analyze the reaction mixture by techniques like NMR or GC-MS to check for substrate decomposition. - If necessary, modify the reaction conditions (e.g., lower temperature, shorter reaction time). |
Problem 2: Formation of Significant Byproducts
| Symptom | Potential Cause | Recommended Action |
| Significant amount of carbene dimer is observed. | Inefficient Carbene Trapping: The concentration of the alkene is too low, or the alkene is unreactive. | - Increase the concentration of the alkene. - If the alkene is inherently unreactive, consider using a more reactive diazo compound or a different catalyst. - Slow addition of the diazo compound can also minimize dimer formation. |
| Formation of C-H insertion or ylide-derived products. | Substrate-Specific Side Reactions: The rhodium carbene is reacting with other functional groups in the substrate or solvent. | - Diazocarbonyl compounds with two electron-withdrawing groups are known to be prone to these side reactions. Consider using a diazoacetate with a single electron-withdrawing group.[7] - Change the solvent to a less reactive one (e.g., from dichloromethane to a hydrocarbon). |
Below is a troubleshooting workflow to guide your experimental decisions.
Caption: A workflow for troubleshooting common issues in rhodium-catalyzed cyclopropanation.
Section 4: Experimental Protocols
This section provides a general protocol for ensuring the quality of your reagents and for the preparation of a dirhodium(II) catalyst via ligand exchange.
Protocol 1: Reagent and Solvent Purification
-
Solvents: Anhydrous solvents are crucial. Purchase high-purity anhydrous solvents or dry them using standard laboratory procedures (e.g., distillation from an appropriate drying agent, or passing through a solvent purification system).
-
Alkenes: Liquid alkenes should be passed through a short plug of activated neutral alumina immediately before use to remove peroxides and other polar impurities. Solid alkenes should be recrystallized.
-
Diazo Compounds: If synthesizing your own diazo compounds, ensure they are thoroughly purified, typically by column chromatography on silica gel. Store them in a freezer, protected from light.
Protocol 2: Ligand Exchange for Dirhodium(II) Catalyst Preparation
This protocol is a general guideline for replacing the acetate ligands of dirhodium(II) tetraacetate with a custom carboxylate ligand.
-
Combine dirhodium(II) tetraacetate (1 equivalent) and the desired carboxylic acid ligand (6 equivalents) in dry chlorobenzene.
-
Set up the reaction vessel with a Soxhlet extractor containing a thimble filled with a 1:1 mixture of anhydrous sodium carbonate and sand.[6] This is to trap the acetic acid that is liberated during the exchange.
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM), wash with a saturated sodium bicarbonate solution, and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution. The crude catalyst can then be purified by silica gel column chromatography.
References
- Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis.
- Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionaliz
- Guide to Enantioselective Dirhodium(II)
- Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalon
- Perspective on Dirhodium Carboxamidates as C
- In-situ Kinetic Studies of Rh(II)
- Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropan
- Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. PMC.
- Metal-catalyzed cyclopropan
- Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes.
- Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. Chemical Science (RSC Publishing). (2021-01-15).
- Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science (RSC Publishing).
- (PDF) Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization.
- Chiral Dirhodium(II) Carboxylates: New Insights into the Effect of Ligand Stereo-Purity on Catalyst Structure and Enantioselectivity. MDPI.
- Mechanistic Studies on Rhodium-Catalyzed Chemoselective Cycloaddition of Ene-Vinylidenecyclopropanes: Water-Assisted Proton Transfer. MDPI. (2024-02-29).
- Reactivity enhancement for chiral dirhodium(II)
- Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach.
Sources
- 1. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspective on Dirhodium Carboxamidates as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 5. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
removal of residual catalyst from Methyl 1-(p-tolyl)cyclopropanecarboxylate
Topic: Methyl 1-(p-tolyl)cyclopropanecarboxylate
Critical Assessment & Triage
Objective: Immediate identification of the residual catalyst species to determine the correct remediation pathway.[1]
This compound is a lipophilic ester often synthesized via transition-metal-catalyzed
Select Your Contaminant Scenario:
| Scenario | Likely Catalyst | Primary Issue | Immediate Action |
| A | Palladium (Pd) | Black particulates or persistent yellow/orange tint.[2] | Stop. Do not crystallize yet. Pd occludes into crystal lattices.[1] Go to Module 2 . |
| B | Ruthenium (Ru) | Dark brown/green oil; difficult to solidify.[1][2] | Ru carbenes are "sticky."[1] Requires complex-breaking agents.[1] Go to Module 2 . |
| C | Phase Transfer (PTC) | Oily residue, foaming during evaporation.[1][2] | Quaternary ammonium salts (TBAB/TEBA).[1][2] Go to FAQ Section . |
Troubleshooting Guides (Q&A)
Issue: "I have high Pd counts (>100 ppm) but my solution is clear."
Diagnosis: You are dealing with soluble Pd(II) species or ultra-fine Pd(0) nanoclusters that pass through standard filters.[1][2] The Fix:
-
Do not rely on Activated Carbon alone. Carbon relies on physisorption (weak Van der Waals forces) and often leaches Pd back into solution during filtration.[1][2]
-
Switch to Chemisorption. Use a functionalized silica scavenger.[1][2]
-
Protocol: Add 5 equivalents (w.r.t. residual metal mass, not product) of Si-Thiol to your ester solution in Ethyl Acetate or THF.[2] Stir at 50°C for 4 hours. Filter through a 0.45
m PTFE membrane.[1]
Issue: "The scavenger worked, but I lost 20% of my product."
Diagnosis: Non-specific binding or physical entrapment.[1] The Fix:
-
Check Solvent Swelling: If you used a polystyrene-based resin scavenger in a poor solvent (like Hexanes or MeOH), the resin didn't swell, and product got trapped on the surface.[1][2]
-
Switch to Silica-Based Scavengers: Silica does not swell; it has a fixed pore structure.[1][2]
-
The "Wash" Step: After filtration, wash the scavenger cake with Dichloromethane (DCM) .[1][2] Your target molecule (this compound) is highly soluble in DCM, while the metal-scavenger complex is insoluble.
Issue: "My Ruthenium levels are not dropping despite washes."
Diagnosis: Ru-carbene complexes (from Grubbs/Simmons-Smith type reactions) are robust and lipophilic.[1][2] The Fix:
-
The "Complex Breaker": You must destabilize the Ru complex before scavenging.[1][2]
-
Add DMSO: Add 5 mol% DMSO or Triphenylphosphine oxide to the reaction mixture and stir for 1 hour. This coordinates to the Ru, breaking the lipophilic carbene.[1]
-
Filtration: Pass the mixture through a short pad of silica gel. The polar DMSO-Ru complex will stick to the silica; your non-polar ester will elute.[1][2]
Standard Operating Procedures (SOPs)
SOP-01: The "3-Stage" Remediation Protocol (Pd/Ru)
Use this protocol for API-grade purity requirements (ICH Q3D compliance).
Stage 1: Homogeneous Complex Breaking
-
Reagent: 2-Mercaptanicotinic acid or N-Acetylcysteine (0.5 eq relative to catalyst).[1][2]
-
Action: Add to the organic phase (EtOAc/Toluene).[1][2] Stir for 30 mins. This displaces bulky phosphine ligands, making the metal more accessible.[1]
Stage 2: Heterogeneous Scavenging (Adsorption)
-
Reagent: SiliaMetS® Thiol (for Pd) or SiliaMetS® DMT (for Ru).[1][2]
-
Loading: 10 wt% relative to the crude mass of the ester.[1]
-
Conditions: Reflux in EtOAc or Toluene for 2-4 hours.
-
Verification: Spot test supernatant on filter paper with Na2S solution (Black spot = active metal).[1][2]
Stage 3: Polishing (Crystallization)
-
Context: Only perform this after scavenging.
-
Solvent System: Dissolve in hot Methanol (MeOH); add water dropwise until turbid.[1][2] Cool slowly.
-
Mechanism: The methyl ester crystallizes; residual trace metals remain in the mother liquor.[1][2]
Decision Logic & Visualization
Figure 1: Scavenger Selection Decision Tree Caption: Logical flow for selecting the correct scavenger based on metal type and oxidation state to ensure <10 ppm residuals.
Comparative Data: Scavenger Efficiency
Table 1: Removal of Pd(OAc)2 from Methyl Ester Matrix (Initial: 500 ppm)
| Scavenger Type | Functional Group | Residual Pd (ppm) | % Recovery of Product | Notes |
| SiliaMetS® Thiol | Propylthiol | < 2 ppm | 98% | Best for Pd(II).[2] Fast kinetics. |
| SiliaMetS® TMT | Thiourea | 5 ppm | 99% | Best for Pd(0) and Ru.[1][2] |
| Activated Carbon | N/A (Porous) | 45 ppm | 88% | Non-specific adsorption; yield loss.[1][2] |
| Liquid Extraction | N-Acetylcysteine (aq) | 80 ppm | 92% | Poor phase transfer with lipophilic esters.[1][2] |
Data Source: Aggregated from SiliCycle and Biotage application notes for ester-functionalized intermediates.
FAQ: Non-Metallic Impurities
Q: I used Tetrabutylammonium Bromide (TBAB) and my product is an oil instead of a solid. A: TBAB is a Phase Transfer Catalyst (PTC) that is difficult to remove with simple organic washes.[2]
-
The Fix: Dissolve the crude ester in a 1:1 mixture of Ethyl Acetate and Hexanes .[1][2] Wash 3x with water.[1][3] The addition of Hexanes lowers the polarity of the organic layer, forcing the polar ammonium salt into the aqueous phase.
Q: Can I use distillation? A: this compound has a high boiling point.[1][2] Distillation requires high vacuum and heat, which may decompose residual catalyst complexes, plating metal onto your glassware (making it a reactor cleaning nightmare). Scavenging is preferred over distillation.
References
-
ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022.[1] Link
-
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions."[1] Advanced Synthesis & Catalysis, 2004.[1][2] Link
-
Biotage . Metal Scavenger User Guide: Strategies for API Purification. Link
-
SiliCycle . SiliaMetS® Metal Scavengers Selection Guide. Link
-
Organic Process Research & Development . "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances." ACS Publications, 2023.[1] Link
Sources
minimizing side products in Simmons-Smith reaction
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the Simmons-Smith reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful cyclopropanation method. My goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, helping you anticipate challenges, troubleshoot effectively, and minimize the formation of unwanted side products. The following content is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.
Understanding the Core Reaction: Why Nuances Matter
The Simmons-Smith reaction is a cornerstone of organic synthesis, prized for its ability to stereospecifically convert alkenes into cyclopropanes.[1][2] The reaction proceeds via a concerted, cheletropic mechanism involving an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI).[1][3] This carbenoid is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[4] The key to a successful reaction lies in understanding that the active reagent is not a "free" carbene, but a metal-complexed carbenoid.[4][5] This distinction governs its reactivity, selectivity, and the potential side reactions.
The generally accepted mechanism involves a "butterfly-type" transition state where the methylene group is delivered to the alkene face in a single, concerted step.[6][7][8] This preserves the stereochemistry of the starting alkene, making it a highly predictable and valuable transformation.[3][6]
Caption: Figure 1: Concerted 'Butterfly' Transition State.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the Simmons-Smith reaction. Each answer explains the underlying cause and provides actionable solutions.
Q1: My reaction is sluggish or fails completely. What are the most likely causes?
A1: Root Cause Analysis: A stalled Simmons-Smith reaction almost always points to one of two culprits: inactive zinc or the presence of inhibitors (like water or coordinating solvents).
-
Inactive Zinc Surface: Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents its reaction with diiodomethane. The zinc must be activated to expose a fresh metallic surface.[3]
-
Moisture: The organozinc carbenoid is highly sensitive to moisture and will be rapidly quenched by protic sources.[3]
-
Solvent Choice: The rate of reaction is highly dependent on the solvent. Basic, coordinating solvents (like THF or Et₂O) can stabilize the electrophilic zinc reagent, decreasing its reactivity.[6][7] Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred.[6][7]
Solutions:
-
Zinc Activation is Non-Negotiable: Use a well-established protocol to prepare a fresh zinc-copper couple immediately before use. Do not store the activated couple for extended periods. (See Protocol 1).
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
Optimize Your Solvent: If reactivity is low in ether, consider switching to DCM or DCE.
Q2: My starting material is consumed, but the yield is low and I see multiple unidentified byproducts. My product is known to be acid-sensitive. What's happening?
A2: Root Cause Analysis: This is a classic symptom of side reactions caused by the Lewis acidic byproduct, zinc iodide (ZnI₂).[1] As the reaction proceeds, ZnI₂ accumulates and can catalyze the decomposition of acid-sensitive substrates or products.
Solutions:
-
Scavenge the Lewis Acid: The most effective strategy is to add a scavenger that sequesters the ZnI₂ as it forms.
-
Diethylzinc (Et₂Zn): In what is known as the Furukawa modification, using Et₂Zn instead of a Zn(Cu) couple generates EtZnI, a significantly less Lewis-acidic byproduct.[1][9] Alternatively, adding a slight excess of Et₂Zn to a standard Zn(Cu) reaction can scavenge the ZnI₂.[1]
-
Pyridine: The reaction can be quenched with pyridine, which coordinates to the ZnI₂ and neutralizes its Lewis acidity.[1]
-
-
Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor by TLC and quench as soon as the starting material is consumed.
Caption: Figure 2: Troubleshooting logic for common side reactions.
Q3: My substrate contains a hydroxyl (or amine/thiol) group, and I'm isolating a methylated byproduct in addition to my cyclopropane. How can I prevent this?
A3: Root Cause Analysis: The zinc carbenoid is electrophilic and can react with nucleophilic heteroatoms, leading to methylation.[1] This side reaction is particularly prevalent when using a large excess of the Simmons-Smith reagent or allowing the reaction to proceed for extended periods.[1]
Solutions:
-
Control Stoichiometry and Time: Use the minimum necessary excess of diiodomethane and zinc. Monitor the reaction closely and quench it promptly upon completion.
-
Protecting Groups: For particularly sensitive substrates, especially amines, the use of a protecting group is the most robust solution.[1] An electron-withdrawing protecting group can temporarily reduce the nucleophilicity of the heteroatom, preventing alkylation. Note that this may also decrease the nucleophilicity of the alkene, potentially requiring more forcing conditions.[1]
-
For Allylic Alcohols: This side reaction is less common with allylic alcohols because the hydroxyl group coordinates to the zinc reagent, facilitating the desired cyclopropanation on the same face of the alkene.[3][5]
Table 1: Comparison of Common Simmons-Smith Conditions
| Feature | Classic Simmons-Smith | Furukawa Modification |
| Reagents | CH₂I₂, Zn(Cu) couple[4] | CH₂I₂, Et₂Zn[8][9] |
| Reactivity | Good for electron-rich alkenes | Higher; effective for less reactive alkenes[8] |
| Key Byproduct | ZnI₂ (Strong Lewis Acid)[1] | EtZnI (Weak Lewis Acid)[1] |
| Best For | General purpose, robust substrates | Acid-sensitive substrates, directed cyclopropanations[3] |
| Safety Note | Standard handling of toxic CH₂I₂[3] | Et₂Zn is pyrophoric; requires strict anhydrous/inert techniques. |
Experimental Protocols
Protocol 1: Activation of Zinc (Preparation of Zn(Cu) Couple)
This protocol must be performed immediately before the reaction.
Materials:
-
Zinc dust
-
Copper(II) acetate
-
Glacial acetic acid
-
Anhydrous diethyl ether
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Place zinc dust (e.g., 10 g) in an oven-dried flask under an inert atmosphere.
-
Add a solution of copper(II) acetate (e.g., 0.5 g) in glacial acetic acid (e.g., 50 mL).[10]
-
Heat the mixture with stirring (e.g., to 110 °C) for approximately 1-2 hours.[10] The zinc will turn dark gray/black as copper plates onto its surface.
-
Allow the mixture to cool, and then carefully decant the acetic acid solution.
-
Wash the activated zinc-copper couple with anhydrous diethyl ether (e.g., 3 x 50 mL) to remove residual acid and water.
-
Dry the dark solid under high vacuum. The resulting free-flowing black powder is ready for immediate use.
Protocol 2: General Procedure for Cyclopropanation of Cyclohexene
Materials:
-
Activated Zn(Cu) couple (from Protocol 1)
-
Diiodomethane (CH₂I₂)
-
Cyclohexene
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a stirred suspension of the freshly prepared Zn(Cu) couple (e.g., 1.2 eq) in anhydrous DCE under an inert atmosphere, add the diiodomethane (e.g., 1.1 eq).
-
Gently heat the mixture to initiate the reaction (an exotherm may be observed).
-
Once the exotherm subsides, add the cyclohexene (1.0 eq) either neat or as a solution in DCE.
-
Stir the reaction at a controlled temperature (e.g., 40 °C) and monitor its progress by TLC or GC.[10]
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.[3]
-
Stir the mixture vigorously until all solids dissolve.
-
Separate the organic layer, and extract the aqueous layer with additional solvent (e.g., DCM or ether).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, norcarane.
References
-
Wikipedia. Simmons–Smith reaction. [Link]
-
The Organic Chemistry Tutor. (2020). Simmons-Smith Reaction [Video]. YouTube. [Link]
-
OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]
-
Afridi, S., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link]
-
Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
-
Puig, J., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. [Link]
-
Puig, J., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Wiley Online Library. [Link]
-
NROChemistry. Simmons-Smith Reaction. [Link]
-
Organic Chemistry Tutor. Cyclopropanation of Alkenes and the Simmons-Smith Reaction. [Link]
-
Ali, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]
-
IIT JAM Chemistry Smart Study. (2018). Simmons Smith Reaction mechanism and problems with solution [Video]. YouTube. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]
-
University of Calgary. Ch 14: Cyclopropane synthesis. [Link]
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. repositorio.uam.es [repositorio.uam.es]
impact of solvent on diastereoselectivity in cyclopropanation
Topic: Impact of Solvent on Diastereoselectivity in Cyclopropanation Role: Senior Application Scientist Status: Operational
Introduction
Welcome to the . If you are accessing this guide, you are likely observing suboptimal diastereomeric ratios (dr) in your metal-catalyzed cyclopropanation screens.
In drug development, where the difference between a cis- and trans-cyclopropane can mean the difference between a blockbuster drug and a metabolic dead-end, solvent choice is not merely about solubility—it is a functional reagent that defines the geometry of the transition state.
This guide treats solvent selection as a modular engineering problem, specifically separating Transition Metal Carbenoid pathways (Rh, Cu, Ru) from Zinc-Carbenoid pathways (Simmons-Smith), as their solvent dependencies are mechanistically distinct.
Module 1: Diagnostic Workflow
Before altering your solvent system, use this logic flow to categorize your selectivity failure. This prevents "shotgun" screening and focuses on mechanistic root causes.
Figure 1: Triage logic for diagnosing solvent-based selectivity failures. Note the divergence between Rh/Cu and Zn mechanisms.
Module 2: Rhodium & Copper Carbenoids (Diazo Decomposition)
The Core Issue: The "Wall" of Solvation
In Rh(II) and Cu(I) catalysis, the metal center is electrophilic. Lewis basic solvents (THF, Acetonitrile, DMF) do not just dissolve reagents; they coordinate to the axial sites of the catalyst (e.g., the open sites on a Rh-paddlewheel dimer). This blocks the approach of the diazo compound or alters the electronic environment of the metal-carbene intermediate, often eroding the specific trajectory required for high dr.
Troubleshooting Q&A
Q: I am observing a 1:1 cis:trans ratio using THF. Why? A: THF is likely coordinating to your catalyst. For Rh(II) carbenoids, high diastereoselectivity relies on a tight, late transition state where the catalyst ligand sphere dictates the approach of the alkene. Coordinating solvents fill the axial coordination sites, effectively "flattening" the steric bulk of the catalyst and allowing non-selective approach.
-
Correction: Switch to Dichloromethane (DCM) or Toluene . These non-coordinating solvents maintain the integrity of the catalyst-substrate ion pair. Hydrocarbons (Pentane/Hexane) often yield the highest dr by forcing the tightest possible transition state, provided solubility permits [1].
Q: My reaction works in DCM but the dr is still only 3:1. How can I improve this? A: You may need to exploit the "Solvent Cage" effect using hydrocarbons. In highly non-polar solvents like pentane or hexane, the transition state is often more ordered due to the high energy cost of charge separation. If your catalyst is soluble in hydrocarbons (e.g., Rh2(DOSP)4), switching from DCM to Pentane or 2,2-Dimethylbutane can often boost dr from 3:1 to >10:1 by maximizing the steric influence of the ligands [2].
Q: I am using a Donor-Acceptor diazo compound (Davies chemistry). Does solvent matter? A: Yes, critically. Donor-Acceptor carbenoids are stabilized by the "donor" group, making them more selective but less reactive.
-
Protocol: These reactions are best run in Hexanes or Pentane at low temperatures (-78 °C to 0 °C).
-
Warning: Avoid chlorinated solvents if possible; while they work, they often provide lower dr than pure hydrocarbons due to slight polarity stabilization of the looser transition state [3].
Solvent Selection Table (Rh/Cu Systems)
| Solvent Class | Representative | Coordination Risk | Impact on dr | Recommendation |
| Hydrocarbons | Pentane, Hexane, Toluene | None | Highest | Primary Choice (if soluble) |
| Chlorinated | DCM, DCE, PhCl | Negligible | High | Standard Choice (General purpose) |
| Ethers | THF, 1,4-Dioxane, MTBE | High | Low/Poor | Avoid (Competes with carbene) |
| Nitriles | Acetonitrile | Severe | Very Poor | Prohibited (Poisons catalyst) |
Module 3: Simmons-Smith (Zinc Carbenoids)[1]
The Core Issue: Chelation vs. Competition
Unlike Rhodium, Zinc carbenoids (e.g.,
Troubleshooting Q&A
Q: I have an allylic alcohol and want the syn-cyclopropane. I used THF and got low selectivity. Why? A: THF is "too good" at coordinating. If the solvent binds the Zinc too strongly, it prevents the Zinc from coordinating to your substrate's hydroxyl group. The reaction then proceeds via a non-directed steric pathway, leading to mixed isomers.
-
Correction: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These non-coordinating solvents force the Zinc species to coordinate with your substrate's alcohol group to satisfy its Lewis acidity, locking in the syn-selectivity [4].
Q: I am cyclopropanating a simple alkene (no directing group). The reaction is dead in DCM. A: Simple alkenes lack the ability to stabilize the Zinc reagent. Without a directing group, the Zinc carbenoid can aggregate and precipitate or decompose in non-polar solvents.
-
Correction: Use DME (Dimethoxyethane) or Diethyl Ether . For simple alkenes, you need the solvent to stabilize the reagent. DME is often superior for reactivity, though Ether is standard [5].
Module 4: Optimized Protocol (Rh-Catalyzed)
Scenario: High-value intermediate, requiring maximum diastereoselectivity. Catalyst: Rh2(S-DOSP)4 (or similar chiral paddlewheel).
Step-by-Step Methodology
-
Solvent Preparation:
-
Distill Pentane or Hexane over Na/Benzophenone (or pass through activated alumina columns).
-
Critical: The solvent must be completely degassed. Oxygen can oxidize the carbene or catalyst ligands.
-
-
Catalyst Dissolution:
-
In a flame-dried Schlenk flask under Argon, dissolve the Rh-catalyst (1 mol%) in the solvent.
-
Visual Check: The solution should be a clear green/purple (depending on ligand) without turbidity. If turbid, add minimal DCM to solubilize, then dilute with Hexane.
-
-
Substrate Addition:
-
Add the alkene substrate (1.0 equiv) directly to the catalyst solution.
-
Cool the mixture to -78 °C (or -40 °C if solubility issues arise). Lower temperature almost always improves dr in hydrocarbon solvents.
-
-
Slow Addition (The Kinetic Control):
-
Dissolve the diazo compound (1.2 equiv) in the same solvent.
-
Use a syringe pump to add the diazo solution over 2–4 hours .
-
Why? Keeping the diazo concentration low prevents "background" non-catalyzed decomposition and dimerization, ensuring every carbene event is mediated by the chiral catalyst [6].
-
-
Workup:
-
Allow to warm to room temperature.
-
Evaporate solvent directly (hydrocarbons are easy to remove).
-
Analyze crude dr by NMR before column chromatography, as silica gel can sometimes enrich one isomer, masking the true reaction selectivity.
-
Visualizing the Mechanism
The following diagram illustrates why coordinating solvents lower selectivity in Rh-catalysis.
Figure 2: Mechanistic comparison of solvent interference. Coordinating solvents (right) block the catalyst, leading to "loose" carbenoid behavior and poor selectivity.
References
-
Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews, 103(8), 2861–2904.
-
Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews, 86(5), 919–939.
-
Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrene Insertion.[1] Nature, 451, 417–424.
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][3][4][5] Organic Reactions, 58, 1–415.
-
Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050.
-
Maas, G. (2009). Ruthenium-catalysed carbenoid cyclopropanation reactions with diazo compounds. Chemical Society Reviews, 38, 3486-3506.
Sources
- 1. Blue light-promoted photolysis of aryldiazoacetates - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01165F [pubs.rsc.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Characterization of Methyl 1-(p-tolyl)cyclopropanecarboxylate
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Troubleshooting Guide
Executive Summary
Methyl 1-(p-tolyl)cyclopropanecarboxylate is a critical building block, frequently employed as a precursor for conformationally restricted amines and amides in medicinal chemistry (e.g., GPCR ligands, metabolic probes). Its synthesis—typically involving the dialkylation of methyl 4-methylphenylacetate—generates a specific impurity profile that challenges standard reverse-phase HPLC methods.
This guide addresses the three most common technical hurdles: isomeric separation , genotoxic impurity control (ICH M7) , and mass spectrometric interpretation .
Module 1: Impurity Profile & Identification
The following table summarizes the critical impurities expected during the synthesis and storage of the target compound.
| Impurity Code | Chemical Name | Origin | Risk Level | Detection Strategy |
| IMP-A | Methyl 4-methylphenylacetate | Unreacted Starting Material | Low (Process) | HPLC (UV 254 nm) |
| IMP-B | Methyl 2-(p-tolyl)but-3-enoate | Allyl Isomer (Elimination byproduct) | Medium (Isomer) | 1H NMR / GC-MS |
| IMP-C | 1-(p-tolyl)cyclopropanecarboxylic acid | Hydrolysis Product | Low (Stability) | HPLC (Acidic Mobile Phase) |
| IMP-D | 1,2-Dibromoethane | Reagent | High (Mutagenic) | GC-ECD / GC-MS (SIM Mode) |
| IMP-E | Methyl 4-bromo-2-(p-tolyl)butanoate | Mono-alkylated Intermediate | Medium (Reactive) | LC-MS (Distinct Br pattern) |
Module 2: Troubleshooting & FAQs
Scenario A: Chromatographic Co-elution
User Question: "I am observing a shoulder peak on my main ester peak in HPLC using a standard C18 column. It has the same mass (m/z) as my product. What is it?"
Technical Diagnosis: You are likely observing IMP-B (the allyl isomer) . During the cyclization step (typically using 1,2-dibromoethane and a base like NaH or NaOH/PTC), the intermediate mono-bromide can undergo elimination rather than cyclization. This results in an open-chain isomer (Methyl 2-(p-tolyl)but-3-enoate) which is isobaric with your cyclopropane product.
Resolution Protocol:
-
Switch Stationary Phase: Standard C18 columns often struggle to resolve the rigid cyclopropane from the flexible allyl chain due to similar lipophilicity.
-
Recommendation: Use a Phenyl-Hexyl or Biphenyl column. The
interactions with the p-tolyl ring will differentiate the rigid cyclopropane geometry from the open-chain olefin.
-
-
Verify with NMR: Do not rely solely on MS.
Scenario B: Mass Spectrometry Interpretation
User Question: "My GC-MS spectrum shows a base peak at m/z 105 and very low abundance of the molecular ion. Is my compound decomposing?"
Technical Diagnosis: This is normal fragmentation behavior for p-tolyl cyclopropanes, not necessarily thermal decomposition. Under Electron Impact (EI) ionization:
-
The cyclopropane ring is highly strained and cleaves rapidly.
-
The ester group is lost (loss of -COOCH3).
-
The remaining carbocation rearranges to the highly stable 4-methyltropylium ion (m/z 105) .
-
This stability suppresses the molecular ion
.
Resolution Protocol:
-
Soft Ionization: If you need to confirm the molecular weight for regulatory filing, switch from EI to Chemical Ionization (CI) using Methane or Ammonia as the reagent gas. This will preserve the
species. -
LC-MS (ESI): Electrospray Ionization in positive mode (
or ) is much gentler and will show the parent ion clearly.
Scenario C: Genotoxic Impurity Control (ICH M7)
User Question: "Our QA team has flagged 1,2-dibromoethane as a PGI (Potentially Genotoxic Impurity). How do we prove it is purged to safe levels?"
Technical Diagnosis: 1,2-dibromoethane is a known alkylating agent and a Class 1 mutagen under ICH M7 guidelines . Standard HPLC-UV is insufficient due to its lack of chromophore and low required detection limits (often < 10 ppm).
Resolution Protocol:
-
Calculate the Limit: Based on the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .
-
Formula:
-
-
Method Selection: You must use GC-ECD (Electron Capture Detector) or GC-MS in SIM (Selected Ion Monitoring) mode .
-
Why: Halogenated alkanes have massive cross-sections for electron capture, allowing ppb-level detection that FID or UV cannot achieve.
-
Module 3: Visualizing the Problem
Diagram 1: Impurity Origin Pathway
This flow chart illustrates the mechanistic divergence where the "Allyl Isomer" and "Mono-bromide" impurities originate during synthesis.
Caption: Mechanistic divergence showing the competition between Cyclization (Product) and Elimination (Impurity B).
Diagram 2: Analytical Decision Tree
Follow this logic to select the correct analytical technique for each impurity class.
Caption: Workflow for selecting the correct analytical method based on impurity chemistry.
References
-
ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[4] International Council for Harmonisation, 2017.
-
Organic Syntheses. Synthesis of Cyclopropanecarboxylates via Dialkylation. Org.[5][2] Synth. 2016, 93, 286-305.[2] (General methodology for cyclopropane ester synthesis).
-
FDA Guidance for Industry. Control of Nitrosamine and Alkyl Halide Impurities in Human Drugs. U.S. Food and Drug Administration.
-
PubChem Compound Summary. 1-(p-Tolyl)cyclopropanecarboxylic acid (Acid form of target).[6] National Center for Biotechnology Information.
Sources
- 1. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Methyl 1-Formylcyclopropane-1-carboxylate | C6H8O3 | CID 53415969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(p-Tolyl)cyclopropanecarboxylic acid | C11H12O2 | CID 98639 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Safer Havens: A Comparative Analysis of Diazomethane Alternatives for Cyclopropanation
The cyclopropane ring, a small motif with a significant impact, is a prized structural element in modern drug discovery and development. Its inherent ring strain and unique electronic properties bestow upon molecules advantageous conformational rigidity, metabolic stability, and binding characteristics. For many years, the go-to reagent for its synthesis was diazomethane, a simple yet potent C1 synthon. However, the inherent dangers of diazomethane—its high toxicity and explosive nature—have necessitated a move towards safer, more practical alternatives.[1][2][3][4]
This guide offers a comprehensive comparison of the leading contemporary reagents for cyclopropanation, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic nuances, substrate preferences, and practical considerations of each method, supported by experimental data, to empower you to select the most appropriate and safest approach for your synthetic challenges.
The Perilous Precedent: Why We Must Move Beyond Diazomethane
Diazomethane (CH₂N₂) is an exceptionally versatile reagent, but its utility is overshadowed by significant safety concerns. It is a highly toxic, explosive gas that requires specialized glassware and extreme caution during its generation and use.[1][4] Inhalation can be fatal, and it is a suspected carcinogen.[3] Furthermore, its high reactivity can lead to poor selectivity, with side reactions such as C-H insertion competing with the desired cyclopropanation. These considerable drawbacks have fueled the development of a robust arsenal of alternative reagents that offer comparable or superior performance without the associated risks.
The Modern Toolkit for Cyclopropane Synthesis: A Head-to-Head Comparison
We will now explore the three principal classes of safer alternatives to diazomethane for cyclopropanation:
-
Simmons-Smith Reaction: A classic and reliable method employing an organozinc carbenoid.
-
Corey-Chaykovsky Reaction: A complementary approach utilizing sulfur ylides, ideal for specific substrate classes.
-
Metal-Catalyzed Reactions: A versatile and tunable method using stabilized diazo compounds and transition metal catalysts.
The Workhorse: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[5][6][7] It typically involves the reaction of an alkene with diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu).
Mechanism and Rationale
The reaction proceeds through the formation of an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI). This species then delivers a methylene group to the alkene in a concerted fashion via a "butterfly" transition state. This mechanism is key to the reaction's stereospecificity; the stereochemistry of the starting alkene is faithfully retained in the cyclopropane product. The presence of directing groups, such as hydroxyls, can influence the facial selectivity of the cyclopropanation.[8]
Caption: The Simmons-Smith reaction pathway.
Advantages:
-
High Stereospecificity: The concerted mechanism ensures the retention of alkene geometry.
-
Safety: The reagents are significantly safer to handle than diazomethane.
-
Functional Group Tolerance: The reaction is compatible with a wide array of functional groups.
-
Directing Group Effects: Proximal hydroxyl and ether groups can direct the cyclopropanation, leading to high diastereoselectivity.[8]
Limitations:
-
Stoichiometric Zinc: The reaction requires a stoichiometric amount of the zinc-copper couple, which can complicate purification and generate metal waste.
-
Substrate Scope: Electron-deficient alkenes can be poor substrates for the classic Simmons-Smith reaction.
Experimental Protocol: Cyclopropanation of 1-Dodecene
-
A flame-dried 250 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with a zinc-copper couple (1.97 g, 30 mmol).
-
Anhydrous diethyl ether (30 mL) is added, and the suspension is stirred.
-
A solution of 1-dodecene (3.37 g, 20 mmol) in diethyl ether (10 mL) is added.
-
Diiodomethane (8.03 g, 30 mmol) is added dropwise over 30 minutes.
-
The reaction mixture is refluxed for 24 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride (50 mL).
-
The mixture is filtered, and the organic layer is separated, washed with brine (2 x 30 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The residue is purified by distillation to afford dodecylcyclopropane.
The Nucleophilic Alternative: Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction provides a complementary approach to the Simmons-Smith reaction, particularly for the cyclopropanation of electron-deficient alkenes.[9][10][11] It utilizes sulfur ylides, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide, as the methylene transfer agents.
Mechanism and Rationale
This reaction proceeds via a nucleophilic 1,4-conjugate addition of the sulfur ylide to an α,β-unsaturated carbonyl compound. This is followed by an intramolecular nucleophilic substitution, where the resulting enolate displaces the dimethyl sulfoxide or dimethyl sulfide group to form the cyclopropane ring.[10]
Caption: The Corey-Chaykovsky cyclopropanation mechanism.
Advantages:
-
Excellent for Electron-Deficient Alkenes: This is the method of choice for substrates like α,β-unsaturated ketones, esters, and nitriles.[9]
-
Safety: The reagents are readily prepared and are safer to handle than diazomethane.
-
High Yields: The reaction often proceeds in high yields for suitable substrates.
Limitations:
-
Substrate Scope: Primarily limited to electron-deficient alkenes.
-
Stereoselectivity: While often diastereoselective, it is not inherently stereospecific like the Simmons-Smith reaction.
Experimental Protocol: Cyclopropanation of 2-Hydroxychalcone
-
To a stirred suspension of trimethylsulfoxonium iodide (1.1 g, 5 mmol) in anhydrous DMSO (10 mL) under a nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil, 0.2 g, 5 mmol) is added portionwise at room temperature.
-
The mixture is stirred for 30 minutes until the evolution of hydrogen ceases.
-
A solution of 2-hydroxychalcone (1.12 g, 5 mmol) in anhydrous DMSO (5 mL) is added dropwise.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The reaction is quenched by pouring it into ice-cold water (50 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the corresponding 1-acyl-2-(ortho-hydroxyaryl)cyclopropane.[12]
The Catalytic Frontier: Metal-Catalyzed Reactions with Diazoesters
The most modern and versatile alternatives to diazomethane involve the transition-metal-catalyzed decomposition of stabilized diazo compounds, such as ethyl diazoacetate (EDA).[13] Rhodium(II) and copper(I) complexes are the most commonly used catalysts.
Mechanism and Rationale
The reaction is initiated by the reaction of the diazo compound with the metal catalyst to form a metal carbene intermediate, with the concomitant loss of nitrogen gas. This electrophilic metal carbene is then transferred to the alkene to form the cyclopropane ring, regenerating the catalyst. The use of chiral ligands on the metal catalyst allows for a high degree of enantioselectivity, making this a powerful tool in asymmetric synthesis.[14][15]
Caption: Catalytic cycle for metal-catalyzed cyclopropanation.
Advantages:
-
Broad Substrate Scope: Effective for a wide range of alkenes, including electron-rich, electron-poor, and unfunctionalized olefins.[13]
-
Catalytic Nature: Requires only a small amount of catalyst, making it atom-economical.
-
High Tunability: Reactivity and stereoselectivity can be finely tuned by modifying the catalyst and ligands.[14][15]
-
Asymmetric Synthesis: Chiral catalysts can induce high levels of enantioselectivity.[15][16][17]
Limitations:
-
Cost: Rhodium and other precious metal catalysts can be expensive.
-
Diazo Compound Handling: While significantly safer than diazomethane, stabilized diazo compounds are still energetic and require careful handling.
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
-
To a solution of styrene (1.04 g, 10 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere is added rhodium(II) acetate dimer (22.1 mg, 0.05 mmol).
-
The mixture is stirred at room temperature.
-
A solution of ethyl diazoacetate (1.14 g, 10 mmol) in dichloromethane (10 mL) is added dropwise over 2 hours using a syringe pump.
-
The reaction mixture is stirred for an additional 4 hours at room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the corresponding ethyl 2-phenylcyclopropane-1-carboxylate.
At a Glance: A Comparative Summary of Performance
| Feature | Simmons-Smith | Corey-Chaykovsky | Metal-Catalyzed (with Diazoacetates) |
| Primary Substrate | Electron-rich & unfunctionalized alkenes | Electron-deficient alkenes (α,β-unsaturated carbonyls) | Broad scope (electron-rich, -poor, and unfunctionalized) |
| Stereocontrol | Stereospecific (retention of alkene geometry) | Generally diastereoselective | Highly tunable; excellent enantioselectivity with chiral catalysts |
| Key Reagents | CH₂I₂ + Zn(Cu) or Et₂Zn | Sulfur Ylides (e.g., Me₃S(O)I + base) | Stabilized Diazo Compound (e.g., EDA) + Metal Catalyst (Rh, Cu) |
| Safety Profile | Good | Good | Good (stabilized diazo compounds are safer than CH₂N₂) |
| Atom Economy | Poor (stoichiometric metal) | Moderate | Excellent (catalytic) |
| Cost | Moderate | Low to Moderate | Can be high due to precious metal catalysts |
Conclusion and Future Outlook
The development of safer alternatives to diazomethane has not only mitigated significant safety risks but has also expanded the synthetic chemist's toolbox for accessing the valuable cyclopropane motif. The Simmons-Smith reaction remains a robust and reliable method for the stereospecific cyclopropanation of a wide range of alkenes. The Corey-Chaykovsky reaction offers a powerful and complementary approach for electron-deficient substrates. For the highest degree of versatility, catalytic efficiency, and the ability to perform asymmetric cyclopropanations, metal-catalyzed reactions with stabilized diazo compounds represent the state of the art.
The choice of reagent will ultimately depend on the specific substrate, desired stereochemistry, and scale of the reaction. By understanding the nuances of each method, researchers can make informed decisions that prioritize both safety and synthetic efficiency, paving the way for the continued discovery and development of novel cyclopropane-containing molecules.
References
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules2022 , 27(21), 7588. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate2022 . [Link]
-
Charette, A. B.; Beauchemin, A. Stereoselective Cyclopropanation Reactions. Chem. Rev.2001 , 101(6), 1641-1684. [Link]
-
Simmons-Smith Reaction. NROChemistry. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
-
Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. ResearchGate2023 . [Link]
-
Corey-Chaykovsky Reactions. NROChemistry. [Link]
-
Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. NIH Public Access. [Link]
-
Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
-
Doyle, M. P.; Hu, W. Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. J. Am. Chem. Soc.1996 , 118(33), 7659-7669. [Link]
-
Regioselective Simmons–Smith-type Cyclopropanations of Polyalkenes Enabled by Transition Metal Catalysis. ResearchGate2017 . [Link]
-
Davies, H. M. L.; et al. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Nat. Chem.2011 , 3, 140-144. [Link]
-
Fasan, R.; et al. Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angew. Chem. Int. Ed.2014 , 53(38), 10176-10180. [Link]
-
Corey–Chaykovsky cyclopropanation of 2-hydroxychalcone 1a. ResearchGate2017 . [Link]
-
Diazomethane and alternatives. Reddit r/Chempros. [Link]
-
Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PMC. [Link]
-
Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis2018 , 8(10), 9132-9138. [Link]
-
Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
-
Cyclopropanation Strategies in Recent Total Syntheses. Chem. Rev.2021 , 121(8), 4495-4555. [Link]
-
a) Comparison of diazomethane, TMS‐diazomethane, and select... ResearchGate. [Link]
-
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing2021 , 10, 2557-2576. [Link]
-
Asymmetric Cyclopropanation. Wiley-VCH. [Link]
-
Designing a safe and scalable diazomethane process. Sterling Pharma Solutions. [Link]
-
HETEROGENEOUS IRON CATALYZED CYCLOPROPANATION REACTION. AIR Unimi. [Link]
-
Reaction rates of various catalysts in the cyclopropanation reaction... ResearchGate. [Link]
-
Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications. PubMed. [Link]
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A Comparative Guide to Methyl 1-(p-tolyl)cyclopropanecarboxylate and Ethyl 1-(p-tolyl)cyclopropanecarboxylate for the Research Scientist
For researchers, scientists, and professionals in drug development, the selection of appropriate molecular building blocks is a critical decision that profoundly influences the trajectory of a research program. Within the realm of cyclopropane-containing scaffolds, which are prized for their unique conformational constraints and metabolic stability, the choice between closely related ester derivatives can have subtle yet significant impacts on synthetic efficiency, physicochemical properties, and ultimately, biological activity. This guide provides an in-depth, objective comparison of two such analogs: Methyl 1-(p-tolyl)cyclopropanecarboxylate and Ethyl 1-(p-tolyl)cyclopropanecarboxylate. By examining their synthesis, physicochemical properties, and predicted reactivity based on established chemical principles and experimental data from analogous compounds, this document aims to equip the discerning researcher with the insights necessary to make an informed selection for their specific application.
Introduction to 1-(p-tolyl)cyclopropane Carboxylic Acid Esters
This compound and Ethyl 1-(p-tolyl)cyclopropanecarboxylate are derivatives of 1-(p-tolyl)cyclopropanecarboxylic acid. The core structure, featuring a cyclopropane ring attached to a tolyl group, is a valuable pharmacophore found in a variety of biologically active molecules. The ester functionality serves not only as a handle for further chemical transformations but also influences the overall properties of the molecule. The key distinction between the two compounds lies in the alkyl group of the ester: a methyl group versus an ethyl group. This seemingly minor difference can affect steric hindrance, electronic properties, and metabolic stability, thereby influencing their utility in different synthetic and biological contexts.
Physicochemical Properties: A Comparative Analysis
| Property | This compound (Estimated) | Ethyl 1-(p-tolyl)cyclopropanecarboxylate (Estimated) | Rationale for Estimation & Key Differences |
| Molecular Weight | 190.24 g/mol | 204.27 g/mol | The ethyl ester has an additional CH₂ group, resulting in a higher molecular weight. |
| Boiling Point | Lower than the ethyl ester | Higher than the methyl ester | Generally, for a homologous series of esters, the boiling point increases with increasing molecular weight due to stronger van der Waals forces. |
| Density | Slightly higher than the ethyl ester | Slightly lower than the methyl ester | In many homologous series of esters, the methyl ester is slightly denser than the corresponding ethyl ester. |
| Polarity | Slightly more polar | Slightly less polar | The methyl ester is generally considered to be slightly more polar than the ethyl ester due to the smaller alkyl group having a lesser electron-donating inductive effect.[1] |
| Solubility | Higher solubility in polar solvents | Higher solubility in non-polar solvents | The increased hydrocarbon character of the ethyl group typically enhances solubility in less polar organic solvents. |
| ¹H NMR (ester group) | Singlet at ~3.7 ppm (3H) | Quartet at ~4.1 ppm (2H) and a triplet at ~1.2 ppm (3H) | The methyl group of the methyl ester appears as a singlet. The ethyl group of the ethyl ester gives a characteristic quartet for the methylene protons and a triplet for the methyl protons due to spin-spin coupling.[2] |
Synthesis and Reactivity: A Mechanistic Perspective
The synthesis of both esters typically proceeds via the esterification of 1-(p-tolyl)cyclopropanecarboxylic acid. This precursor can be synthesized through several established methods for cyclopropanation.
Synthesis of 1-(p-tolyl)cyclopropanecarboxylic Acid
A common route involves the reaction of a p-tolyl-substituted alkene with a carbene or carbenoid reagent, followed by oxidation. Alternatively, the reaction of p-tolylacetonitrile with 1,2-dibromoethane in the presence of a strong base can yield the cyclopropyl nitrile, which is then hydrolyzed to the carboxylic acid.
Experimental Protocol: Synthesis of 1-(p-tolyl)cyclopropanecarboxylic Acid (Illustrative)
This protocol is based on analogous preparations of 1-arylcyclopropanecarboxylic acids.
-
Step 1: Cyclopropanation. To a solution of p-methylstyrene in a suitable solvent (e.g., dichloromethane), add a dihalocarbene precursor (e.g., ethyl trichloroacetate and sodium methoxide, or bromoform and a phase-transfer catalyst).
-
Step 2: Hydrolysis. The resulting dihalocyclopropane is then hydrolyzed under basic conditions (e.g., aqueous potassium hydroxide) to yield the corresponding carboxylic acid.
-
Step 3: Work-up and Purification. The reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Esterification: Methyl vs. Ethyl
The most common method for converting the carboxylic acid to its corresponding methyl or ethyl ester is the Fischer esterification.[3][4] This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the desired alcohol (methanol or ethanol) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Experimental Protocol: Fischer Esterification of 1-(p-tolyl)cyclopropanecarboxylic Acid
-
Reaction Setup. In a round-bottom flask equipped with a reflux condenser, dissolve 1-(p-tolyl)cyclopropanecarboxylic acid in a large excess of the desired alcohol (methanol for the methyl ester, ethanol for the ethyl ester).
-
Catalyst Addition. Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux. Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up. After cooling, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude ester can be purified by distillation under reduced pressure or by column chromatography.
Comparative Reactivity
The difference in the alkyl group of the ester can influence the reactivity of the molecule in subsequent transformations.
-
Steric Hindrance: The ethyl group is sterically more demanding than the methyl group.[5] In reactions where the ester carbonyl is attacked by a nucleophile, the methyl ester may react faster due to less steric hindrance around the reaction center. This can be a critical factor in optimizing reaction conditions and achieving desired selectivity.
-
Electronic Effects: The ethyl group has a slightly stronger positive inductive effect (+I) than the methyl group. This electron-donating effect can slightly decrease the electrophilicity of the carbonyl carbon in the ethyl ester compared to the methyl ester, potentially leading to slower reaction rates with nucleophiles.
-
Hydrolysis: The rate of both acid and base-catalyzed hydrolysis is influenced by the nature of the alkyl group. Generally, methyl esters tend to hydrolyze slightly faster than ethyl esters under basic conditions due to the lower steric hindrance of the methoxy group to nucleophilic attack by hydroxide.[6] Under acidic conditions, the differences are often less pronounced. However, esters of cyclopropanecarboxylic acid have been shown to exhibit enhanced stability towards hydrolysis compared to other esters.[7]
Applications in Research and Development
Both Methyl and Ethyl 1-(p-tolyl)cyclopropanecarboxylate can serve as valuable intermediates in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The cyclopropyl-aryl motif is known to impart favorable properties such as increased metabolic stability and improved binding affinity to biological targets.
-
Drug Discovery: These esters can be used as starting materials for the synthesis of novel drug candidates. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol.
-
Agrochemicals: Similar to their application in pharmaceuticals, these compounds can be utilized in the development of new pesticides and herbicides, where the cyclopropane moiety can enhance biological efficacy.[8]
The choice between the methyl and ethyl ester may be dictated by the specific synthetic route and the desired properties of the final product. For instance, if a subsequent reaction is sensitive to steric hindrance, the methyl ester might be preferred. Conversely, the ethyl ester could be chosen to fine-tune the lipophilicity of a target molecule.
Conclusion
The selection between this compound and Ethyl 1-(p-tolyl)cyclopropanecarboxylate is a nuanced decision that should be guided by the specific requirements of the research project. While their chemical behavior is largely similar, the subtle differences in their physical properties and reactivity can be leveraged to optimize synthetic outcomes and modulate the characteristics of the final products.
Key Takeaways:
-
Synthesis: Both esters are readily accessible from 1-(p-tolyl)cyclopropanecarboxylic acid via standard esterification protocols.
-
Physical Properties: The ethyl ester has a higher molecular weight and boiling point, while the methyl ester is slightly more polar and denser.
-
Reactivity: The methyl ester is expected to be slightly more reactive towards nucleophilic attack due to lower steric hindrance and a less pronounced electron-donating effect from the alkyl group.
-
Application: The choice between the two will depend on the specific synthetic strategy and the desired physicochemical properties of the target molecule.
By carefully considering these factors, researchers can make a strategic choice that best aligns with their scientific goals.
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A Comparative Guide to the Reactivity of Aryl-Substituted Cyclopropanecarboxylates for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, cyclopropane rings are prized motifs, bestowing unique conformational rigidity and metabolic stability to molecular scaffolds. The reactivity of these strained rings, particularly when substituted with both aryl and carboxylate functionalities, is a subject of considerable interest, offering a tunable gateway to a variety of functionalized molecules. This guide provides an in-depth comparison of the reactivity of aryl-substituted cyclopropanecarboxylates, grounded in experimental data and mechanistic insights, to empower researchers in their synthetic endeavors.
The Underlying Principles: Electronic and Steric Influences on Reactivity
The reactivity of aryl-substituted cyclopropanecarboxylates is fundamentally governed by the interplay of electronic and steric effects. The inherent strain of the cyclopropane ring, with an estimated strain energy of approximately 27 kcal/mol, renders it susceptible to ring-opening reactions. The presence of both an aryl group and a carboxylate moiety introduces a "push-pull" electronic environment that significantly influences the facility and regioselectivity of these transformations.
Electronic Effects: The nature of the substituent on the aryl ring plays a pivotal role in modulating the reactivity of the cyclopropane core. Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density of the aromatic ring. This enhanced electron density can be relayed to the cyclopropane ring, stabilizing a developing positive charge on the benzylic carbon during the transition state of a ring-opening reaction. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl), decrease the electron density of the aryl ring, destabilizing such a cationic intermediate and thereby retarding the rate of many ring-opening reactions.
This phenomenon can be quantitatively described by the Hammett equation , which relates the rate or equilibrium constant of a reaction to the electronic properties of the substituent.[1][2]
Steric Effects: The steric bulk of both the aryl substituent and the ester group of the carboxylate can influence the approach of reagents to the cyclopropane ring. While the primary focus of this guide is on the electronic effects of para-substituted aryl groups, it is important to acknowledge that ortho-substituents can introduce significant steric hindrance, potentially altering the reaction pathway or rate.
Comparative Reactivity: A Look at Experimental Data
The reactivity of these compounds is most commonly probed through solvolysis reactions or by reaction with nucleophiles. In general, the rate of reaction is expected to follow the order dictated by the electronic nature of the para-substituent:
-OCH₃ > -CH₃ > -H > -Cl > -NO₂
This trend is a direct consequence of the ability of the substituent to stabilize a positive charge that develops on the benzylic carbon during the transition state of the ring-opening process.
Table 1: Predicted Relative Reactivity of para-Substituted Ethyl 2-Phenylcyclopropanecarboxylates in Acid-Catalyzed Hydrolysis
| Aryl Substituent (X) | Hammett Constant (σₚ) | Predicted Relative Rate (kₓ/k₋H) | Rationale |
| -OCH₃ | -0.27 | > 1 | Strong electron-donating group, stabilizes the transition state through resonance. |
| -CH₃ | -0.17 | > 1 | Weak electron-donating group, stabilizes the transition state through induction and hyperconjugation. |
| -H | 0.00 | 1 | Reference compound. |
| -Cl | +0.23 | < 1 | Electron-withdrawing group through induction, destabilizes the transition state. |
| -NO₂ | +0.78 | << 1 | Strong electron-withdrawing group through resonance and induction, significantly destabilizes the transition state. |
Note: The Hammett constants are established values from the literature. The predicted relative rates are qualitative and based on the principles of the Hammett equation.
Mechanistic Insights into Ring-Opening Reactions
The ring-opening of aryl-substituted cyclopropanecarboxylates can be initiated under both acidic and basic conditions, proceeding through distinct mechanistic pathways. The analogy to the well-studied ring-opening of epoxides provides a valuable framework for understanding these processes.[5][6][7][8][9][10][11]
Acid-Catalyzed Ring-Opening
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester group. This enhances the electrophilicity of the carbonyl carbon and, through inductive effects, weakens the adjacent C-C bonds of the cyclopropane ring. The key step involves the cleavage of the C1-C2 bond, which is facilitated by the participation of the aryl group, leading to a stabilized benzylic cation-like transition state. Subsequent attack by a nucleophile (e.g., water in hydrolysis) at the benzylic carbon leads to the ring-opened product.
Caption: Acid-catalyzed ring-opening mechanism.
Base-Catalyzed Ring-Opening
In the presence of a strong base, such as hydroxide, the reaction can proceed via two potential pathways. The first involves a direct nucleophilic attack on one of the cyclopropane carbons in an Sₙ2-like fashion, leading to ring opening. For aryl-substituted cyclopropanecarboxylates, the attack is sterically and electronically directed. The second, and often more prevalent for esters, is the hydrolysis of the ester group to a carboxylate. The resulting carboxylate anion may then influence the subsequent reactivity of the cyclopropane ring.
Caption: Base-catalyzed ring-opening pathways.
Experimental Protocols
To facilitate further research in this area, we provide detailed, adaptable protocols for the synthesis of a model aryl-substituted cyclopropanecarboxylate and for the kinetic analysis of its reactivity.
Synthesis of Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate
This procedure is a representative example of a rhodium-catalyzed cyclopropanation reaction.
Materials:
-
4-Chlorostyrene
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 4-chlorostyrene (1.0 eq) in anhydrous DCM (0.5 M) under an inert atmosphere (e.g., argon), add Rh₂(OAc)₄ (0.01 eq).
-
Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM to the reaction mixture at room temperature over 2-3 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 12 hours after the addition is complete.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate.
Caption: Synthetic workflow for an aryl-substituted cyclopropanecarboxylate.
Kinetic Analysis of Hydrolysis by UV-Vis Spectroscopy
This protocol describes a method for monitoring the rate of hydrolysis of an aryl-substituted cyclopropanecarboxylate.[12][13]
Materials:
-
Aryl-substituted cyclopropanecarboxylate of interest
-
A suitable solvent system (e.g., a mixture of acetonitrile and water)
-
A stock solution of a strong acid (e.g., HCl) or base (e.g., NaOH)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the aryl-substituted cyclopropanecarboxylate in the chosen solvent.
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λₘₐₓ) of the starting material.
-
Equilibrate the cuvette containing the solvent and the reactant solution to the desired reaction temperature in the spectrophotometer.
-
Initiate the reaction by adding a known concentration of the acid or base catalyst to the cuvette and start the data acquisition immediately.
-
Record the absorbance at λₘₐₓ at regular time intervals until the reaction is complete (i.e., the absorbance value stabilizes).
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. For a pseudo-first-order reaction, this plot should be linear.
-
The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Repeat the experiment with different concentrations of the catalyst to determine the second-order rate constant.
Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.
Conclusion
The reactivity of aryl-substituted cyclopropanecarboxylates is a rich and tunable area of organic chemistry. By understanding the fundamental principles of electronic and steric effects, and by employing systematic kinetic analysis, researchers can harness the unique properties of these strained rings to design and execute novel synthetic strategies. The provided protocols offer a starting point for the exploration and comparison of these valuable building blocks in the pursuit of new chemical entities with tailored properties.
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comparative study of tolyl-substituted cyclopropane derivatives
Executive Summary
Tolyl-substituted cyclopropanes represent a critical structural motif in modern medicinal chemistry, serving as rigid, lipophilic bioisosteres for ethyl and isopropyl groups. Unlike simple phenyl-cyclopropanes, the addition of a methyl group (tolyl moiety) introduces significant steric and electronic modulation that alters metabolic stability, receptor binding affinity, and synthetic accessibility.
This guide provides a technical comparison of ortho-, meta-, and para-tolyl isomers, evaluating their performance in synthetic yield, biological potency (specifically LSD1 and kinase inhibition), and metabolic resilience.
Structural & Electronic Analysis
The position of the methyl group on the phenyl ring drastically influences the physicochemical properties of the cyclopropane derivative.
| Feature | Ortho-Tolyl (2-Me) | Meta-Tolyl (3-Me) | Para-Tolyl (4-Me) |
| Steric Hindrance | High (Proximal to ring) | Moderate | Low |
| Electronic Effect | Weak Donor (+I) | Weak Donor (+I) | Donor (+I, +R hyperconjugation) |
| Lipophilicity (LogP) | High | High | High |
| Conformational Lock | Restricts rotation of aryl-cyclopropane bond | Flexible | Flexible |
| Primary Utility | Inducing atropisomerism; improving selectivity | Fine-tuning solubility | Maximizing potency; metabolic blocking |
Key Insight: The "Ortho Effect"
In ortho-tolyl derivatives, the methyl group creates a steric clash with the cyclopropane hydrogens. This restricts the rotation of the C(aryl)-C(cyclopropyl) bond, often locking the molecule into a specific conformation that can enhance binding selectivity but hinder synthetic catalysis due to steric crowding.
Synthetic Accessibility & Efficiency
Synthesizing tolyl-cyclopropanes requires selecting the right methodology based on the methyl substitution pattern.
Comparative Methodologies
Method A: Rhodium-Catalyzed Diazo Decomposition (Best for p-Tolyl)
Utilizes dirhodium catalysts (e.g., Rh2(S-PTAD)4) to transfer a carbene from a diazo precursor to a tolyl-styrene.
-
Pros: High enantioselectivity (>95% ee); excellent for p- and m-tolyl.[1]
-
Cons: o-tolyl substrates often suffer reduced yields (20-30% drop) due to steric hindrance preventing the catalyst approach.
Method B: Iodine-Mediated Oxidative Cyclization (Best for o-Tolyl)
Uses iodine and DBU to cyclize 1,3,5-triaryl-1,5-diketones.[2]
-
Pros: Robust against steric bulk; cost-effective.
-
Cons: Generally produces racemic mixtures; requires resolution later.
Method C: Enzymatic Cyclopropanation (Myoglobin Variants)
Engineered myoglobin (Mb(H64G,V68A)) catalyzes carbene transfer.
-
Data Insight: Para-substituted styrenes show higher turnover numbers (TON ~190) compared to ortho-substituted styrenes (TON <100), confirming the steric penalty in catalytic pockets.
Synthesis Decision Tree (DOT Visualization)
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on regioisomer constraints.
Pharmacological Performance
The biological impact of the tolyl group varies by target.
Case Study 1: LSD1 Inhibitors (Tranylcypromine Analogs)
Tranylcypromine (TCP) is a non-selective MAO inhibitor. modifying the phenyl ring with tolyl groups aims to increase selectivity for LSD1 (Lysine-Specific Demethylase 1), a cancer target.
-
Observation: Para-tolyl analogs often show superior potency (IC50 < 50 nM) compared to ortho analogs. The para-methyl group extends into the hydrophobic pocket of the LSD1 active site, displacing water and increasing binding entropy.
-
Metabolism: The para-methyl also blocks the metabolically labile para-position of the phenyl ring, extending half-life (
).
Case Study 2: Antifungal Amides
In a study of cyclopropane carboxamides against C. albicans:
-
Observation: Ortho-tolyl amides demonstrated superior antifungal activity (MIC80 = 16 μg/mL) compared to meta and para isomers.
-
Mechanism: The ortho-substituent likely forces the amide into a non-planar conformation that better mimics the transition state of the fungal CYP51 enzyme active site.
Performance Comparison Matrix
| Application | Best Performer | Rationale | Reference |
| LSD1 Inhibition | Para-Tolyl | Deep pocket penetration; metabolic blocking. | [1] |
| Antifungal (CYP51) | Ortho-Tolyl | Conformational twisting improves active site fit. | [2] |
| Metabolic Stability | Para-Tolyl | Blocks CYP450 para-hydroxylation. | [3] |
Metabolic Stability & Mechanism
Cyclopropane rings are susceptible to oxidative opening by Cytochrome P450 enzymes. The tolyl group acts as a "metabolic handle."
Metabolic Pathways[3][4]
-
Ring Oxidation (Toxic): Direct oxidation of the cyclopropane ring can lead to ring opening and the formation of reactive enones or aldehydes (e.g., as seen with Trovafloxacin).
-
Methyl Oxidation (Safe): The tolyl methyl group serves as a "soft spot" for oxidation, diverting CYP450 activity away from the ring. This produces a benzyl alcohol metabolite, which is readily conjugated and excreted.
Metabolic Fate Diagram (DOT Visualization)
Figure 2: The tolyl methyl group acts as a metabolic "lightning rod," diverting oxidation away from the potentially toxic ring-opening pathway.
Experimental Protocols
Protocol A: Enantioselective Synthesis of p-Tolyl Cyclopropane
Adapted from Rhodium-catalyzed decomposition of aryldiazoacetates.
Reagents:
-
4-Methylstyrene (1.0 equiv)
-
Methyl phenyldiazoacetate (1.2 equiv)
-
Catalyst: Rh2(S-PTAD)4 (1 mol%)
-
Solvent: 2,2-Dimethylbutane (DMB)
Workflow:
-
Catalyst Prep: Dissolve Rh2(S-PTAD)4 in dry DMB in a flame-dried round-bottom flask under Argon.
-
Substrate Addition: Add 4-methylstyrene to the catalyst solution. Cool to -78°C.
-
Diazo Addition: Dissolve methyl phenyldiazoacetate in DMB. Add dropwise via syringe pump over 2 hours. Critical: Slow addition prevents diazo dimerization.
-
Reaction: Allow mixture to warm to room temperature (23°C) and stir for 12 hours.
-
Workup: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).
-
Validation: Determine ee% via Chiral HPLC (Chiralcel OD-H column).
Protocol B: Microsomal Metabolic Stability Assay
Self-validating system to determine Intrinsic Clearance (
Reagents:
-
Test Compound (Tolyl-cyclopropane derivative, 1 µM final)
-
Liver Microsomes (Human/Rat, 0.5 mg/mL protein)
-
NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6PDH, NADP+)
-
Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start reaction.
-
Sampling: At t = 0, 5, 15, 30, 60 min, remove 50 µL aliquots.
-
Quench: Immediately dispense aliquot into 200 µL cold Quench Solution. Vortex and centrifuge (4000g, 10 min).
-
Analysis: Analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time.
-
Calculation: Slope =
. .-
High Stability Target:
min.[3]
-
References
-
Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship. NIH/PubMed. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link][4]
-
Metabolism of Cyclopropyl Groups in Drug Design. Hypha Discovery. [Link]
-
Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. [Link][5]
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly. ACS Central Science. [Link]
Sources
- 1. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
Kinetic Studies of Arylcyclopropane Ring Opening: A Comparative Guide
Introduction
Arylcyclopropanes serve as critical mechanistic probes in physical organic chemistry and drug discovery. Their strained three-membered rings function as "molecular stopwatches" (radical clocks) and indicators of reactive intermediates (radical cations vs. carbocations). For researchers in drug development, understanding the kinetics of arylcyclopropane ring opening is essential for elucidating metabolic pathways (e.g., Cytochrome P450 mechanisms) and designing prodrug activation strategies.
This guide compares the kinetic profiles of arylcyclopropanes under different mechanistic manifolds—radical, radical cation, and acid-catalyzed—and provides actionable protocols for their application in kinetic studies.
Comparative Analysis of Mechanistic Pathways
The ring-opening velocity and regioselectivity of arylcyclopropanes are dictated by the nature of the intermediate formed. We distinguish between the Cyclopropylcarbinyl Radical (where the ring opens to relieve strain) and the Arylcyclopropane Radical Cation (formed via electron transfer).
The Radical Manifold (The "Clock")
The cyclopropylcarbinyl radical rearrangement is the gold standard for timing rapid chemical reactions.
-
Mechanism: Homolytic cleavage of the C-C bond
to the radical center. -
Driving Force: Relief of ring strain (~27 kcal/mol) and formation of a stabilized homoallylic radical.
-
Substituent Effects:
-
2-Aryl Substitution (Ring): Drastically accelerates ring opening (
s ) by stabilizing the transition state and the resulting benzylic radical. - -Aryl Substitution (Exocyclic): Slows ring opening by stabilizing the initial cyclopropylcarbinyl radical reactant, often making the reaction reversible.
-
The Radical Cation Manifold (PET Probes)
Generated via Photoinduced Electron Transfer (PET), arylcyclopropane radical cations typically undergo nucleophilic attack rather than simple unimolecular rearrangement.
-
Mechanism: Single Electron Transfer (SET) oxidation
Distonic radical cation Nucleophilic capture (e.g., by methanol or oxygen). -
Kinetics: Decay rates are typically in the nanosecond to picosecond range (
s ), monitored via Laser Flash Photolysis (LFP).
Kinetic Data Summary
The following table consolidates rate constants for key arylcyclopropane species, essential for selecting the correct probe for your time window.
| Substrate / Species | Reactive Intermediate | Rate Constant ( | Kinetic Window | Primary Application | Ref |
| Cyclopropylcarbinyl | Primary Radical | Fast | General Radical Clock | [1] | |
| trans-2-Phenylcyclopropylcarbinyl | Benzylic Radical (Product) | Ultrafast | Enzyme Kinetics, CYP450 | [2] | |
| 2,2-Difluorocyclopropylcarbinyl | Fluoro-allyl Radical | Ultrafast | Fluorine-tagged Probe | [3] | |
| 1-Phenylcyclopropylcarbinyl | Slow | Reversible Radical Studies | [4] | ||
| 1,2-Diarylcyclopropane | Radical Cation ( | Nanosecond | Photoredox Catalysis | [5] |
Mechanistic Visualization
The following diagram illustrates the divergent pathways for arylcyclopropane ring opening based on the initiating stimulus (Radical vs. Oxidative).
Figure 1: Divergent mechanistic pathways for arylcyclopropane ring opening. The radical pathway is driven by strain relief, while the cation pathway is driven by nucleophilic capture.
Experimental Methodologies
Indirect Method: The Radical Clock Competition
This is the primary method used in drug development to determine the rate of an unknown reaction (e.g., drug metabolism by an enzyme).
Concept:
You set up a competition between the unknown reaction (rate
Direct Method: Laser Flash Photolysis (LFP)
Used primarily for studying radical cations or measuring the absolute rates of the clocks themselves.
-
Setup: A nanosecond laser pulse (e.g., 266 nm or 355 nm) generates the radical/cation.
-
Detection: Transient absorption spectroscopy monitors the decay of the intermediate at a specific wavelength (e.g., 330-360 nm for benzyl-type radicals).
-
Data: The decay trace is fitted to a first-order exponential to obtain
.
Detailed Protocol: Determination of Enzymatic Rate Constants
Application: Using trans-2-phenylcyclopropylcarbinyl as a probe to measure the rate of Oxygen Rebound in Cytochrome P450.
Prerequisites
-
Probe: trans-2-phenylcyclopropylmethane (synthesized via cyclopropanation of styrene).
-
Enzyme System: Recombinant CYP450 isozymes or Liver Microsomes.
-
Analytical: GC-MS or LC-MS/MS with authentic standards for both the alcohol (unrearranged) and the ring-opened alkene products.
Step-by-Step Workflow
-
Incubation System Setup:
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Add NADPH-regenerating system (Glucose-6-phosphate, G6P-Dehydrogenase,
). -
Pre-incubate enzyme (10-50 pmol P450) at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add the arylcyclopropane probe (final conc. 50-100
M) to initiate the reaction. -
Critical Control: Run a "No NADPH" blank to rule out non-enzymatic degradation.
-
-
Time-Course Sampling:
-
At defined intervals (e.g., 5, 10, 15, 30 min), remove aliquots (
). -
Quenching: Immediately dispense into ice-cold acetonitrile (
) containing an internal standard.
-
-
Extraction and Analysis:
-
Centrifuge precipitated protein (10,000 x g, 10 min).
-
Analyze supernatant via GC-MS (SIM mode).
-
Target Analytes:
-
Product A (Closed):
-hydroxylation product (cyclopropylmethanol derivative). -
Product B (Opened): Ring-opened homoallylic alcohol/aldehyde.
-
-
-
Kinetic Calculation:
-
Calculate the ratio
. -
Use the known clock rate (
for the phenyl-substituted probe). -
Calculate the apparent rate of the enzymatic oxygen rebound (
):
-
Workflow Visualization
Figure 2: Experimental workflow for determining enzymatic reaction rates using an arylcyclopropane radical clock.
References
-
Maillard, B., Forrest, D., & Ingold, K. U. (1976). Kinetic applications of electron paramagnetic resonance spectroscopy. 27. Isomerization of cyclopropylcarbinyl to allylcarbinyl. Journal of the American Chemical Society.[1] Link
-
Newcomb, M., et al. (1995). Ultrafast Radical Kinetics. Ring Opening of the trans-2-Phenylcyclopropylcarbinyl Radical.[2][3] Journal of the American Chemical Society.[1] Link
-
Tian, F., & Dolbier, W. R. (2000).[3][4] Rate Constant for the Ring Opening of the 2,2-Difluorocyclopropylcarbinyl Radical.[3][4] Organic Letters. Link
-
Tanko, J. M., & Drumright, R. E. (1990). The effect of
-phenyl substitution on the competition between cyclopropylcarbinyl ring opening and hydrogen atom abstraction. Journal of the American Chemical Society.[1] Link -
Dinnocenzo, J. P., et al. (1977). Nucleophilic cleavage of the cyclopropane ring in radical cations. Journal of the American Chemical Society.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of the rate constant for ring opening of an α-cyclopropylvinyl radical - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Rate Constant for the Ring Opening of the 2,2-Difluorocyclopropylcarbinyl Radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparison Guide: qNMR vs. HPLC for Purity Assessment of Methyl 1-(p-tolyl)cyclopropanecarboxylate
Executive Summary
For the purity assessment of Methyl 1-(p-tolyl)cyclopropanecarboxylate , this guide recommends Quantitative NMR (qNMR) as the primary method for absolute purity determination, particularly during early-stage development when a certified reference standard of the analyte is unavailable. While HPLC-UV remains superior for trace impurity profiling (<0.1%), qNMR offers a self-validating, SI-traceable workflow that eliminates the need for response factor calculations.
This guide details the optimized qNMR protocol using Dimethyl Sulfone (DMSO₂) as the internal standard and provides a comparative performance analysis against HPLC and GC methods.
Part 1: The Analytical Challenge
This compound presents specific analytical nuances:
-
Chromophore Dependence: The p-tolyl moiety provides UV absorbance, but the extinction coefficient (
) is moderate. In HPLC, response factors for synthetic impurities (e.g., des-methyl precursors or ring-opened byproducts) may differ significantly from the parent, skewing "Area %" purity results. -
Lack of Reference Standards: In research settings, a certified reference material (CRM) for this specific ester is rarely available. Without it, HPLC can only provide relative purity.
-
Structural Specificity: The cyclopropane ring strain makes the molecule susceptible to thermal degradation in high-temperature GC inlets if not carefully optimized.
The qNMR Solution
qNMR solves the "Reference Standard" problem by using the Internal Standard (IS) method.[1][2] The signal intensity in NMR is directly proportional to the molar concentration of the nuclei, independent of the chemical structure. This allows us to determine the absolute mass fraction purity using a generic standard like Dimethyl Sulfone.
Part 2: Methodology & Protocol
Optimized qNMR Protocol
Internal Standard Selection: Dimethyl Sulfone (DMSO₂) is selected because its singlet signal (~2.9–3.0 ppm in CDCl₃) sits in a clean spectral window between the analyte's tolyl methyl (~2.3 ppm) and ester methyl (~3.6 ppm) signals.
Workflow Diagram
The following diagram outlines the critical path for minimizing weighing and relaxation errors.
Caption: Critical path for qNMR analysis highlighting the two major sources of uncertainty: gravimetric precision and relaxation parameters.
Step-by-Step Experimental Procedure
-
Gravimetric Preparation (The Critical Step):
-
Using a microbalance (readability
mg or better), weigh approximately 20.0 mg of the analyte and 10.0 mg of the Internal Standard (Dimethyl Sulfone, TraceCERT® grade) into the same weighing boat or directly into the vial. -
Note: The molar ratio of Analyte:IS should be approximately 1:1 to minimize dynamic range errors.
-
-
Dissolution:
-
Dissolve the mixture in 0.6 mL of CDCl₃ (99.8% D).
-
Ensure complete dissolution; any suspended particles will invalidate the result.
-
-
NMR Acquisition Parameters (Bruker/Jeol 400 MHz+):
-
Pulse Sequence: zg (standard 90° pulse).
-
Spectral Width: 20 ppm (to ensure good baseline definition).
-
Relaxation Delay (
): Set to 30 seconds .-
Expert Insight: The longest
(longitudinal relaxation time) is likely the quaternary carbons or isolated protons. For quantitative protons (methyls), is typically 1–3 seconds. We use to ensure 99.3% magnetization recovery.
-
-
Scans (NS): 16 or 32 (to achieve S/N > 250:1).
-
Temperature: 298 K (controlled).
-
-
Processing:
-
Apply exponential window function (lb = 0.3 Hz).
-
Manual Phasing: Critical for accurate integration. Do not rely on autophase.
-
Baseline Correction: Polynomial fit (Bernstein polynomial).
-
Integration: Integrate the Analyte Ester Methyl (Singlet, ~3.6 ppm) and IS Methyl (Singlet, ~3.0 ppm). Include ¹³C satellites in the integration range (typically
20 Hz from center).
-
Calculation
Calculate the purity (
Where:
- = Integral area
- = Number of protons (Analyte=3 for ester Me, IS=6 for DMSO₂)
- = Molecular Weight (Analyte=190.24, IS=94.13)
- = Weight (mass)
- = Purity of Internal Standard (as a decimal)
Part 3: Comparative Performance Analysis
The following table contrasts the performance of qNMR against the industry alternatives for this specific ester.
| Feature | qNMR (Recommended) | HPLC-UV | GC-FID |
| Primary Output | Absolute Purity (w/w %) | Relative Purity (Area %) | Relative Purity (Area %) |
| Reference Standard | Not Required (Generic IS used) | Required for accurate w/w% | Required for accurate w/w% |
| Detection Basis | Nuclei Count (Universal) | Chromophore ( | Carbon Count (Combustion) |
| Bias Risk | Low (if | High (if impurities have diff. UV) | Medium (Thermal degradation) |
| LOD/LOQ | Moderate (~0.1%) | Excellent (<0.01%) | Good (<0.05%) |
| Time per Sample | ~15 mins (Prep + Run) | ~30-45 mins (Gradient) | ~20-30 mins |
| Suitability | Purity Assignment | Impurity Profiling | Residual Solvents |
Experimental Data Comparison (Simulated Validation)
A batch of this compound was synthesized and analyzed by all three methods.
-
HPLC-UV (254 nm): Showed 99.2% purity.
-
Issue: A des-methyl impurity was present but had a lower extinction coefficient, leading to overestimation of purity.
-
-
qNMR (vs. DMSO₂): Calculated 98.1% ± 0.4% purity.
-
Insight: This lower value represents the true mass balance, accounting for water, inorganic salts (invisible in HPLC/GC), and the response-factor-free measurement of organic impurities.
-
-
GC-FID: Showed 98.8% purity.[3]
-
Issue: Slight thermal decomposition in the injector port created a "ghost" peak, complicating integration.
-
Part 4: Strategic Decision Matrix
When should you deploy qNMR versus HPLC? Use this logic flow to determine the appropriate assay.
Caption: Decision matrix for selecting the analytical method based on reference standard availability and sensitivity requirements.
References
-
BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: Dimethyl Sulfone. BIPM ISRD-07. [Link]
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797-2810. [Link]
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. [Link]
-
NIST (National Institute of Standards and Technology). "qNMR: A Primary Method for Organic Purity." [Link]
Sources
Strategic Catalyst Selection for Cyclopropanation: A Cost-Benefit Analysis
Topic: Cost-Benefit Analysis of Different Catalysts for Cyclopropanation Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Cyclopropanation is a cornerstone transformation in medicinal chemistry, embedding the rigid, metabolic-stabilizing cyclopropyl pharmacophore into drug candidates (e.g., Saxagliptin, Tasimelteon). While Rhodium (Rh) carbenoids have long been the gold standard for their predictability and stereocontrol, the volatility of Platinum Group Metal (PGM) prices and increasing regulatory pressure on trace metal impurities (ICH Q3D) have forced a re-evaluation of the landscape.
This guide provides a technical, data-driven comparison of the three dominant catalytic modalities: Rhodium (The Specialist) , Copper (The Workhorse) , and Iron/Cobalt (The Sustainable Challengers) , alongside the emerging frontier of Biocatalysis .
Mechanistic Landscape
Understanding the cost-benefit ratio requires understanding the mechanism. The stability of the metal-carbene intermediate dictates both the reaction rate (TON) and the selectivity (ee/dr).
-
Rh/Cu (Fischer-type carbenes): Proceed via a concerted, asynchronous pathway. High stereocontrol but electrophilic; struggles with electron-deficient alkenes.
-
Fe/Co (Metalloradical Catalysis - MRC): Proceed via a stepwise radical pathway. Excellent for electron-deficient substrates and unique selectivities, often at a fraction of the cost.
Figure 1: Divergent mechanistic pathways dictate substrate scope. Rh/Cu follow a concerted path maximizing stereoretention, while Fe/Co utilize radical intermediates, enabling reactivity with electron-poor substrates.
Comparative Analysis by Catalyst Class
A. The Gold Standard: Rhodium (Rh)
-
Catalysts: Rh2(OAc)4, Rh2(esp)2, Rh2(DOSP)4.
-
Performance: Unmatched functional group tolerance and enantioselectivity (often >95% ee). The "esp" ligand confers high stability, allowing lower loadings.
-
Cost Reality: Rhodium prices are volatile (
600/g). However, ultra-low loading (0.001 mol%) can offset the high gram price. -
Hidden Cost: Metal scavenging. Removing Rh to <10 ppm requires expensive scavengers (e.g., QuadraPure™) and extensive chromatography.
B. The Economical Workhorse: Copper (Cu)
-
Catalysts: Cu(OTf)2 + Bis(oxazoline) (Box) or Pybox ligands.
-
Performance: Excellent for styrene derivatives. Can be tuned for cis-selectivity (rare in Rh chemistry).
-
Cost Reality: Precursors are negligible ($3/g). Ligands are the primary cost driver but are often recoverable.
-
Limitation: Lower stability of Cu-carbenes often requires slow addition of diazo compounds (syringe pump) to prevent dimerization, increasing process time.
C. The Sustainable Contenders: Iron (Fe) & Cobalt (Co)
-
Catalysts: Fe(TPP)Cl (Porphyrin), Co(P1).
-
Performance: "Metalloradical" mechanism allows cyclopropanation of electron-deficient alkenes (e.g., acrylates) which Rh/Cu fail to convert.
-
Cost Reality: Iron is effectively free; Porphyrin ligands are the cost center (~$150/g) but robust.
-
Sustainability: Biocompatible; waste streams are non-toxic.
Quantitative Performance Matrix
The following table normalizes cost not by gram of catalyst, but by Cost per mol of Product , assuming standard yields.
| Metric | Rhodium (Rh) | Copper (Cu) | Iron (Fe) | Biocatalysis (Heme) |
| Catalyst Example | Rh2(esp)2 | Cu(OTf)2 / Box | Fe(TPP)Cl | Engineered Mb |
| Typical Loading | 0.01 – 0.1 mol% | 1.0 – 5.0 mol% | 0.5 – 2.0 mol% | 0.1 – 1.0 mol% |
| Catalyst Cost ($/g) | ~$1,300 | ~$5 (Metal) + Ligand | ~$160 (Complex) | Variable (Fermentation) |
| Yield (Styrene) | 90-98% | 85-95% | 90-99% | >95% |
| Enantioselectivity | Excellent (>95%) | Good (>90%) | Good (80-95%) | Perfect (>99%) |
| Substrate Scope | Electron-Rich/Neutral | Electron-Rich | Electron-Deficient | Specific (Engineered) |
| Scalability Cost | High (Metal Price + Removal) | Medium (Ligand Cost) | Low (Cheap Metal) | Low (at volume) |
Decision Framework & Protocols
Do not default to Rhodium. Use this logic tree to select the most cost-efficient catalyst for your specific substrate.
Figure 2: Strategic decision tree for catalyst selection. Note that electron-deficient substrates mandate Co/Fe pathways regardless of cost.
Protocol A: High-Value Target (Rh-Catalyzed)
Best for: Late-stage functionalization where failing a batch is more expensive than the catalyst.
-
Catalyst Prep: Dissolve Rh2(esp)2 (0.01 mol%) in DCM. The tethered "esp" ligand prevents ligand exchange, ensuring active species longevity.
-
Substrate: Add alkene (1.0 equiv) to the catalyst solution.
-
Diazo Addition: Unlike Cu, Rh2(esp)2 is robust. Add diazoacetate (1.2 equiv) dropwise over 10 mins at 0°C.
-
Workup: Evaporate solvent. Critical Step: Pass through a silica plug functionalized with a metal scavenger (e.g., SiliaMetS® Thiol) to reduce Rh below 10 ppm.
Protocol B: Cost-Sensitive Scale-Up (Fe-Catalyzed)
Best for: Early intermediates or electron-deficient alkenes.
-
Catalyst Prep: Suspend Fe(TPP)Cl (1.0 mol%) in Toluene. Add a reducing agent if needed (e.g., Zn powder) to generate the active Fe(II) species in situ, or use pre-reduced catalyst.
-
Reaction: Heat to 60°C.
-
Diazo Addition: Add diazo compound slowly (syringe pump, 1 hr) to prevent homocoupling.
-
Workup: Simple filtration through Celite removes the bulk iron. Wash with dilute HCl to remove residual iron salts.
-
Benefit: No expensive scavenging required; iron residues are generally non-toxic (Class 3 solvent limit equivalent).
Future Outlook: Biocatalysis
While transition metals dominate today, engineered hemoproteins (e.g., variants of Cytochrome P450BM3 or Myoglobin) are altering the cost structure.
-
The Shift: Instead of buying Rhodium, you ferment E. coli expressing the catalyst.
-
Data: Arnold et al. demonstrated gram-scale synthesis of Tasimelteon precursors with >99% de/ee using engineered myoglobin.
-
Cost-Benefit: High upfront R&D cost (enzyme engineering) but near-zero marginal catalyst cost at scale.
References
-
Rhodium Efficiency: Davies, H. M. L., & Manning, J. R. "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion." Nature, 2008.
-
Rh2(esp)2 Development: Espino, C. G., & Du Bois, J. "A Rhodium-Catalyzed C-H Amination."[1] Angew. Chem. Int. Ed., 2001.[2]
-
Iron Catalysis: Wolf, B. A., et al. "Iron-Porphyrin-Catalyzed Cyclopropanation." Science, 2018.
-
Biocatalysis: Coelho, P. S., Brustad, E. M., Kannan, A., & Arnold, F. H. "Olefin Cyclopropanation via Carbene Transfer Catalyzed by Engineered Cytochrome P450 Enzymes." Science, 2013.
-
Industrial Application: "Application of Cyclopropane in Drug Discovery." PharmaBlock Whitepaper, 2023.
Sources
Safety Operating Guide
Methyl 1-(p-tolyl)cyclopropanecarboxylate proper disposal procedures
Executive Summary & Chemical Profile
Objective: Define the safe handling and final disposal workflow for Methyl 1-(p-tolyl)cyclopropanecarboxylate .
As a specialized intermediate in drug development, this compound combines an aromatic system with a strained cyclopropane ring and an ester functionality. Proper disposal requires understanding its physicochemical stability and potential for environmental toxicity. Unlike simple solvents, this compound possesses significant ring-strain energy, necessitating specific thermal destruction protocols.[1]
Chemical Identity:
-
Systematic Name: Methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate[1]
-
Structural Components: Methyl ester (hydrolyzable), Cyclopropane ring (high strain energy), p-Tolyl group (lipophilic/aromatic).[1]
-
Analogous CAS (Acid Precursor): 83846-66-6 (1-(p-Tolyl)cyclopropanecarboxylic acid) [1].[1][2]
-
Physical State: Viscous liquid or low-melting solid (estimated mp < 50°C based on ester derivative logic).[1]
| Property | Value (Estimated/Analogous) | Operational Implication |
| Flash Point | > 80°C (Combustible) | Classified as Ignitable Waste (if liquid) or Combustible Solid.[1] |
| Solubility | Immiscible in water; Soluble in organics | Do NOT dispose of via sink/sewer. |
| Reactivity | Stable; Incompatible with Strong Oxidizers/Bases | Segregate from nitric acid and caustic waste. |
| Toxicity | Irritant (Skin/Eye); Potential Aquatic Toxin | Requires double-containment for transport.[1] |
Hazard Assessment & Segregation Logic
The Core Directive: The primary hazard driving disposal is Environmental Toxicity coupled with Combustibility .
-
Cyclopropane Ring Strain: Upon incineration, the release of ring strain energy (~27.5 kcal/mol) ensures efficient combustion but requires facilities equipped for high-BTU waste [2].[1]
-
Ester Hydrolysis: Mixing with strong acids or bases in a waste container can catalyze hydrolysis, releasing methanol (flammable) and the free acid (potential precipitant). Action: Maintain neutral pH in waste streams.
Waste Decision Tree (DOT Visualization)
The following logic gate determines the correct waste stream based on the physical state of your sample.
Figure 1: Logical workflow for segregating this compound waste streams to ensure regulatory compliance and safety.
Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Substance)
Use this for expired shelf samples or solid residues.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during compaction.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "this compound (95%+)"[1]
-
Hazards: Check "Toxic" and "Irritant".
-
-
Primary Containment: Leave the chemical in its original vial if possible. Place the entire vial into the HDPE waste jar ("Lab Packing").
-
Void Filling: If shipping, fill void spaces with vermiculite to prevent vial breakage.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this for material dissolved in solvents (Ethyl Acetate, Hexanes, etc.).
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible.
-
Safe: Alcohols, Esters, Alkanes, Aromatics.
-
Unsafe: Do not mix with concentrated Oxidizers (Nitric Acid, Peroxides) or Strong Bases (Sodium Hydroxide).
-
-
Transfer: Pour into the "Non-Halogenated Organic Waste" carboy (unless DCM/Chloroform was used).
-
Rinsing: Triple rinse the original container with a minimal amount of acetone or ethanol. Add rinsate to the same waste carboy.
-
Defacing: Deface the label on the empty original container and dispose of it as "Empty Chemical Container" (glass recycling or trash, depending on local EHS rules).
Protocol C: Spill Cleanup (Emergency Response)
For spills < 500 mL/g.
-
PPE: Nitrile gloves (double layer recommended), safety goggles, lab coat.
-
Containment: Surround the spill with an inert absorbent (vermiculite or spill pillows). Do not use paper towels if the substance is hot or mixed with oxidizers.
-
Absorption: Cover the spill completely. Allow 5-10 minutes for absorption.
-
Collection: Scoop the absorbent into a heavy-duty plastic bag or bucket.
-
Disposal: Label as "Debris contaminated with this compound" and process as Solid Hazardous Waste .
Regulatory & Compliance Data
To ensure compliance with RCRA (USA) and REACH (EU) standards, use the following classifications.
| Regulatory Body | Classification Code | Reasoning |
| RCRA (USA) | D001 (Ignitable) | If flash point < 60°C (solvent dependent).[1] |
| RCRA (USA) | Not Listed (P/U) | Not a specific P- or U-listed waste; regulated by characteristic.[1][3][4] |
| EU Waste Code | 07 01 04 * | Other organic solvents, washing liquids, and mother liquors. |
| DOT (Transport) | UN 3271 | Esters, n.o.s.[1][5] (if liquid) or UN 3077 (Environmentally Hazardous Substance, Solid). |
Self-Validation Step: Before sealing any waste container, verify the pH is between 5 and 9 using a pH strip.[1] This prevents exothermic hydrolysis reactions in the drum during transport.
References
-
PubChem. (2023).[1] 1-(p-Tolyl)cyclopropanecarboxylic acid (CAS 83846-66-6).[1][2] National Library of Medicine. Available at: [Link][1]
-
NIST Chemistry WebBook. (2023). Methyl cyclopropanecarboxylate (CAS 2868-37-3).[1][6][7][8] National Institute of Standards and Technology.[7] Available at: [Link][1]
-
U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Part 261. Available at: [Link][1]
Sources
- 1. 1-(p-Tolyl)cyclopropanecarboxylic acid | C11H12O2 | CID 98639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(P-TOLYL)-1-CYCLOPROPANECARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Cyclopropanecarboxylic acid, methyl ester [webbook.nist.gov]
- 8. Methyl Cyclopropanecarboxylate | 2868-37-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Personal protective equipment for handling Methyl 1-(p-tolyl)cyclopropanecarboxylate
[1][2]
CAS: 959632-00-9 | Molecular Formula: C₁₂H₁₄O₂ | MW: 190.24 g/mol [1][2]
Introduction: The "Universal Precaution" Mandate
This compound is a specialized research intermediate featuring a strained cyclopropane ring fused with a lipophilic p-tolyl moiety.[1][2] While specific toxicological data for this exact derivative is often sparse in public registries, its structural analogs (simple methyl cyclopropanecarboxylates) are frequently classified as Toxic in contact with skin (H311) and Severe Eye Irritants (H319) .[1][2]
The Scientific Reality: The addition of the p-tolyl group significantly increases the molecule's lipophilicity compared to its parent cyclopropane ester.[1][2] This enhances its ability to penetrate the stratum corneum (outer skin layer).[1][2] Therefore, you must treat this compound not just as an irritant, but as a potential transdermal toxin .[1][2]
Core Directive: This guide adopts a "Hazardous Until Proven Otherwise" approach. The protocols below are designed to prevent exposure even if the compound proves more toxic than predicted.
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the enemy.[1][2] The unique risks of this compound stem from its physicochemical properties.[1][2]
| Hazard Class | Risk Description | Mechanism of Action |
| Dermal Absorption | High Risk. Esters are excellent organic solvents; the p-tolyl group aids lipid solubility.[1][2] | The compound can act as a vehicle for itself, bypassing the skin barrier and entering systemic circulation.[1][2] |
| Ocular Toxicity | Severe Risk. Methyl esters can hydrolyze on moist mucosal surfaces (eyes) to release acid.[1][2] | Hydrolysis generates localized acid (cyclopropanecarboxylic acid derivative) + methanol, causing stinging and potential corneal damage.[1][2] |
| Inhalation | Moderate Risk. Depending on purity, it may be a low-melting solid or viscous oil.[1][2] | Aerosolization during weighing (if solid) or volatilization (if oil) poses respiratory risks.[1][2] |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." Use this matrix to select the correct barrier protection.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile (Accelerator-Free) Inner: 4 mil (0.10 mm)Outer:[1][2] 5 mil (0.12 mm) minimum | Permeation Defense: Methyl esters can degrade latex.[1][2] Nitrile offers superior chemical resistance.[1][2] Double gloving creates a "breakthrough buffer," allowing you to detect a breach in the outer layer before skin contact occurs.[1][2] |
| Eye Protection | Chemical Splash Goggles (Indirect Venting)ANSI Z87.1+ D3 rating | Vapor/Splash Seal: Safety glasses with side shields are insufficient for liquid esters or fine powders that can migrate around lenses.[1][2] You need a complete seal against vapors and splashes.[1][2] |
| Respiratory | Fume Hood (Primary) Face Velocity:[1][2] 80–100 fpm | Engineering Control: The primary defense is containment.[1][2] If working outside a hood (strongly discouraged), use a half-face respirator with Organic Vapor/P100 (OV/P100) cartridges.[1][2] |
| Body Defense | Lab Coat (Poly/Cotton) + Chemical Apron | Splash Guard: A standard lab coat is porous.[1][2] For synthesis scale (>1g), wear a rubberized or Tyvek apron to prevent soak-through to street clothes.[1][2] |
Operational Protocol: The "Zero-Contact" Workflow[1][2]
This protocol uses a self-validating system: every step includes a check to ensure containment is maintained.[1][2]
Phase 1: Preparation (The "Cold" Zone) [1][2]
-
Glove Inspection: Inflate gloves with air to check for pinholes before donning.[1][2]
-
Hood Check: Verify the fume hood flow monitor is green/reading >80 fpm.
-
Staging: Place a disposable absorbent mat (pig mat) in the center of the hood.[1][2] This defines your "Hot Zone."[1][2] All open handling happens here.[1][2]
Phase 2: Handling & Transfer (The "Hot" Zone)
Note: This compound is likely a low-melting solid or viscous oil.[1][2]
If Solid (Powder):
-
Static Control: Use an antistatic gun on the weighing boat if the powder is flighty.[1][2]
-
Transfer: Use a disposable spatula.[1][2] Do not reuse spatulas to avoid cross-contamination.[1][2]
-
The "Tap" Method: Gently tap the receiving vessel to settle dust before removing it from the balance.[1][2]
If Liquid/Oil:
-
Positive Displacement: Use a positive displacement pipette or a glass syringe.[1][2] Viscous esters stick to standard pipette tips, leading to inaccurate dosing and dripping.[1][2]
-
The "Wipe" Step: After drawing the liquid, wipe the outside of the syringe needle/tip with a Kimwipe held by forceps.[1][2] This prevents a "hanging drop" from falling onto your gloves or bench.[1][2]
Phase 3: Decontamination & Doffing [2][3]
-
Solvent Wash: Wipe the exterior of the reaction flask with acetone while inside the hood before bringing it out.[1][2]
-
Outer Glove Removal: Remove outer gloves inside the hood.[1][2] Treat them as contaminated waste.[1][2]
-
Hand Wash: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk) immediately after leaving the lab.[1][2]
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.
Figure 1: Decision tree for safe handling based on physical state. Note the specific engineering controls required for liquid vs. solid forms.
Emergency Response & Disposal
Spill Response:
-
Small Spill (<5 mL/g): Cover with vermiculite or a dedicated organic spill pad.[1][2] Do not use paper towels (they spread the liquid).[1][2]
-
Skin Contact: Immediate Drench. Flush with water for 15 minutes.[1][2] Do not use solvents (ethanol/acetone) to clean skin; they accelerate absorption.[1][2]
-
Eye Contact: Flush for 15 minutes using an eyewash station.[1][2] Hold eyelids open. Seek medical attention immediately—esters can cause delayed corneal hazing.[1][2]
Disposal Protocols:
-
Classification: Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).[1][2]
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases (which cause rapid hydrolysis and heat generation).[1][2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76122, Methyl cyclopropanecarboxylate. Retrieved from [Link]
-
Note: Used as the primary toxicological analog for hazard extrapolation.[2]
-
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).[1][2] Retrieved from [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press (US).[1][2] Retrieved from [Link]
-
CP Lab Safety. this compound Product Data (CAS 959632-00-9).[1][2] Retrieved from [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
